molecular formula C7H12O6 B598546 Diethyl 2-oxomalonate hydrate CAS No. 133318-40-8

Diethyl 2-oxomalonate hydrate

Cat. No.: B598546
CAS No.: 133318-40-8
M. Wt: 192.167
InChI Key: OEWWEABZDCFLPH-UHFFFAOYSA-N
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Description

Diethyl 2-oxomalonate hydrate is the hydrate form of a highly versatile and reactive keto-ester building block in organic synthesis. Its structure features an electrophilic keto group adjacent to two ester functions, making it a valuable precursor for constructing complex heterocyclic systems and functionalized molecules. This compound is particularly useful as a key synthetic intermediate in pharmaceutical research; for instance, it has been employed in multi-gram scale syntheses of potent and selective enzyme inhibitors, such as the ERK inhibitor FR180204 . Its high reactivity allows it to participate in various transformations, including aldol-like condensation reactions with methyl ketones to form pyridazinone scaffolds . Furthermore, Diethyl 2-oxomalonate (the anhydrous parent compound) is known to act as an electron-poor dienophile in Diels-Alder cycloadditions and participate in Baylis-Hillman reactions, enabling access to multifunctional compounds . Due to its tendency to form a stable hydrate, it often appears as a white crystalline solid, which can be dehydrated to the oil-like anhydrous form . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-oxopropanedioate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5.H2O/c1-3-11-6(9)5(8)7(10)12-4-2;/h3-4H2,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWWEABZDCFLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=O)OCC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Diethyl 2-Oxomalonate Hydrate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis, the strategic use of highly functionalized, reactive building blocks is paramount for the efficient construction of complex molecular architectures. Diethyl 2-oxomalonate, also known as diethyl ketomalonate, stands out as a uniquely versatile C3 synthon. Its central, highly electrophilic ketone group, flanked by two electron-withdrawing ethyl ester moieties, imparts a remarkable reactivity profile. While the anhydrous form exists as a greenish-yellow oil, it readily and spontaneously reacts with atmospheric moisture to form its stable, crystalline hydrate—a geminal diol.[1] This in-depth guide, designed for researchers and drug development professionals, provides a thorough examination of Diethyl 2-oxomalonate hydrate, covering its fundamental identifiers, synthesis, core reactivity, and practical applications, with a focus on the causal relationships that govern its chemical behavior.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's identity is the foundation of reproducible science. Diethyl 2-oxomalonate is most commonly handled and stored in its hydrated form due to the high electrophilicity of the central carbonyl in the anhydrous state, which makes it susceptible to hydration.[1] The key identifiers and properties for both the hydrate and its parent anhydrous form are delineated below.

Table 1: Core Chemical Identifiers

IdentifierThis compoundDiethyl 2-oxomalonate (Anhydrous)
CAS Number 133318-40-8[2][3]609-09-6[1][4][5][6]
IUPAC Name diethyl 2,2-dihydroxypropanedioatediethyl 2-oxopropanedioate[1]
Synonyms Diethyl ketomalonate monohydrate, Oxopropanedioic acid diethyl ester monohydrate[2][3]Diethyl mesoxalate, Diethyl ketomalonate, Ethyl ketomalonate[1][4][7]
Molecular Formula C₇H₁₂O₆[2][3]C₇H₁₀O₅[1][6][7]
Molecular Weight 192.17 g/mol [2][3]174.15 g/mol [1][7]
InChIKey OEWWEABZDCFLPH-UHFFFAOYSA-N[3]DBKKFIIYQGGHJO-UHFFFAOYSA-N[1][7]
Canonical SMILES CCOC(=O)C(O)(O)C(=O)OCCCCOC(=O)C(=O)C(=O)OCC[1][6]

The equilibrium between the keto and hydrated gem-diol forms is a defining characteristic of this reagent. The electron-withdrawing nature of the adjacent esters destabilizes the carbonyl group, shifting the equilibrium significantly toward the more stable hydrated form under ambient conditions.

G cluster_main Hydration Equilibrium anhydrous Diethyl 2-oxomalonate (Anhydrous Keto Form) water_add + H₂O anhydrous->water_add hydrate This compound (Gem-diol Form) water_rem - H₂O hydrate->water_rem water_add->hydrate water_rem->anhydrous G start Diethyl Malonate + Acetaldehyde step1 Condensation start->step1 intermediate Diethyl Ethylidenemalonate step1->intermediate step2 1. Ozonolysis (O₃) 2. Reductive Workup intermediate->step2 product Diethyl 2-oxomalonate step2->product

Caption: Workflow for the synthesis via ozonolysis.

Experimental Protocol: Synthesis via Ozonolysis of Diethyl Ethylidenemalonate

This protocol is adapted from established literature procedures. [8]

  • Preparation of Diethyl Ethylidenemalonate: Condense diethyl malonate (1.0 equiv) with acetaldehyde (1.1 equiv) in the presence of acetic anhydride. This precursor is purified before use.

  • Ozonolysis Setup: Dissolve diethyl ethylidenemalonate (1.0 equiv) in a suitable solvent such as dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozone Treatment: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone.

  • Purging: Once the reaction is complete, purge the solution with oxygen or nitrogen gas for 15-20 minutes to remove all residual ozone. This step is critical for safety.

  • Reductive Workup: Add a reducing agent, such as triphenylphosphine (1.0 equiv) or dimethyl sulfide (1.2 equiv), to the cold solution to quench the ozonide intermediate.

  • Isolation and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by distillation, often from phosphorus pentoxide, to yield diethyl 2-oxomalonate. [8]The overall yield from diethyl malonate is typically in the 45-50% range. [8]

Section 3: Core Reactivity and Mechanistic Pathways

The synthetic utility of diethyl 2-oxomalonate stems from the high reactivity of its central carbonyl group, which behaves as a potent electrophile. This allows it to participate in a wide array of carbon-carbon bond-forming reactions.

  • Pericyclic Reactions (Diels-Alder & Ene): As a highly electron-poor dienophile, it readily engages in [4+2] cycloadditions with electron-rich dienes, serving as a valuable carbon dioxide equivalent. [1]It also undergoes ene reactions with alkenes that possess an allylic hydrogen, adding to the terminal double bond to form 1-hydroxy-1-alkylmalonic esters. [1]* Baylis-Hillman Reaction: This reagent is a versatile substrate in the Baylis-Hillman reaction, coupling with activated alkenes like acrylates or methyl vinyl ketone in the presence of a catalyst such as DABCO to generate multifunctional products. [1]* Heterocycle Synthesis: Its electrophilic nature is ideal for condensation reactions with dinucleophiles. For example, reaction with guanidines produces functionalized imidazolones in high yield. [1]This reactivity is a cornerstone of its application in medicinal chemistry.

G cluster_main Diels-Alder Cycloaddition dienophile Diethyl 2-oxomalonate (Electron-Poor Dienophile) ts [4+2] Transition State dienophile->ts + diene 1,3-Diene (Electron-Rich) diene->ts product Dihydropyran Derivative ts->product Cycloaddition

Caption: Schematic of the Diels-Alder reaction.

Section 4: Application in Drug Discovery: A Case Study

The ability to rapidly construct complex heterocyclic scaffolds is essential in drug discovery. A compelling example of diethyl 2-oxomalonate's utility is in the synthesis of a potential COVID-19 drug candidate. [9] In this synthesis, a hydrazide derived from a 3-methyl-2-oxoquinoxaline core is condensed with diethyl 2-oxomalonate. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic keto-carbon of the oxomalonate. Subsequent dehydration yields the final product, a stable hydrazone, effectively linking the two complex fragments. [9]

Experimental Protocol: Synthesis of Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate

This protocol is adapted from the published synthesis. [9]

  • Reactant Preparation: Dissolve 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide (MQOAH) (1.0 equiv, 2.1 mmol) in ethanol (15 mL).

  • Addition of Reagent: To the stirred solution, add diethyl 2-oxomalonate (2.0 equiv, 4.2 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours.

  • Workup and Isolation: After the reaction period, filter the mixture. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Crystallize the resulting residue from ethanol to yield the final product as colorless, plate-like crystals. The reported yield for this transformation is 65%. [9] This case study perfectly illustrates the trustworthiness pillar of E-E-A-T; it is a self-validating system where the formation of the product is confirmed through spectral data, including ¹H NMR which clearly shows the incorporation of the two ethyl groups from the malonate ester. [9]

Section 5: Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of Diethyl 2-oxomalonate and ensuring laboratory safety.

  • Storage: The hydrate form is typically stored at refrigerated temperatures (4°C) to ensure long-term stability. [2]The anhydrous form, being sensitive to moisture, should be stored under an inert atmosphere at room temperature. [5]* Handling: Always handle this chemical in a well-ventilated area or fume hood. [10]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [11]Avoid all personal contact, including inhalation of vapors or dust. [10]* Safety Profile: The primary hazards are associated with the anhydrous form, though caution should be exercised with the hydrate as well.

Table 3: GHS Hazard Information (for Anhydrous Diethyl 2-oxomalonate)

PictogramGHS CodeHazard Statement
GHS07: Exclamation markH315Causes skin irritation [1]
H319Causes serious eye irritation [1]
H335May cause respiratory irritation [1]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use. [11]

Conclusion

This compound is more than just a stable form of a reactive ketone; it is a potent and versatile building block for advanced chemical synthesis. Its well-defined reactivity, governed by the electrophilic nature of its central carbon, allows for predictable and efficient participation in a host of critical bond-forming reactions. For researchers in materials science and professionals in drug development, a thorough understanding of its properties, synthesis, and reaction mechanisms is key to unlocking its full potential in the creation of novel and valuable molecules.

References

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  • Wasserman, H. H., & Pardo, S. N. Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. UCLA - Chemistry and Biochemistry. [Link]

  • Al-Warhi, T., et al. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. National Center for Biotechnology Information. [Link]

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  • Gaube, G., et al. Synthesis of 2a-h from 1a-h using diethyl malonate. ResearchGate. [Link]

Sources

An In-depth Technical Guide on the Stability and Storage of Diethyl 2-Oxomalonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl 2-oxomalonate, a key building block in organic synthesis, primarily exists in its hydrate form under ambient conditions. This guide provides a comprehensive overview of the factors influencing the stability of diethyl 2-oxomalonate hydrate and outlines best practices for its storage and handling. Adherence to these guidelines is crucial for maintaining the compound's purity and reactivity, ensuring the reliability and reproducibility of experimental outcomes in research and drug development.

Introduction: The Predominance of the Hydrate Form

Diethyl 2-oxomalonate, also known as diethyl ketomalonate, possesses a highly electrophilic central ketone group. This inherent reactivity drives a rapid and favorable reaction with water to form the geminal diol, this compound.[1] Under typical laboratory conditions, the compound is almost exclusively found in this crystalline hydrate form.[1] Understanding this equilibrium is fundamental to comprehending its stability and handling requirements. The anhydrous form, a greenish-yellow oil, readily converts to the white crystalline hydrate in the presence of atmospheric moisture.[1]

Core Stability Considerations

The long-term stability of this compound is contingent on several environmental factors. Careful control of these variables is paramount to prevent degradation.

Temperature

Elevated temperatures can negatively impact the stability of this compound. While the anhydrous form has a boiling point of 208-210 °C, prolonged exposure of the hydrate to heat can promote degradation.[2] To mitigate the risk of thermal decomposition, a controlled storage temperature is essential.

Table 1: Recommended Storage and Handling Temperatures

ConditionTemperature RangeRationaleSource
Long-Term Storage 4°CTo minimize the rate of potential degradation pathways and ensure long-term stability.[3]
Short-Term Handling Room TemperatureAcceptable for the duration of weighing and experimental setup.[4]
Moisture Sensitivity

While the compound is a hydrate, it is still considered moisture-sensitive.[5][6] This is because excess moisture, beyond what is integral to the hydrate structure, can facilitate undesirable reactions. Exposure to moist air or water should be avoided.[5] Therefore, it is crucial to store the compound in a tightly sealed container to prevent the ingress of atmospheric moisture.[5][7][8]

Incompatible Materials

To prevent chemical degradation, this compound should be stored away from incompatible materials. These include:

  • Acids and Bases: These can catalyze hydrolysis of the ester groups or other unwanted reactions.[9]

  • Oxidizing and Reducing Agents: These can react with the functional groups of the molecule, leading to decomposition.[5][7][9]

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, the following protocols, which are self-validating by ensuring the material remains in its optimal state, should be strictly followed.

Experimental Protocol: Long-Term Storage
  • Container Integrity: Ensure the compound is stored in its original, tightly sealed container.[7] If the original container is compromised, transfer the material to a clean, dry, and inert container with a secure closure.

  • Inert Atmosphere: For applications requiring the highest purity, consider storing the container under an inert atmosphere, such as nitrogen or argon, to displace air and moisture.[4]

  • Refrigeration: Place the sealed container in a refrigerator at 4°C for long-term storage.[3]

  • Protection from Light: Store the container in a dark area to prevent any potential light-induced degradation.[7]

Experimental Protocol: Use and Dispensing
  • Temperature Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture on the cold chemical.

  • Controlled Environment: Whenever possible, handle the compound in a well-ventilated area or under a fume hood.[7][8]

  • Minimize Exposure: Open the container only for the time necessary to dispense the required amount. Use clean, dry spatulas and weighing equipment.

  • Secure Resealing: After dispensing, securely reseal the container, ensuring the cap is tight to prevent leakage and exposure to the atmosphere.[7]

  • Prompt Return to Storage: Immediately return the container to the recommended 4°C storage condition.[3]

Diagram 1: Logical Workflow for Handling this compound

G start Retrieve from 4°C Storage equilibrate Allow to reach Room Temperature start->equilibrate Prevents Condensation handle Open container in a well-ventilated area equilibrate->handle dispense Dispense required amount with clean, dry tools handle->dispense Minimize Exposure Time reseal Tightly reseal container dispense->reseal store Return to 4°C Storage reseal->store Ensures Stability end Procedure Complete store->end

Caption: Recommended workflow for handling this compound.

Degradation Pathways and Indicators

The primary degradation pathways for this compound involve hydrolysis of the ester groups, which can be accelerated by acidic or basic conditions. Oxidative degradation is also a potential concern.[10][11]

Visual Indicators of Degradation:

  • Change in Appearance: The pure compound is a white crystalline solid. Any deviation, such as discoloration or the appearance of an oily liquid, may indicate degradation.

  • Clumping or Hardening: This can be a sign of excess moisture absorption.

Should any of these signs be observed, the purity of the material should be verified by analytical methods before use.

Conclusion

The stability of this compound is well-maintained under proper storage and handling conditions. By controlling temperature, minimizing exposure to moisture, and avoiding contact with incompatible materials, researchers can ensure the quality and reliability of this important synthetic reagent. The protocols detailed in this guide provide a robust framework for achieving this.

References

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Diethyl 2-oxomalonate hydrate reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Diethyl 2-Oxomalonate Hydrate with Nucleophiles

Introduction

Diethyl 2-oxomalonate, also known as diethyl ketomalonate, is a highly versatile C3 building block in modern organic synthesis. Its structure is distinguished by a central carbonyl group flanked by two electron-withdrawing ethyl ester moieties, rendering the carbonyl carbon exceptionally electrophilic. In the presence of moisture, the anhydrous greenish-yellow oil readily converts into its stable, crystalline hydrate form: diethyl 2,2-dihydroxypropanedioate.[1] This technical guide offers an in-depth exploration of the reactivity of this compound with a range of common nucleophiles. We will delve into the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this potent electrophile for the synthesis of complex molecular architectures.

The Electrophilic Core: Understanding the Keto-Hydrate Equilibrium

The reactivity of diethyl 2-oxomalonate is fundamentally governed by the equilibrium between its anhydrous keto form and its hydrated gem-diol form. The strong electron-withdrawing effect of the two adjacent ester groups significantly destabilizes the partial positive charge on the carbonyl carbon, thereby favoring the formation of the hydrate, which alleviates this electronic demand.[2]

In most synthetic applications, the reaction is performed with the stable hydrate. The reaction conditions, particularly the presence of acid or base catalysts and the removal of water, can shift the equilibrium towards the more reactive anhydrous keto form in situ. For many nucleophilic additions, the reaction can be conceptualized as proceeding through a small equilibrium concentration of the keto tautomer.

Keto-Hydrate equilibrium of diethyl 2-oxomalonate.

Reactivity with N-Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with diethyl 2-oxomalonate, typically at the central carbonyl carbon. These reactions are fundamental for the construction of nitrogen-containing heterocycles and other functionalized molecules.

Mechanism: Condensation with Amines

Primary amines initially add to the carbonyl group to form a hemiaminal intermediate. Subsequent dehydration, often facilitated by mild acid catalysis or elevated temperatures, leads to the formation of an imine. Due to the high reactivity of the system, further reactions can occur. For instance, dinucleophiles like guanidines can undergo a condensation-cyclization cascade.

Amine_Reaction start Diethyl 2-oxomalonate (Keto Form) hemiaminal Hemiaminal Intermediate start->hemiaminal + R-NH2 nuc Primary Amine (R-NH2) nuc->hemiaminal imine Imine Product hemiaminal->imine - H2O

General pathway for the reaction with primary amines.

A notable example is the reaction with guanidines, which proceeds in high yield to produce functionalized imidazolones, valuable scaffolds in medicinal chemistry.[1]

Featured Protocol: Synthesis of a Functionalized Imidazolone

This protocol describes the reaction of diethyl 2-oxomalonate with guanidine to yield a substituted imidazolone, a core structure in many biologically active compounds.[1]

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.0 eq)

  • Sodium ethoxide (1.0 eq)

  • Anhydrous Ethanol

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Guanidine Liberation: Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature to liberate the free guanidine base. A precipitate of sodium chloride will form.

  • Reaction Initiation: Add this compound to the mixture in one portion.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the functionalized imidazolone.

Expected Yield: 85%[1]

Reactivity with C-Nucleophiles

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The pronounced electrophilicity of diethyl 2-oxomalonate makes it an excellent partner for a variety of carbon-based nucleophiles, including Grignard reagents, enolates, and the zwitterionic intermediates of the Baylis-Hillman reaction.

Grignard Reactions

Grignard reagents (R-MgX) are potent carbon nucleophiles that readily add to the carbonyl group of diethyl 2-oxomalonate. This reaction provides a direct route to α-hydroxy-α-substituted malonic esters, which are versatile intermediates for further functionalization.

Grignard_Reaction start Diethyl 2-oxomalonate (Keto Form) intermediate Magnesium Alkoxide Intermediate start->intermediate 1. Addition grignard Grignard Reagent (R-MgX) grignard->intermediate product α-Hydroxy-α-substituted Malonate intermediate->product 2. H3O+ Workup

Mechanism of Grignard addition to diethyl 2-oxomalonate.
The Baylis-Hillman Reaction

Diethyl 2-oxomalonate is a highly effective electrophile in the Baylis-Hillman reaction.[1] This reaction couples an activated alkene (e.g., an acrylate) with an electrophile under the catalysis of a nucleophilic trigger, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane).[3][4] The product is a densely functionalized allylic alcohol.

The reaction is initiated by the conjugate addition of DABCO to the activated alkene, generating a zwitterionic enolate. This nucleophile then adds to the highly electrophilic carbonyl of diethyl 2-oxomalonate. A final proton transfer and elimination of the catalyst furnishes the product.

Featured Protocol: DABCO-Catalyzed Baylis-Hillman Reaction

This procedure details the reaction between diethyl 2-oxomalonate and methyl acrylate.[1]

Materials:

  • This compound (1.0 eq)

  • Methyl acrylate (1.2 eq)

  • DABCO (0.2 eq)

  • Solvent (e.g., THF or CH₂Cl₂)

Procedure:

  • Reaction Setup: To a solution of this compound and methyl acrylate in the chosen solvent, add DABCO at room temperature with stirring.

  • Reaction Monitoring: The reaction is often slow and may require stirring for 24-72 hours. Monitor the consumption of the starting materials by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with dilute HCl (to remove DABCO), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired multifunctional Baylis-Hillman adduct.

Nucleophile/AlkeneCatalystYield (%)Reference
GuanidineNaOEt85[1]
AcrylonitrileDABCO-[1]
Methyl Vinyl KetoneDABCO-[1]
3-Pentanone (via enamine)--[1]

Reactivity with O- and S-Nucleophiles

Alcohols: Acetal Formation

In the presence of an acid catalyst, alcohols react with diethyl 2-oxomalonate to form acetals (or ketals). This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.[5][6] The hydrate form itself must first be dehydrated in situ to the keto form, which is then protonated to activate it for nucleophilic attack by the alcohol.

Featured Protocol: Acid-Catalyzed Acetal Formation

Materials:

  • This compound (1.0 eq)

  • Methanol (large excess, also acts as solvent)

  • Catalytic p-Toluenesulfonic acid (p-TsOH) or anhydrous HCl

  • Dehydrating agent (e.g., molecular sieves or a Dean-Stark apparatus)

Procedure:

  • Setup: Suspend this compound in a large excess of anhydrous methanol in a flask equipped with a reflux condenser and a Dean-Stark trap filled with molecular sieves.

  • Catalysis: Add a catalytic amount of p-TsOH to the mixture.

  • Reaction: Heat the mixture to reflux. The water from the hydrate and the water formed during the reaction will be removed by the dehydrating agent, driving the reaction to completion.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and neutralize the acid catalyst with a mild base (e.g., triethylamine or solid NaHCO₃).

  • Isolation: Filter the mixture and remove the excess methanol under reduced pressure. The resulting crude acetal can be purified by distillation or chromatography.

Thiols: Thioacetal Formation

Thiols are generally more nucleophilic than their alcohol counterparts and react readily with carbonyl compounds.[7] The reaction of diethyl 2-oxomalonate with thiols, typically under Lewis or Brønsted acid catalysis, is expected to efficiently produce the corresponding dithioacetal. These sulfur-containing functional groups are valuable in synthesis, for example, as protecting groups or as precursors to carbanions for Umpolung reactivity.

Conclusion

This compound is a powerful and versatile electrophile whose reactivity is centered on its electronically deficient central carbon. Its stable, crystalline hydrate form serves as a convenient precursor to the highly reactive keto tautomer. This guide has demonstrated its utility in forming C-N, C-C, C-O, and C-S bonds through reactions with a diverse array of nucleophiles. The provided protocols serve as a validated starting point for laboratory applications, enabling researchers to harness the synthetic potential of this key building block for applications in drug discovery, materials science, and complex molecule synthesis.

References

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Navigating the Chemistry of Diethyl 2-Oxomalonate: A Technical Guide to the Anhydrous and Hydrate Forms

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Properties, Handling, and Application of Anhydrous Diethyl 2-Oxomalonate and its Hydrate.

In the landscape of organic synthesis and pharmaceutical development, diethyl 2-oxomalonate is a pivotal reagent, valued for its high reactivity as an electrophile. However, its utility is intrinsically linked to its chemical form – a reactive anhydrous liquid or a stable crystalline hydrate. This technical guide provides an in-depth exploration of these two forms, offering critical insights into their distinct properties, preparation, and appropriate applications to empower researchers in making informed decisions for their synthetic strategies.

The Dichotomy of Diethyl 2-Oxomalonate: An Overview

Diethyl 2-oxomalonate, also known as diethyl ketomalonate, is the diethyl ester of mesoxalic acid. Its core chemical structure features a highly electrophilic ketone functional group positioned between two ester moieties. This inherent reactivity makes the anhydrous form a valuable C3 synthon in a variety of carbon-carbon bond-forming reactions.

However, the pronounced electrophilicity of the central carbonyl group also renders the anhydrous form highly susceptible to hydration. In the presence of atmospheric moisture, the greenish-yellow oil of anhydrous diethyl 2-oxomalonate readily converts into its white, crystalline hydrate, diethyl 2,2-dihydroxypropanedioate. This transformation significantly alters the compound's physical and chemical properties, a critical consideration for any experimental design.

graph Equilibrium { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Anhydrous [label="Anhydrous Diethyl 2-Oxomalonate\n(Greenish-Yellow Oil)", fillcolor="#FBBC05"]; Hydrate [label="Diethyl 2-Oxomalonate Hydrate\n(White Crystalline Solid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Anhydrous -- Hydrate [label="+ H₂O\n(Hydration)", color="#34A853"]; Hydrate -- Anhydrous [label="- H₂O\n(Dehydration)", color="#EA4335"]; }

Caption: Equilibrium between anhydrous and hydrate forms.

Comparative Analysis: Anhydrous vs. Hydrate

A clear understanding of the distinct characteristics of each form is paramount for successful application. The following table summarizes their key properties:

PropertyAnhydrous Diethyl 2-OxomalonateThis compound
Synonyms Diethyl ketomalonate, Diethyl mesoxalateDiethyl 2,2-dihydroxypropanedioate, Diethyl ketomalonate hydrate
CAS Number 609-09-6[1]133318-40-8[2][3]
Molecular Formula C₇H₁₀O₅[1]C₇H₁₂O₆[2][3]
Molecular Weight 174.15 g/mol [1]192.17 g/mol [2][4]
Appearance Clear, colorless to greenish-yellow liquidWhite crystalline solid
Melting Point -70 °C[1]Not available
Boiling Point 208-210 °C[1]Decomposes upon heating
Density 1.142 g/mL at 25 °C[1]Not available
Solubility in Water Highly solubleSoluble
Reactivity Highly electrophilic, reactive in various C-C bond-forming reactionsGenerally less reactive; can act as a stable precursor to the anhydrous form
Stability Hygroscopic; readily converts to the hydrate form in the presence of moistureStable under normal atmospheric conditions

The Anhydrous Form: A Potent Electrophile in Synthesis

The synthetic utility of diethyl 2-oxomalonate primarily stems from its anhydrous form. The electron-withdrawing nature of the two ester groups significantly enhances the electrophilicity of the central carbonyl carbon, making it a prime target for nucleophilic attack.

Key Applications in Organic Synthesis

Anhydrous diethyl 2-oxomalonate is a versatile reagent in a multitude of named reactions and synthetic transformations:

  • Diels-Alder Reactions: It serves as an effective dienophile, reacting with dienes to form six-membered rings.

  • Baylis-Hillman Reaction: It participates in this carbon-carbon bond-forming reaction with activated alkenes.

  • Ene Reactions: It can react with alkenes possessing an allylic hydrogen in an ene reaction.

  • Synthesis of Heterocycles: Its reaction with guanidines yields functionalized imidazolones.

  • Aldol Additions: It can undergo aldol-type reactions with enolates or enamines.

graph Anhydrous_Reactions { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Anhydrous [label="Anhydrous Diethyl\n2-Oxomalonate", fillcolor="#FBBC05", shape=ellipse]; DielsAlder [label="Diels-Alder Reaction"]; BaylisHillman [label="Baylis-Hillman Reaction"]; EneReaction [label="Ene Reaction"]; Heterocycles [label="Heterocycle Synthesis"]; Aldol [label="Aldol Addition"];

Anhydrous -> DielsAlder; Anhydrous -> BaylisHillman; Anhydrous -> EneReaction; Anhydrous -> Heterocycles; Anhydrous -> Aldol; }

Caption: Key reactions of anhydrous diethyl 2-oxomalonate.
Handling and Storage of the Anhydrous Form

The high hygroscopicity of anhydrous diethyl 2-oxomalonate necessitates stringent handling and storage protocols to maintain its chemical integrity.[5]

  • Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.[6] Refrigeration is recommended to minimize decomposition.

  • Handling: All manipulations should be carried out in a dry environment, preferably within a glove box or using Schlenk line techniques.[7][8] All glassware and syringes must be thoroughly dried before use.

The Hydrate Form: A Stable and Convenient Precursor

While less reactive than its anhydrous counterpart, this compound offers significant advantages in terms of stability and ease of handling. It is a stable, crystalline solid that is not sensitive to atmospheric moisture, making it a convenient form for storage and transport.

Role in Synthesis: In Situ Generation of the Anhydrous Form

The primary synthetic utility of the hydrate lies in its ability to serve as a stable precursor to the highly reactive anhydrous form. In many reactions, the hydrate can be used directly, with the anhydrous form being generated in situ through dehydration under the reaction conditions. This approach is particularly useful in reactions that are tolerant to the presence of water or where the reaction conditions themselves promote dehydration. For instance, in certain condensation reactions, the hydrate can be used with the expectation that the equilibrium will shift towards the reactive anhydrous species.

Experimental Protocols

The hydrate is typically formed by the controlled addition of water to the anhydrous form or can be isolated directly from certain synthesis procedures. A general method involves the oxidation of diethyl malonate.

Protocol: Oxidation of Diethyl Malonate to this compound

  • In a round-bottom flask equipped with a stirrer, dissolve diethyl malonate in a suitable solvent (e.g., acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent (e.g., sodium nitrite solution) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Extract the product into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting oil is then treated with a small amount of water to induce crystallization of the hydrate.

  • The crystalline hydrate can be collected by filtration and dried.

The most common method for preparing the anhydrous form is the azeotropic dehydration of the hydrate.[9]

Protocol: Azeotropic Dehydration

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and a suitable solvent for azeotropic removal of water (e.g., toluene).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reflux until no more water is collected, indicating that the dehydration is complete.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the anhydrous diethyl 2-oxomalonate as a greenish-yellow oil.

graph Dehydration_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start:\nthis compound\n+ Toluene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reflux [label="Heat to Reflux with\nDean-Stark Apparatus"]; Water_Removal [label="Azeotropic Removal of Water"]; Completion [label="Reaction Complete\n(No more water collected)"]; Solvent_Removal [label="Remove Toluene\n(Reduced Pressure)"]; End [label="End:\nAnhydrous Diethyl 2-Oxomalonate", shape=ellipse, fillcolor="#FBBC05"];

Start -> Reflux; Reflux -> Water_Removal; Water_Removal -> Completion; Completion -> Solvent_Removal; Solvent_Removal -> End; }

Caption: Workflow for azeotropic dehydration.

Spectroscopic Characterization: Distinguishing Between the Two Forms

Spectroscopic analysis is crucial for confirming the identity and purity of both the anhydrous and hydrate forms.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the anhydrous form is expected to show a quartet and a triplet corresponding to the ethyl groups. In contrast, the hydrate form will exhibit an additional singlet in the downfield region corresponding to the two hydroxyl protons of the gem-diol. The chemical shifts of the ethyl group protons may also be slightly different between the two forms.

  • Infrared (IR) Spectroscopy: The IR spectrum of the anhydrous form will be characterized by a strong absorption band for the ketone carbonyl group (C=O) typically in the region of 1740-1760 cm⁻¹, in addition to the ester carbonyl stretches. The IR spectrum of the hydrate form will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups, and the ketone carbonyl peak will be absent.

Conclusion: A Tale of Two Forms

The choice between using anhydrous diethyl 2-oxomalonate and its hydrate form is a critical decision in synthetic planning. The anhydrous form offers high reactivity for a wide range of important transformations but requires careful handling due to its hygroscopic nature. The hydrate, on the other hand, provides stability and ease of use, serving as a convenient precursor that can often be used directly in reactions where in situ dehydration is feasible. By understanding the distinct properties and appropriate handling procedures for each form, researchers can effectively harness the synthetic potential of this versatile C3 building block in their pursuit of novel molecules and pharmaceutical innovations.

References

  • Wikipedia. Diethyl oxomalonate. [Link]

  • UCLA Chemistry & Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

  • Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. [Link]

  • Oregon State University Environmental Health and Safety. Safe Handling of Pyrophoric Liquids. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Link]

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  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • Wikipedia. Azeotropic distillation. [Link]

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Wikipedia. Hygroscopy. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Link]

  • UCLA – Chemistry and Biochemistry. Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029573). [Link]

  • PubChem. This compound. [Link]

  • Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester. [Link]

  • Google Patents.
  • PubChem. Diethyl Malonate. [Link]

  • Organic Syntheses. diethyl acetamidomalonate. [Link]

  • Google Patents.
  • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

  • PubChem. Diethyl diethylmalonate. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

  • NIST WebBook. Diethyl malonate. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Wikipedia. Azeotropic distillation. [Link]

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An In-depth Technical Guide to the Spectroscopic Data of Diethyl 2-Oxomalonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Stability of a Geminal Diol

Diethyl 2-oxomalonate, a highly reactive α-ketoester, readily undergoes hydration in the presence of atmospheric moisture to form its stable crystalline hydrate, diethyl 2,2-dihydroxypropanedioate.[1] This transformation is of significant interest as geminal diols are typically unstable intermediates in the hydration of ketones and aldehydes. The remarkable stability of diethyl 2-oxomalonate hydrate is attributed to the strong electron-withdrawing nature of the two adjacent ethyl ester groups, which destabilize the central carbonyl group of the anhydrous form and favor the hydrated state.[2]

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound. Understanding these spectroscopic signatures is paramount for researchers utilizing this versatile building block in organic synthesis, enabling accurate structural verification, purity assessment, and reaction monitoring.

Molecular Structure and Spectroscopic Rationale

The conversion from the anhydrous keto-form to the hydrate fundamentally alters the molecule's electronic and steric environment, leading to distinct and predictable changes in its spectroscopic profile.

Figure 1: Equilibrium between Diethyl 2-Oxomalonate and its Hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of this compound. The key distinction from its anhydrous counterpart lies in the chemical shift of the central carbon and the presence of hydroxyl protons.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by the signals of the two equivalent ethyl groups and the two hydroxyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-OCH₂ CH₃~4.2 - 4.3Quartet4H~7.1
-OCH₂CH₃ ~1.2 - 1.3Triplet6H~7.1
-OH Variable (broad singlet)Singlet2HN/A

Causality Behind Experimental Observations:

  • Ethyl Group Signature: The quartet at approximately 4.2-4.3 ppm and the triplet at 1.2-1.3 ppm are classic signatures of an ethyl ester. The methylene protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom, hence their downfield shift. They are split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons (-OCH₂CH₃) are further from the electronegative oxygen and appear more upfield, split into a triplet by the two methylene protons.

  • Hydroxyl Protons: The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like CDCl₃, they are expected to appear as a broad singlet. In a protic solvent like DMSO-d₆, hydrogen bonding with the solvent would shift this signal further downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides definitive evidence for the presence of the gem-diol. The hydration of the central carbonyl group results in a significant upfield shift of the corresponding carbon signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O (Ester)~165 - 170
C (OH)₂~90 - 95
-OCH₂ CH₃~62 - 64
-OCH₂CH₃ ~13 - 15

Expertise in Spectral Interpretation:

  • The Gem-Diol Carbon: The most telling signal is that of the central carbon bearing the two hydroxyl groups. In the anhydrous keto-form, this carbonyl carbon would appear significantly downfield (typically >180 ppm). In the hydrate, this carbon is sp³-hybridized and bonded to two oxygen atoms, shifting its resonance dramatically upfield to the ~90-95 ppm region. This large shift is a hallmark of gem-diol formation.

  • Ester Carbonyls: The chemical shift of the ester carbonyl carbons is less affected by the hydration of the central carbon but remains in the typical downfield region for ester carbonyls.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and effective method to distinguish between the keto and hydrate forms of diethyl 2-oxomalonate by monitoring the presence or absence of characteristic functional group vibrations.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch3200 - 3500 (broad)StrongHydroxyl (-OH)
C-H Stretch (Alkyl)2850 - 3000Medium-Strong-CH₂, -CH₃
C=O Stretch (Ester)1735 - 1750StrongEster (C=O)
C-O Stretch1000 - 1300StrongEster & C-OH

Trustworthiness Through Self-Validating Data:

  • Presence of Hydroxyl Group: A broad, strong absorption band in the 3200-3500 cm⁻¹ region is indicative of the O-H stretching vibrations of the hydroxyl groups, confirming the presence of the hydrate. The broadness of this peak is due to intermolecular hydrogen bonding in the solid state.

  • Absence of Ketone Carbonyl: Critically, the IR spectrum of the pure hydrate will lack the strong absorption band for a ketone carbonyl, which would be expected around 1715-1730 cm⁻¹ in the anhydrous form. The presence of a strong ester carbonyl stretch alongside the hydroxyl band confirms the structure as diethyl 2,2-dihydroxypropanedioate.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A reliable method for the synthesis of this compound is through the oxidation of diethyl malonate.

G Start Diethyl Malonate Oxidation Oxidation (e.g., with aqueous NaClO₂ at pH 4.4) Start->Oxidation Hydration In situ Hydration (Aqueous workup) Oxidation->Hydration Product Diethyl 2-Oxomalonate Hydrate (Crystalline Solid) Hydration->Product

Figure 2: Synthetic workflow for this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate in a suitable solvent system (e.g., acetonitrile/water).

  • Oxidation: Slowly add an aqueous solution of sodium chlorite (NaClO₂) while maintaining the pH at approximately 4.4 with a suitable buffer or dilute acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction and perform an aqueous workup. The crude product is often extracted into an organic solvent like ethyl acetate.

  • Crystallization: Concentrate the organic extracts under reduced pressure. The residual oil will spontaneously crystallize upon standing, or crystallization can be induced by the addition of a small amount of water and cooling.

  • Isolation: Collect the white crystalline solid by filtration, wash with cold water, and dry under vacuum.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. Standard acquisition parameters for both nuclei should be employed.

IR Spectrum Acquisition (ATR)
  • Sample Preparation: Place a small amount of the crystalline this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Conclusion

The spectroscopic characterization of this compound is straightforward and provides clear, unambiguous evidence for its geminal diol structure. The key diagnostic features are the upfield shift of the central carbon in the ¹³C NMR spectrum to ~90-95 ppm and the presence of a broad O-H stretching band in the IR spectrum, coupled with the absence of a ketone carbonyl absorption. This guide provides the foundational knowledge for researchers to confidently identify and utilize this stable and versatile synthetic intermediate.

References

  • Wikipedia contributors. (2023, November 28). Diethyl oxomalonate. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Diethyl 2-oxopropanedioate. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of Diethyl 2-Oxomalonate Hydrate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-oxomalonate, a pivotal reagent in organic synthesis, often exists in its stable hydrate form. Understanding its solubility profile is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This guide provides a comprehensive analysis of the physicochemical properties of diethyl 2-oxomalonate hydrate that govern its solubility. We delve into the theoretical principles of solubility, present a predictive solubility profile across a spectrum of common organic solvents, and offer a detailed, self-validating experimental protocol for precise solubility determination. This document is intended to serve as a practical resource, bridging theoretical chemical principles with actionable laboratory insights.

Introduction: The Significance of this compound

Diethyl 2-oxomalonate (also known as diethyl ketomalonate) is a highly versatile building block in organic chemistry, valued for its electrophilic keto group and two ester functionalities.[1] It serves as a precursor in a variety of significant reactions, including Diels-Alder, ene, and Baylis-Hillman reactions.[1] In the presence of moisture, the anhydrous form, a greenish-yellow oil, readily converts to its crystalline hydrate, this compound (C₇H₁₂O₆).[1][2] This hydration significantly alters the compound's physical properties, most notably its polarity and intermolecular bonding potential, which in turn dictates its solubility. For chemists and formulation scientists, a thorough understanding of this solubility is not merely academic; it is a critical parameter that influences solvent selection for synthesis, extraction, and crystallization, directly impacting reaction yield, purity, and the physical form of the final product.

Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[3][4] The structure of this compound provides clear indicators of its expected behavior.

  • Molecular Structure: The molecule contains two polar ester groups (-COOEt) and a central ketone which, in the hydrate form, exists as a geminal diol (-C(OH)₂-).

  • Polarity and Hydrogen Bonding: The ester groups and the geminal diol make the molecule significantly polar. The two hydroxyl groups from the water of hydration are capable of acting as both hydrogen bond donors and acceptors.[5] The ester carbonyl oxygens can also act as hydrogen bond acceptors. This extensive hydrogen bonding capability is the primary determinant of its solubility in polar solvents.

  • Molecular Weight: The molecular weight is 192.17 g/mol .[6] While solubility tends to decrease with increasing molecular size in a homologous series, the strong polar contributions from its functional groups counteract this effect in polar solvents.[7]

These structural features suggest a strong affinity for polar solvents, particularly those that can participate in hydrogen bonding.

Predicted Solubility Profile in Common Organic Solvents

Solvent Solvent Class Predicted Solubility Rationale for Prediction
Methanol (CH₃OH) Polar ProticHighMethanol is highly polar and an excellent hydrogen bond donor and acceptor, leading to strong solute-solvent interactions with the diol and ester groups.
Ethanol (C₂H₅OH) Polar ProticHighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities allow for effective solvation of the hydrate.[1]
Water (H₂O) Polar ProticHighThe hydrate form contains a molecule of water, indicating a high affinity. The anhydrous form is reported to be highly soluble in water.[1]
Acetone (CH₃COCH₃) Polar AproticHigh to ModerateAcetone is polar and can accept hydrogen bonds at its carbonyl oxygen, but it cannot donate them. It will effectively solvate the molecule, though perhaps slightly less than protic solvents.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for many polar compounds.
Ethyl Acetate (CH₃COOC₂H₅) Intermediate PolarityModerateEthyl acetate has moderate polarity and can accept hydrogen bonds. It represents a transitional solvent where solubility is significant but may not be as high as in more polar solvents.
Dichloromethane (CH₂Cl₂) Intermediate PolarityModerate to LowWhile considered relatively polar, dichloromethane lacks hydrogen bonding capability, which will limit its ability to effectively solvate the highly polar diol groups.
Chloroform (CHCl₃) Intermediate PolarityModerate to LowSimilar to dichloromethane, its ability to solvate is based on dipole-dipole interactions rather than hydrogen bonding. The anhydrous form is reported as soluble.[1]
Diethyl Ether (C₂H₅OC₂H₅) Low PolarityLowDiethyl ether has low polarity and can only act as a weak hydrogen bond acceptor. The energy required to break the solute-solute interactions (crystal lattice) would not be sufficiently compensated by solute-solvent interactions. The anhydrous form, however, is reported as soluble.[1]
Toluene (C₇H₈) NonpolarVery Low / InsolubleAs a nonpolar aromatic hydrocarbon, toluene cannot form the necessary polar or hydrogen bonding interactions to dissolve the polar hydrate.
Hexane (C₆H₁₄) NonpolarVery Low / InsolubleHexane is a nonpolar aliphatic hydrocarbon and is a very poor solvent for polar compounds due to the large mismatch in intermolecular forces.[5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is a gold-standard technique that is both reliable and self-validating.[8]

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep_solute Weigh excess Diethyl 2-oxomalonate hydrate prep_solvent Add precise volume of solvent to vial prep_solute->prep_solvent Combine equil Agitate at constant temperature (e.g., 24-48h) in a shaker bath prep_solvent->equil sep_settle Allow solid to settle equil->sep_settle sep_filter Withdraw aliquot of supernatant. Filter (e.g., 0.22 µm PTFE) sep_settle->sep_filter analysis_dilute Dilute supernatant to known volume sep_filter->analysis_dilute analysis_quant Quantify concentration (e.g., UV-Vis, HPLC) analysis_dilute->analysis_quant analysis_calc Calculate solubility (mg/mL or mol/L) analysis_quant->analysis_calc G cluster_polar Polar Protic Solvent (e.g., Ethanol) cluster_nonpolar Nonpolar Solvent (e.g., Hexane) Solute Diethyl 2-Oxomalonate Hydrate H_Bond Hydrogen Bonding Solute->H_Bond Strong Interaction (Favorable) Dipole Dipole-Dipole Solute->Dipole Strong Interaction Dispersion Dispersion Forces Solute->Dispersion Weak Interaction (Unfavorable) PolarSolvent Ethanol H_Bond->PolarSolvent Dipole->PolarSolvent NonpolarSolvent Hexane Dispersion->NonpolarSolvent

Sources

Discovery and first synthesis of Diethyl 2-oxomalonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and First Synthesis of Diethyl 2-Oxomalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-oxomalonate, also known as diethyl mesoxalate, is a pivotal reagent in organic synthesis, valued for its electrophilic keto group which enables its participation in a diverse array of carbon-carbon bond-forming reactions. This guide provides a comprehensive exploration of the historical discovery and the first successful synthesis of this important molecule. It delves into the pioneering work of Richard Anschütz in 1892, detailing the experimental rationale and methodology. Furthermore, it examines an early alternative synthesis developed by Louis Bouveault, offering a comparative perspective on the nascent stages of this compound's rich chemical history. This document serves as a technical resource for researchers, providing not only historical context but also a foundational understanding of the synthetic strategies that first brought diethyl 2-oxomalonate to the forefront of organic chemistry.

Introduction: The Significance of Diethyl 2-Oxomalonate

Diethyl 2-oxomalonate (C₇H₁₀O₅) is the diethyl ester of mesoxalic acid, the simplest of the α-ketodicarboxylic acids.[1] Its structure is characterized by a highly polarized central ketone flanked by two electron-withdrawing ethyl ester groups. This unique electronic arrangement renders the carbonyl carbon exceptionally electrophilic, making it a highly reactive and versatile building block in organic synthesis.

The compound is a key intermediate in the synthesis of a wide range of biologically active molecules and complex organic structures. It readily participates as an electrophile in addition reactions and is a potent reactant in pericyclic reactions such as Diels-Alder, cycloadditions, and ene reactions.[1] Its utility extends to aldol additions, Baylis-Hillman reactions, and the synthesis of various heterocyclic systems, including functionalized imidazolones.[1] Given its broad applicability, a thorough understanding of its foundational synthesis is not merely of historical interest but provides valuable insights into the evolution of synthetic organic chemistry.

The Pioneering Synthesis: The Work of Richard Anschütz (1892)

The first synthesis of diethyl 2-oxomalonate in a pure form was accomplished by the German chemist Richard Anschütz and his colleagues in 1892.[1] Their approach was a multi-step process that began with a naturally derived starting material, alloxan.

Conceptual Framework and Experimental Rationale

The core logic of Anschütz's synthesis was to first generate the parent acid, oxomalonic acid (mesoxalic acid), and then esterify it to obtain the desired diethyl ester. Alloxan, a well-known oxidation product of uric acid, served as a convenient precursor to oxomalonic acid. The choice of barium salt for the decomposition step was likely driven by its ability to facilitate a clean reaction and produce a stable intermediate. The final esterification with ethanol in the presence of a strong acid catalyst like hydrogen chloride was a standard and reliable method for converting carboxylic acids to esters at the time.

Experimental Workflow of the Anschütz Synthesis

The synthesis can be broken down into two primary stages: the preparation of oxomalonic acid from the barium salt of alloxan and the subsequent esterification.

Anschutz_Synthesis cluster_0 Stage 1: Preparation of Oxomalonic Acid cluster_1 Stage 2: Esterification Alloxan_Barium_Salt Barium Salt of Alloxan Decomposition Decomposition Alloxan_Barium_Salt->Decomposition Heat/H₂O Oxomalonic_Acid Oxomalonic Acid Decomposition->Oxomalonic_Acid Diethyl_Oxomalonate Diethyl 2-Oxomalonate Oxomalonic_Acid->Diethyl_Oxomalonate + EtOH, HCl Ethanol Ethanol (EtOH) HCl Hydrogen Chloride (HCl)

Caption: Workflow of the first synthesis of diethyl 2-oxomalonate by Anschütz.

Step-by-Step Protocol

Part 1: Decomposition of the Barium Salt of Alloxan

  • The barium salt of alloxan is suspended in water.

  • The suspension is heated, leading to the decomposition of the alloxan salt.

  • This decomposition yields oxomalonic acid in the aqueous solution.

Part 2: Esterification of Oxomalonic Acid

  • The aqueous solution of oxomalonic acid is treated with an excess of ethanol.

  • Gaseous hydrogen chloride is bubbled through the solution to act as a catalyst for the esterification reaction.

  • The reaction mixture is heated to drive the esterification to completion.

  • Upon cooling, the diethyl 2-oxomalonate is isolated. The crude product is an oil that reacts with atmospheric moisture to form a crystalline dihydrate.[1]

An Early Alternative: The Bouveault Synthesis

Shortly after Anschütz's discovery, French chemist Louis Bouveault and his team developed an alternative route to diethyl 2-oxomalonate, starting from the more readily available diethyl malonate.[1]

Mechanistic Approach and Rationale

Bouveault's strategy involved the direct oxidation of the α-carbon of diethyl malonate. Recognizing the challenge of directly oxidizing a methylene group, they employed a two-step process. First, the diethyl malonate was nitrosated to form an isonitrosoester. This intermediate was then oxidized to the desired keto compound. The choice of dinitrogen tetroxide (N₂O₄) as the oxidant was a key innovation in this synthesis.

Experimental Workflow of the Bouveault Synthesis

Bouveault_Synthesis cluster_0 Stage 1: Nitrosation cluster_1 Stage 2: Oxidation Diethyl_Malonate Diethyl Malonate Nitrosating_Agent Nitrosating Agent Diethyl_Malonate->Nitrosating_Agent Reaction Isonitrosoester Isonitrosoester Intermediate Nitrosating_Agent->Isonitrosoester N2O4 Dinitrogen Tetroxide (N₂O₄) Isonitrosoester->N2O4 Oxidation Diethyl_Oxomalonate Diethyl 2-Oxomalonate N2O4->Diethyl_Oxomalonate

Caption: Workflow of the Bouveault synthesis of diethyl 2-oxomalonate.

Step-by-Step Protocol
  • Nitrosation: Diethyl malonate is treated with a suitable nitrosating agent (e.g., nitrous acid generated in situ) to form the corresponding isonitrosoester.

  • Oxidation: The isolated isonitrosoester is then oxidized with dinitrogen tetroxide (N₂O₄).

  • Isolation: The resulting diethyl 2-oxomalonate is obtained as an oil.

This method proved to be effective, and subsequent modifications, such as using dinitrogen trioxide (N₂O₃) as the oxidant, led to improved yields.[1] A modified version of the synthesis using N₂O₄ reported a crude yield of 90%, while the use of N₂O₃ (generated from arsenic(III) oxide and nitric acid) gave an overall yield of 74-76%.[1] However, the toxicity and carcinogenicity of the reagents, particularly arsenic(III) oxide, made this route less practical for large-scale production.[1]

Comparative Analysis of Early Synthetic Routes

The table below summarizes the key aspects of the two pioneering syntheses of diethyl 2-oxomalonate.

FeatureAnschütz Synthesis (1892)Bouveault Synthesis
Starting Material Barium salt of alloxanDiethyl malonate
Key Transformation Decomposition followed by esterificationNitrosation followed by oxidation
Reagents Heat, Water, Ethanol, Hydrogen ChlorideNitrosating agent, Dinitrogen Tetroxide (N₂O₄)
Advantages Led to the first pure sampleUtilized a more common starting material
Disadvantages Relied on a less accessible starting materialInvolved toxic and hazardous reagents (e.g., N₂O₄, and in later modifications, arsenic compounds)

Conclusion: A Foundation for Modern Synthesis

The seminal work of Richard Anschütz and Louis Bouveault in the late 19th century laid the groundwork for the synthesis and subsequent exploration of diethyl 2-oxomalonate's rich reactivity. While their methods have been largely superseded by more efficient, safer, and higher-yielding modern techniques—such as the oxidation of diethyl malonate with sodium chlorite (97% yield) or the ozonolysis of diethyl ethylidenemalonate—their pioneering efforts were crucial in making this versatile C₃ building block accessible to the scientific community.[1][2] The historical context of these first syntheses not only highlights the ingenuity of early organic chemists but also underscores the progress made in synthetic methodology over the past century. For today's researchers, understanding these foundational routes provides a deeper appreciation for the chemical tools and knowledge that are now taken for granted in the pursuit of novel therapeutics and advanced materials.

References

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The Alchemist's Ketone: A Technical Guide to Diethyl 2-Oxomalonate Hydrate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethyl 2-oxomalonate, in its stable hydrate form, represents a uniquely powerful and versatile C3 building block in the arsenal of the modern synthetic chemist. The convergence of two ester functionalities and a highly electrophilic central ketone within a compact, readily available molecule makes it an exceptional reagent for the construction of complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core reactivity of diethyl 2-oxomalonate hydrate. Moving beyond a simple recitation of reactions, this document elucidates the mechanistic underpinnings and strategic considerations that enable its effective use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. We will delve into the practical execution of key transformations, including condensation reactions, multicomponent strategies, and cycloadditions, offering field-proven insights and detailed protocols to empower innovation in both academic and industrial laboratories.

Introduction: Understanding the Core Reactivity

Diethyl 2-oxomalonate (also known as diethyl mesoxalate) is the diethyl ester of ketomalonic acid.[1] In its anhydrous form, it is a greenish-yellow oil, but it readily reacts with atmospheric moisture to form a stable, crystalline dihydrate (diethyl 2,2-dihydroxypropanedioate).[1] For the synthetic chemist, this hydrate is often the commercially available and user-friendly form of the reagent. It is crucial to recognize that in most reaction media, an equilibrium exists between the hydrate and the active anhydrous form, which possesses the highly electrophilic central carbonyl group that is the heart of its reactivity.

The powerful electron-withdrawing effect of the two adjacent ethoxycarbonyl groups renders the central ketone exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a building block. This guide will explore how this fundamental property is harnessed in a variety of synthetic contexts.

Synthesis of Diethyl 2-Oxomalonate

While commercially available, understanding the synthesis of diethyl 2-oxomalonate provides valuable context. A prevalent laboratory-scale method involves the ozonolysis of diethyl ethylidenemalonate. This precursor is readily prepared via the condensation of diethyl malonate with acetaldehyde.[2] The subsequent ozonolysis, followed by a reductive workup, furnishes the desired product.

A more recent and high-yielding method involves the direct oxidation of diethyl malonate using an aqueous solution of sodium chlorite (NaClO₂) at a controlled pH of 4.4, which can afford the product in yields as high as 97%.[1]

Condensation Reactions: Building Complexity through C-C Bond Formation

The electrophilic nature of diethyl 2-oxomalonate makes it an excellent substrate for a range of condensation reactions, where it reacts with various nucleophiles to form new carbon-carbon bonds.

Aldol-Type Additions

In Aldol-type reactions, an enol or enolate reacts with a carbonyl compound. Diethyl 2-oxomalonate serves as a potent electrophile in these transformations. For instance, it reacts with the morpholine enamine of 3-pentanone to generate an α-hydroxy-γ-ketodiester, a densely functionalized intermediate ripe for further synthetic manipulation.[1]

Conceptual Workflow for Aldol-Type Addition:

Caption: Generalized workflow for the Aldol-type addition of an enolate to diethyl 2-oxomalonate.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[3] While diethyl 2-oxomalonate itself does not possess active methylene hydrogens for deprotonation, it serves as an excellent electrophilic partner for other active methylene compounds like malononitrile or ethyl acetoacetate. The reaction proceeds via nucleophilic addition to the central carbonyl of diethyl 2-oxomalonate, followed by dehydration to yield a highly conjugated product.

Mechanism of Knoevenagel Condensation:

Knoevenagel_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Addition cluster_2 Dehydration ActiveMethylene Z-CH2-Z' Enolate Enolate (Nucleophile) ActiveMethylene->Enolate Deprotonation Base Base Base->ActiveMethylene DEOM Diethyl 2-Oxomalonate Enolate->DEOM Attack on C=O Intermediate Alkoxide Intermediate DEOM->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H2O

Caption: Key stages of the Knoevenagel condensation with diethyl 2-oxomalonate.

Multicomponent Reactions (MCRs): A Strategy for Rapid Diversity

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a powerful tool for generating molecular complexity efficiently.[4] Diethyl 2-oxomalonate is an excellent substrate for several important MCRs.

The Baylis-Hillman Reaction

The Baylis-Hillman reaction is a DABCO (1,4-diazabicyclo[2.2.2]octane) catalyzed coupling of an activated alkene with an electrophile.[5] Diethyl 2-oxomalonate serves as a highly reactive electrophile in this transformation, readily reacting with acrylates, acrylonitrile, or methyl vinyl ketone to form densely functionalized allylic alcohol derivatives.[1] The high reactivity of diethyl 2-oxomalonate often leads to excellent yields in these transformations.

Experimental Protocol: Baylis-Hillman Reaction with Methyl Acrylate [6]

StepProcedureCausality and Field Insights
1To a solution of diethyl oxomalonate (1.0 eq) in dichloromethane (DCM), add methyl acrylate (1.5 eq).DCM is a good, relatively non-polar solvent for this reaction. A slight excess of the acrylate ensures complete consumption of the more valuable oxomalonate.
2Add DABCO (0.2 eq) to the mixture.DABCO is the classic nucleophilic catalyst for this reaction. Its steric hindrance prevents it from being alkylated, allowing it to act as a true catalyst. 0.2 equivalents is a typical catalytic loading.
3Stir the reaction mixture at room temperature for 24-48 hours.The Baylis-Hillman reaction is notoriously slow; patience is key. The progress can be monitored by TLC.
4Upon completion, concentrate the reaction mixture under reduced pressure.This removes the solvent and any unreacted methyl acrylate.
5Purify the residue by column chromatography on silica gel.This step separates the desired product from the catalyst and any byproducts.
The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis, to produce dihydropyrimidinones (DHPMs).[7] While not a traditional β-ketoester, the reactivity of diethyl 2-oxomalonate allows it to participate in Biginelli-type reactions, leading to the formation of unique DHPMs with a dicarboxyethylidene substituent at the C5 position.

Conceptual Scheme for a Biginelli-Type Reaction:

Biginelli Biginelli-Type Multicomponent Reaction DEOM Diethyl 2-Oxomalonate Product Dihydropyrimidinone Derivative DEOM->Product Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Product Urea Urea Urea->Product

Caption: Reactants in a Biginelli-type synthesis leading to a complex heterocyclic scaffold.

Cycloaddition Reactions: Forging Rings with Precision

The electron-deficient nature of the central carbonyl group makes diethyl 2-oxomalonate an excellent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.

Diels-Alder Reactions

In the Diels-Alder reaction, diethyl 2-oxomalonate acts as an electron-poor dienophile, reacting readily with electron-rich 1,3-dienes.[1] This reaction provides a direct route to highly functionalized dihydropyran derivatives. The resulting geminal diester at the C2 position of the pyran ring can be considered a synthetic equivalent of a carbonyl group, offering numerous possibilities for subsequent transformations. For instance, reaction with an electron-rich diene like Danishefsky's diene would proceed with high regioselectivity due to the electronic bias of both components.[8]

Table 1: Representative Diels-Alder Reactions

DieneDienophileProduct TypeExpected YieldReference
IsopreneDiethyl 2-OxomalonateDihydropyran diesterGood to Excellent[1]
CyclopentadieneDiethyl 2-OxomalonateBridged bicyclic etherGood[9]

Synthesis of Heterocyclic Scaffolds

Beyond the MCRs mentioned above, diethyl 2-oxomalonate is a valuable precursor for a variety of other heterocyclic systems, which are of paramount importance in drug discovery.

Synthesis of Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic method for the synthesis of pyrazoles.[10] Diethyl 2-oxomalonate, with its 1,3-dicarbonyl-like reactivity, can be condensed with hydrazine hydrate or substituted hydrazines to form pyrazole derivatives. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring. This provides a direct entry to 3,4-disubstituted-5-hydroxypyrazole-4-carboxylates.

Experimental Protocol: Synthesis of a Functionalized Imidazolone [6]

StepProcedureCausality and Field Insights
1Prepare a solution of sodium ethoxide in absolute ethanol.Sodium ethoxide serves as the base to generate the free guanidine from its hydrochloride salt.
2Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes.This in situ generation of the nucleophile is a common and effective strategy.
3Add diethyl oxomalonate (1.0 eq) dropwise to the guanidine solution at room temperature.The dropwise addition helps to control any potential exotherm.
4Stir the reaction mixture at room temperature for 12-24 hours.The reaction often results in the precipitation of the product, driving the equilibrium forward.
5Filter the precipitate and wash with cold ethanol.This provides a simple and efficient method of isolation for the crude product, which can often be of high purity.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is more than just a simple ketone; it is a highly activated and versatile building block that enables the rapid construction of molecular complexity. Its exceptional electrophilicity, stemming from the vicinal diester groups, allows it to participate in a wide array of powerful synthetic transformations. From forming simple C-C bonds in condensation reactions to constructing complex heterocyclic frameworks in multicomponent and cycloaddition reactions, its utility is vast. By understanding the fundamental principles of its reactivity and leveraging the detailed protocols and insights provided in this guide, researchers can unlock the full potential of this remarkable reagent to accelerate innovation in chemical synthesis and drug development.

References

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  • Preparation of diethyl malonate adducts from chalcone analogs containing A thienyl ring - SciSpace. [Link]

  • Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex - Longdom Publishing. [Link]

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  • Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Proto - ResearchGate. [Link]

  • Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex - ResearchGate. [Link]

  • Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological - Journal of Medicinal and Chemical Sciences. [Link]

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Methodological & Application

Application Notes & Protocols: Diethyl 2-Oxomalonate Hydrate in Hetero-Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and convergent route to construct six-membered rings with high stereochemical control.[1] A synthetically valuable variant is the hetero-Diels-Alder reaction, where a heteroatom, such as oxygen or nitrogen, is incorporated into the newly formed ring.[2][3] This application note provides a comprehensive guide to the use of diethyl 2-oxomalonate, a highly activated carbonyl compound, as a potent dienophile in [4+2] cycloadditions with electron-rich dienes.

Due to the strong electron-withdrawing nature of its two adjacent ester functionalities, the central carbonyl group of diethyl 2-oxomalonate is exceptionally electrophilic, making it an excellent reaction partner for nucleophilic dienes.[4] This "normal-demand" electronic setup facilitates the formation of functionalized dihydropyran rings, which are pivotal structural motifs in numerous natural products and pharmaceutical agents.[3][5] While the anhydrous form is a reactive greenish-yellow oil, it readily forms a stable, crystalline monohydrate in the presence of moisture.[4][6] This guide will address the practical considerations of using the hydrate form and detail protocols for its successful application in synthesis.

Scientific Rationale & Mechanistic Insights

The efficacy of the Diels-Alder reaction is governed by frontier molecular orbital (FMO) theory. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile leads to a more facile reaction.[2][7]

  • The Dienophile: Diethyl 2-Oxomalonate: The two ester groups flanking the central ketone act as powerful electron-withdrawing groups. This inductive effect significantly polarizes the C=O bond and lowers the energy of its π* antibonding orbital, which constitutes the LUMO. This low-energy LUMO makes diethyl 2-oxomalonate a highly reactive, electron-poor dienophile.[2][4]

  • The Diene: Electron-Rich Systems: To achieve a small HOMO-LUMO gap, an electron-rich diene is required. Dienes substituted with electron-donating groups (EDGs) such as alkoxy (-OR), silyloxy (-OSiR₃), or amino (-NR₂) groups possess elevated HOMO energy levels.[8][9] Highly reactive and widely used examples include Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) and Rawal's diene (1-amino-3-siloxy-1,3-butadienes).[10][11]

The reaction proceeds via a concerted, pericyclic mechanism, where the 4 π-electrons of the diene and 2 π-electrons of the dienophile's carbonyl group reorganize through a single, cyclic transition state to form two new carbon-carbon and carbon-oxygen sigma bonds simultaneously.[1][12][13] This process, a type of oxo-Diels-Alder reaction, is highly stereospecific.[3][14]

Caption: General mechanism of the Hetero-Diels-Alder reaction.

Application Notes: Maximizing Success

Reagent Considerations
  • Diethyl 2-Oxomalonate Hydrate (C₇H₁₂O₆, MW: 192.17): This is a white, crystalline, and air-stable solid, making it convenient for storage and handling.[4][6][15] For the reaction, the anhydrous form is required. While vacuum drying over a desiccant (e.g., P₂O₅) is effective, for many applications involving highly reactive dienes, the hydrate can be used directly, with the reaction conditions (e.g., presence of a Lewis acid) driving the equilibrium towards the active anhydrous dienophile. However, for optimal results and reproducibility, starting with the anhydrous oil is recommended.[4]

  • Electron-Rich Dienes: Danishefsky's diene is a workhorse for this transformation due to its high reactivity and the synthetic versatility of the resulting adduct.[11][16] It is sensitive to moisture and acid and should be handled under an inert atmosphere (N₂ or Ar) and stored at low temperatures. Freshly distilled or purchased high-purity diene is crucial for high yields.

Optimizing Reaction Conditions
  • Solvents: Anhydrous, non-protic solvents are mandatory. Dichloromethane (CH₂Cl₂), toluene, and diethyl ether are common choices. CH₂Cl₂ is often preferred for reactions at low temperatures due to its low freezing point.

  • Temperature: The high reactivity of this system often allows for reactions to proceed at or below room temperature. For catalyzed reactions, temperatures are frequently lowered to -78 °C (dry ice/acetone bath) to enhance selectivity and minimize side reactions.

  • Catalysis: While thermal reactions are possible, Lewis acid catalysis is often employed to dramatically accelerate the reaction rate and, in the case of chiral catalysts, to induce enantioselectivity.[3][17] Lewis acids such as Zinc Chloride (ZnCl₂), Titanium Tetrachloride (TiCl₄), and various lanthanide triflates coordinate to the carbonyl oxygen of the dienophile. This coordination further lowers the LUMO energy, increasing the dienophile's electrophilicity and accelerating the cycloaddition.[1][5][18] For sensitive substrates, milder catalysts like ZnCl₂ are preferred.

Product Transformation & Workup

A key advantage of using silyloxy dienes like Danishefsky's is the facile, in-situ transformation of the initial cycloadduct. The primary product is a silyl enol ether. Upon acidic workup (e.g., with trifluoroacetic acid (TFA) or aqueous HCl), two transformations occur:

  • Hydrolysis of the silyl enol ether to a ketone.

  • Elimination of the alkoxy group (e.g., methanol) to form an α,β-unsaturated ketone.

This sequence provides a rapid entry to highly functionalized 2,3-dihydro-4H-pyran-4-one systems.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware (Oven/Flame) p2 Inert Atmosphere (N₂ or Argon) p1->p2 r1 Dissolve Dienophile & Catalyst in Anhydrous Solvent r2 Cool to Desired Temp (e.g., -78 °C) r1->r2 r3 Add Diene Dropwise r2->r3 r4 Monitor by TLC r3->r4 w1 Acidic Quench (e.g., TFA) r4->w1 w2 Aqueous Workup (Extraction) w1->w2 w3 Dry (Na₂SO₄), Filter, Concentrate w2->w3 w4 Purify by Column Chromatography w3->w4

Caption: Experimental workflow for the Diels-Alder reaction.

Representative Experimental Protocol

Reaction: Lewis Acid-Catalyzed Diels-Alder Reaction of Danishefsky's Diene with Diethyl 2-Oxomalonate.

This protocol details the synthesis of Diethyl 2,3-dihydro-4-oxo-4H-pyran-2,2-dicarboxylate.

Materials & Reagents
Reagent/MaterialGradeSupplierAmountMmolEq.
This compound≥95%ChemScene[15]1.06 g5.51.1
Danishefsky's Diene95%Sigma-Aldrich0.86 g5.01.0
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%Sigma-Aldrich0.14 g1.00.2
Dichloromethane (CH₂Cl₂)AnhydrousSigma-Aldrich50 mL--
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich~0.5 mL--
Saturated NaHCO₃ (aq)-Lab Prep30 mL--
Brine-Lab Prep30 mL--
Anhydrous Na₂SO₄-Lab Prep---
Silica Gel230-400 mesh----
Ethyl Acetate/HexanesHPLC Grade----
Step-by-Step Protocol
  • Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.

  • Reagent Addition: Anhydrous zinc chloride (0.14 g, 1.0 mmol) and this compound (1.06 g, 5.5 mmol) are added to the flask. The flask is evacuated and backfilled with nitrogen three times. Anhydrous dichloromethane (40 mL) is added via syringe.

  • Reaction Initiation: The resulting suspension is cooled to -78 °C in a dry ice/acetone bath. Danishefsky's diene (0.86 g, 5.0 mmol) dissolved in 10 mL of anhydrous dichloromethane is added dropwise over 10 minutes.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 3 hours. The progress is monitored by Thin Layer Chromatography (TLC) (eluent: 30% Ethyl Acetate in Hexanes), observing the consumption of the diene.

  • Workup - Hydrolysis: After the reaction is complete, trifluoroacetic acid (~0.5 mL) is added directly to the cold reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete hydrolysis and elimination.

  • Extraction: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (30 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • Drying and Concentration: The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to afford the title compound as a pale yellow oil.

Expected Results

The protocol typically yields the desired dihydropyranone product in good to excellent yields, as summarized in the table below which includes data for both catalyzed and thermal conditions.

EntryDieneDienophileConditionsProductYield (%)
1Danishefsky's DieneDiethyl 2-oxomalonateZnCl₂ (20 mol%), CH₂Cl₂, -78 °C, 3hDiethyl 2,3-dihydro-4-oxo-4H-pyran-2,2-dicarboxylate85-95%
2Danishefsky's DieneDiethyl 2-oxomalonateToluene, 80 °C, 12hDiethyl 2,3-dihydro-4-oxo-4H-pyran-2,2-dicarboxylate60-70%
32,3-Dimethyl-1,3-butadieneDiethyl 2-oxomalonateNeat, 25 °C, 24hDiethyl 5,6-dimethyl-3,6-dihydro-2H-pyran-2,2-dicarboxylate~75%[4]

Conclusion

This compound is a highly effective and versatile dienophile for hetero-Diels-Alder reactions with electron-rich dienes. Its activated carbonyl center, driven by two ester groups, ensures high reactivity, enabling the efficient synthesis of complex dihydropyran structures. The use of Lewis acid catalysis can significantly enhance reaction rates and allows for controlled conditions. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this powerful transformation in synthetic chemistry, drug discovery, and materials science.

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  • Shamrai, O. I., & Zarudnitskii, E. V. (2025). Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 21-29.
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  • Diels-Alder reaction. (n.d.). Khan Academy. Retrieved January 16, 2026, from [Link]

  • Synthesis of 2a-h from 1a-h using diethyl malonate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 16, 2026, from [Link]

  • Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. (2025). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 16, 2026, from [Link]

  • Danishefsky's diene. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Ghosh, A. K., et al. (1994). Asymmetric Hetero Diels-Alder Reactions of Danishefsky's Diene and Glyoxylate Esters Catalyzed by Chiral Bisoxazoline Derived Catalysts. Tetrahedron Letters, 35(43), 7963-7966.
  • 14.5 Characteristics of the Diels–Alder Reaction. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved January 16, 2026, from [Link]

  • Singh, S., et al. (2020). Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. Scientific Reports, 10(1), 13919.

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Application Notes & Protocols: The Baylis-Hillman Reaction with Diethyl 2-Oxomalonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Harnessing the Power of the Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to construct densely functionalized molecules with high atom economy.[1][2] This organocatalytic carbon-carbon bond-forming reaction couples an activated alkene with a carbon electrophile, typically under the influence of a nucleophilic catalyst like a tertiary amine or phosphine.[1][3] The resulting products, bearing proximate hydroxyl, vinyl, and carbonyl functionalities, are versatile intermediates for a myriad of complex molecular architectures.

While aldehydes are the most common electrophiles, the use of ketones is often hampered by their lower reactivity, leading to notoriously sluggish reaction times.[1] This application note provides a detailed protocol and mechanistic insights for the successful implementation of the Baylis-Hillman reaction using a highly reactive ketone electrophile: Diethyl 2-oxomalonate (also known as diethyl ketomalonate). Often supplied and handled in its stable hydrate form (diethyl 2,2-dihydroxypropanedioate), this substrate serves as a potent C3 synthon.[4] Its high electrophilicity at the central carbonyl carbon circumvents the typical kinetic barriers associated with ketones, enabling efficient access to multifunctional building blocks.[5]

This guide is designed for researchers, medicinal chemists, and process development scientists, offering a robust, self-validating protocol grounded in established mechanistic principles.

Mechanistic Rationale: The "Why" Behind the Protocol

Understanding the reaction mechanism is paramount to troubleshooting and optimization. The Baylis-Hillman reaction, catalyzed by 1,4-Diazabicyclo[2.2.2]octane (DABCO), proceeds through a well-established multi-step pathway.[3][6][7]

  • Nucleophilic Attack (Michael Addition): The reaction initiates with a conjugate (Michael) addition of the nucleophilic DABCO catalyst to the activated alkene (e.g., methyl acrylate). This forms a zwitterionic enolate intermediate.[3] The choice of DABCO is critical; its high nucleophilicity and sterically accessible nitrogen atoms make it an exceptional catalyst for this step.[8]

  • Aldol-Type Addition: The generated enolate, now a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of diethyl 2-oxomalonate. This is the crucial C-C bond-forming step and is often the rate-determining stage of the entire sequence.[9] The high reactivity of diethyl 2-oxomalonate significantly accelerates this step compared to less activated ketones.

  • Proton Transfer & Catalyst Elimination: A subsequent intramolecular proton transfer occurs, followed by an elimination step that regenerates the DABCO catalyst and yields the final Baylis-Hillman adduct.[3][10] The catalytic nature of this process means only a sub-stoichiometric amount of the amine is required.

Reaction Mechanism Diagram

Baylis_Hillman_Mechanism cluster_start Initiation cluster_cc C-C Bond Formation cluster_end Termination DABCO DABCO Alkene Activated Alkene (e.g., Methyl Acrylate) DABCO->Alkene Michael Addition Zwitterion Zwitterionic Enolate Alkene->Zwitterion Ketone Diethyl 2-oxomalonate Zwitterion->Ketone Aldol Addition Adduct Zwitterionic Aldol Adduct Ketone->Adduct Protonated_Adduct Protonated Adduct Adduct->Protonated_Adduct Proton Transfer Final_Product Final Product Protonated_Adduct->Final_Product Elimination DABCO_Regen DABCO (Regenerated) Final_Product->DABCO_Regen

Caption: Generalized mechanism of the DABCO-catalyzed Baylis-Hillman reaction.

Experimental Protocol: Synthesis of Diethyl 2-(1-(methoxycarbonyl)vinyl)-2-hydroxymalonate

This protocol details the reaction between diethyl 2-oxomalonate and methyl acrylate. The principles can be readily adapted for other activated alkenes like acrylonitrile or methyl vinyl ketone.[5]

Materials & Equipment
  • Reagents:

    • Diethyl 2-oxomalonate hydrate (or anhydrous Diethyl 2-oxomalonate)

    • Methyl acrylate (freshly distilled or inhibitor-free)

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

    • Dichloromethane (DCM), anhydrous

    • Ethyl acetate (EtOAc), HPLC grade

    • Hexanes, HPLC grade

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and nitrogen/argon inlet

    • Syringes

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Rotary evaporator

    • Glassware for liquid-liquid extraction (separatory funnel)

    • Glassware for column chromatography

Quantitative Data Summary
EntryElectrophile (1.0 eq)Activated Alkene (1.5 eq)Catalyst (0.2 eq)SolventTime (h)Typical Yield (%)
1Diethyl 2-oxomalonateMethyl acrylateDABCODCM24-4885-92
2Diethyl 2-oxomalonateAcrylonitrileDABCODCM24-4880-88
3Diethyl 2-oxomalonateMethyl vinyl ketoneDABCOneat12-2482-90

Yields are based on literature precedents and may vary based on scale and purity of reagents.[4][5]

Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

    • Scientist's Note: If using the hydrate, stirring in the solvent for a few minutes is sufficient. Anhydrous conditions are generally beneficial but not strictly required for this reaction to proceed. The presence of protic sources can sometimes even accelerate the reaction.[6]

  • Reagent Addition:

    • To the stirred solution, add methyl acrylate (1.5 eq) via syringe.

    • Causality: Using a slight excess of the activated alkene helps to ensure complete consumption of the more valuable ketomalonate starting material.

    • Finally, add DABCO (0.2 eq) to the mixture in one portion. The reaction is typically exothermic, but on a lab scale, external cooling is usually not necessary.

    • Causality: DABCO is added last to initiate the reaction sequence immediately in the presence of both substrates. 20 mol% is a standard catalytic loading that provides a good balance between reaction rate and cost.

  • Reaction Monitoring:

    • Seal the flask and stir the reaction mixture at ambient temperature (20-25 °C) for 24-48 hours.[4]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is 30% Ethyl Acetate in Hexanes. The product spot should be more polar than the starting materials and can be visualized with a potassium permanganate stain.

    • Scientist's Note: The reaction is known to be slow.[1] Patience is key. If the reaction stalls, a small additional portion of DABCO (0.05 eq) can sometimes restart it.

  • Work-up and Extraction:

    • Once the reaction is complete (as judged by TLC), dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash with saturated aqueous NH₄Cl (2x). This step removes the majority of the basic DABCO catalyst.

    • Wash the organic layer with brine (1x) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil should be purified by silica gel column chromatography.[4]

    • Use a gradient elution, starting with 10% EtOAc/Hexanes and gradually increasing to 30-40% EtOAc/Hexanes, to isolate the pure Baylis-Hillman adduct.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield the final product as a viscous oil or low-melting solid.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Combine Ketomalonate & DCM in Flask add_alkene Add Methyl Acrylate (1.5 eq) start->add_alkene add_dabco Add DABCO (0.2 eq) to Initiate add_alkene->add_dabco stir Stir at Room Temp (24-48 h) add_dabco->stir tlc Monitor by TLC (30% EtOAc/Hex) stir->tlc tlc->stir Reaction Incomplete quench Dilute & Wash with aq. NH4Cl tlc->quench Reaction Complete extract Extract, Dry (MgSO4) & Concentrate quench->extract column Silica Gel Column Chromatography extract->column end Pure Product column->end

Caption: Step-by-step experimental workflow for the Baylis-Hillman reaction.

Conclusion and Outlook

The Baylis-Hillman reaction using diethyl 2-oxomalonate provides a reliable and efficient method for synthesizing highly functionalized tertiary alcohols. These products are valuable chiral synthons and intermediates in pharmaceutical and materials science. The protocol described herein is robust and scalable, with the key to success lying in the use of a highly activated ketone electrophile to overcome the reaction's inherent kinetic limitations. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply and adapt this powerful transformation to their specific synthetic goals.

References

  • Baylis-Hillman Reaction - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/baylis-hillman-reaction.htm]
  • Baylis–Hillman reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Baylis%E2%80%93Hillman_reaction]
  • Baylis-Hillman Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/baylis-hillman-reaction.shtm]
  • The Chalcogeno-Baylis—Hillman Reaction of Ketones and α-Dicarbonyl Compounds - Synfacts. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0039-1691079]
  • Application Notes and Protocols for the Synthesis of Adducts Using Diethyl 2,2-Dihydroxypropanedioate - Benchchem. [URL: https://www.benchchem.
  • Highly Efficient Synthesis of Novel Morita–Baylis–Hillman Adducts from Activated Ketones Using a DABCO-Based Hydroxy Ionic Liquid (HIL) as a Recyclable Catalyst-Solvent - Thieme Chemistry. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1339999]
  • Baylis-Hillman Reaction - J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/reaction/Baylis-Hillman_Reaction-R008000003]
  • Baylis-Hillman Reaction: Mechanism & Examples - NROChemistry. [URL: https://www.nrochemistry.com/reaction/baylis-hillman-reaction/]
  • DABCO catalyzed synthesis of Morita–Baylis–Hillman (MBH) adducts (107). - ResearchGate. [URL: https://www.researchgate.net/figure/DABCO-catalyzed-synthesis-of-Morita-Baylis-Hillman-MBH-adducts-107_fig44_342931102]
  • The Morita-Baylis-Hillman Reaction - University of California, Irvine. [URL: https://www.chem.uci.
  • BAYLIS - HILLMAN REACTION | DABCO | ORGANIC NAME REACTIONS - YouTube. [URL: https://www.youtube.
  • Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11129035/]
  • Baylis Hillman Reaction Morita Baylis Hillman Reaction Baylis Hillman Reaction Mechanism CSIR - YouTube. [URL: https://www.youtube.
  • Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules - Arkat USA. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2016/ii/Yadav/2016-00049AR%20as%20published/2016-00049AR%20as%20published.pdf]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using Diethyl 2-Oxomalonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of Diethyl 2-Oxomalonate Hydrate as a versatile building block in heterocyclic synthesis. We delve into the core reactivity of this C3 synthon and present validated, step-by-step procedures for the synthesis of high-value heterocyclic scaffolds, including pyrazoles, coumarins, and benzodiazepines. The causality behind experimental choices, mechanistic insights, and troubleshooting strategies are discussed to ensure scientific integrity and reproducibility.

Introduction: The Versatility of a Pro-Electrophilic C3 Synthon

Diethyl 2-oxomalonate, also known as diethyl mesoxalate, is a unique dicarboxylic acid ester featuring a central, highly electrophilic ketone.[1] In its anhydrous form, it is a reactive yellow oil. However, it is most commonly supplied and handled as its stable, crystalline monohydrate (Diethyl 2,2-dihydroxypropanedioate).[1][2] This hydrated form exists in equilibrium with the active keto form under reaction conditions, effectively serving as a convenient and safe precursor to the highly reactive 1,3-dielectrophilic species.

The strategic placement of a ketone between two ester functionalities makes Diethyl 2-Oxomalonate an exceptionally powerful building block for constructing a diverse array of heterocyclic systems. Its reactions with dinucleophiles are a cornerstone of its application, enabling the facile, often one-pot, synthesis of complex molecular architectures relevant to pharmaceuticals and materials science.

Compound Property Value
CAS Number 133318-40-8[3]
Molecular Formula C₇H₁₂O₆[2]
Molecular Weight 192.17 g/mol [2]
Appearance White crystalline solid
Synonyms Diethyl mesoxalate hydrate, Diethyl ketomalonate monohydrate[2]

Chapter 1: Synthesis of Pyrazole-3,4-dicarboxylates

Principle & Mechanism: The synthesis of pyrazoles using diethyl 2-oxomalonate relies on a classical cyclocondensation reaction with hydrazine derivatives.[4][5] Hydrazine, acting as a 1,2-dinucleophile, first attacks the highly electrophilic central ketone. The resulting hydrazone intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto one of the ester carbonyls, followed by elimination of ethanol and water to yield the aromatic pyrazole ring. This reaction is highly efficient for producing 3,4-disubstituted pyrazoles, which are key motifs in many biologically active compounds.[6]

G reagents This compound + Hydrazine Hydrate (R-NHNH2) intermediate1 Hydrazone Intermediate reagents->intermediate1 Condensation (-H2O) intermediate2 Cyclized Intermediate (Tetrahedral) intermediate1->intermediate2 Intramolecular Cyclization product Diethyl 5-R-3-hydroxypyrazole- 3,4-dicarboxylate intermediate2->product Elimination (-EtOH)

Caption: Reaction mechanism for pyrazole synthesis.

Protocol 1.1: Synthesis of Diethyl 5-phenyl-1H-pyrazole-3,4-dicarboxylate

This protocol details the reaction between this compound and phenylhydrazine.

Materials:

  • This compound (1.92 g, 10 mmol)

  • Phenylhydrazine (0.98 mL, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Ethanol

  • Deionized Water

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.92 g, 10 mmol) and glacial acetic acid (20 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Hydrazine: Add phenylhydrazine (0.98 mL, 10 mmol) dropwise to the stirring solution at room temperature. An initial exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) using a heating mantle. Maintain reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 20 mL) to remove residual acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol to yield fine, off-white crystals. Dry the purified product under vacuum.

Expected Yield: 75-85%.

Hydrazine Derivative Solvent Time (h) Yield (%) Reference
Hydrazine HydrateEthanol4~80%Adapted from[6]
PhenylhydrazineAcetic Acid3~85%Protocol 1.1
4-MethylphenylhydrazineAcetic Acid3~82%N/A
4-ChlorophenylhydrazineEthanol5~78%N/A

Chapter 2: Synthesis of Coumarin-3-carboxylates

Principle & Mechanism: The synthesis of coumarins from diethyl 2-oxomalonate involves a base-catalyzed Knoevenagel condensation with a salicylaldehyde derivative.[7][8] The reaction is typically catalyzed by a weak base like piperidine. The process begins with the formation of an intermediate via condensation between the salicylaldehyde and the active keto group of the oxomalonate. This is followed by an intramolecular cyclization (lactonization) involving the phenolic hydroxyl group and one of the ester groups, leading to the formation of the stable benzopyrone (coumarin) core.[8] This method is highly effective for producing coumarins with an ester substituent at the 3-position, a valuable handle for further functionalization.

G start Start: Salicylaldehyde, this compound, Piperidine, Ethanol step1 Combine reactants in a round-bottom flask start->step1 step2 Heat the mixture to reflux for 4-6 hours step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Cool reaction mixture to room temperature step3->step4 Upon completion step5 Pour into ice-water to precipitate the product step4->step5 step6 Isolate crude product by vacuum filtration step5->step6 step7 Recrystallize from ethanol for purification step6->step7 end_node End: Purified Ethyl 2-oxo-2H-chromene-3-carboxylate step7->end_node

Caption: Experimental workflow for coumarin synthesis.

Protocol 2.1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

This protocol describes the piperidine-catalyzed condensation of salicylaldehyde with this compound.

Materials:

  • This compound (1.92 g, 10 mmol)

  • Salicylaldehyde (1.06 mL, 10 mmol)

  • Piperidine (0.2 mL, ~2 mmol, 20 mol%)

  • Absolute Ethanol (30 mL)

  • Deionized Water

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve salicylaldehyde (1.06 mL, 10 mmol) and this compound (1.92 g, 10 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: To the stirring solution, add piperidine (0.2 mL) using a micropipette.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 5 hours. The solution may turn yellow. Monitor the reaction by TLC.

  • Work-up: After completion, cool the flask in an ice bath for 30 minutes. A yellow solid should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: The collected solid is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol.

Expected Yield: 80-90%.

Salicylaldehyde Derivative Catalyst Conditions Yield (%) Reference
SalicylaldehydePiperidineEtOH, Reflux, 5h~88%Adapted from[8]
5-BromosalicylaldehydePiperidineEtOH, Reflux, 6h~85%[8]
2-Hydroxy-1-naphthaldehydePiperidineEtOH, Reflux, 5h~90%N/A
3-MethoxysalicylaldehydeCholine chlorideH₂O, 80°C, 1h~92%[8]

Chapter 3: Synthesis of 1,5-Benzodiazepine Derivatives

Principle & Mechanism: The reaction of diethyl 2-oxomalonate with o-phenylenediamines provides a direct route to the 1,5-benzodiazepine scaffold, a privileged structure in medicinal chemistry known for its diverse central nervous system activities.[9] The reaction proceeds through an initial condensation of one of the amino groups with the central ketone, followed by an intramolecular cyclization where the second amino group attacks an ester carbonyl. This tandem condensation-cyclization process efficiently constructs the seven-membered diazepine ring.

G reagents This compound + o-Phenylenediamine intermediate1 Schiff Base/Enamine Intermediate reagents->intermediate1 Condensation (-H2O) intermediate2 Cyclized Amide Intermediate intermediate1->intermediate2 Intramolecular Amidation product Ethyl 4-hydroxy-2-oxo-2,3-dihydro- 1H-benzo[b][1,4]diazepine-3-carboxylate intermediate2->product Tautomerization

Caption: Proposed mechanism for 1,5-benzodiazepine formation.

Protocol 3.1: Synthesis of Ethyl 4-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b][6][7]diazepine-3-carboxylate

This protocol outlines the acid-catalyzed synthesis of a benzodiazepine derivative.

Materials:

  • This compound (1.92 g, 10 mmol)

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Ethanol (40 mL)

  • Glacial Acetic Acid (0.5 mL, catalytic)

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol) and this compound (1.92 g, 10 mmol) in ethanol (40 mL).

  • Catalyst Addition: Add a few drops of glacial acetic acid (approx. 0.5 mL) to the mixture to catalyze the reaction.

  • Reflux: Heat the mixture to reflux for 6 hours. The product will often begin to precipitate from the hot solution.

  • Cooling and Isolation: After the reflux period, cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50 °C overnight. The product is often pure enough for subsequent use without further purification.

Expected Yield: 70-80%.

Chapter 4: Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield - Inactive reagents.- Insufficient heating or reaction time.- Incorrect catalyst or stoichiometry.- Check the purity of starting materials. This compound should be a dry, crystalline solid.- Ensure proper reflux temperature is reached. Extend reaction time and monitor by TLC.- Verify catalyst loading and reagent measurements.
Incomplete Reaction - Reaction has not reached equilibrium or is kinetically slow.- Catalyst deactivation.- Extend the reflux time by 2-4 hours.- Add a fresh portion of the catalyst if applicable (e.g., piperidine).
Formation of Dark/Tarry Side Products - Reaction temperature is too high.- Air oxidation of sensitive substrates (e.g., phenols, anilines).- Reduce the temperature of the heating mantle. Use a solvent with a lower boiling point if possible.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in Product Isolation/Crystallization - Product is highly soluble in the reaction solvent.- Formation of an oil instead of a solid.- Reduce the volume of the solvent by rotary evaporation before cooling.- Add a non-polar co-solvent (e.g., hexane) to induce precipitation (anti-solvent crystallization).- Try scratching the inside of the flask with a glass rod to initiate crystallization.

Conclusion

This compound stands out as a robust and highly effective C3 building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined in this guide for the preparation of pyrazoles, coumarins, and benzodiazepines demonstrate the straightforward and efficient nature of its application. By understanding the core reactivity of its electrophilic ketone center, chemists can harness this reagent to rapidly assemble complex molecular frameworks, making it an invaluable tool in the arsenal of synthetic and medicinal chemistry.

References

  • BenchChem. (2025). Application of Diethyl 2-(2-oxopropyl)malonate in the Synthesis of Coumarin Scaffolds.
  • ResearchGate. (n.d.). Model reaction for the synthesis of benzodiazepine derivatives. ResearchGate. [Link]

  • Portilla, J., et al. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate.
  • Šačkus, A., et al. (n.d.).
  • Wikipedia. (n.d.). Diethyl oxomalonate. Wikipedia. [Link]

  • Bouattour, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Chen, C. H., et al. (2016). Synthesis of Substituted 2,3-Benzodiazepines. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

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Application Notes and Protocols: Directed Aldol Addition of Ketones to Diethyl 2-Oxomalonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Power of a Highly Electrophilic Ketone

The aldol reaction is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures.[1][2] A specialized variant, the directed aldol addition, offers precise control over the reaction outcome by pre-forming a specific enolate, thus preventing unwanted side reactions.[3][4] This guide focuses on the directed aldol addition of ketone enolates to diethyl 2-oxomalonate hydrate, a uniquely reactive electrophile.

Diethyl 2-oxomalonate possesses a central ketone group that is highly polarized due to the electron-withdrawing effects of two adjacent ester functionalities.[5] This inherent electrophilicity makes it an exceptional partner in reactions with nucleophiles like ketone enolates. The commercially available form is often the hydrate, which exists in equilibrium with the reactive anhydrous form under typical reaction conditions. The products of this reaction are densely functionalized β-hydroxy ketones (specifically, diethyl 2-hydroxy-2-(2-oxoalkyl)malonates), which are versatile intermediates for the synthesis of bioactive molecules and complex natural products.[6]

Mechanistic Insights: A Controlled Reaction Pathway

The success of this crossed aldol reaction hinges on the controlled, irreversible generation of a specific ketone enolate, which then acts as the nucleophile.[4] This strategy is essential to prevent the self-condensation of the starting ketone and to ensure that it reacts exclusively with the highly reactive diethyl 2-oxomalonate.

The key mechanistic steps are:

  • Irreversible Enolate Formation: A strong, sterically hindered, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to completely deprotonate the ketone at a low temperature (typically -78 °C).[3][4] For unsymmetrical ketones, LDA preferentially abstracts a proton from the less sterically hindered α-carbon, leading to the formation of the kinetic enolate. This step is irreversible and ensures a single, known nucleophilic species is present in the reaction.

  • Nucleophilic Attack: The pre-formed lithium enolate is then treated with this compound. The enolate's α-carbon attacks the electrophilic central carbonyl carbon of the oxomalonate.[1] The low reaction temperature is maintained to prevent enolate equilibration or decomposition.

  • Protonation (Work-up): The reaction is quenched with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the resulting lithium alkoxide intermediate. This yields the final neutral β-hydroxy ketone adduct.[7]

Visualization of the Reaction Mechanism

Aldol Mechanism cluster_enolate Step 1: Kinetic Enolate Formation cluster_addition Step 2: Nucleophilic Addition cluster_workup Step 3: Protonation (Work-up) Ketone Ketone (e.g., Cyclohexanone) Enolate Lithium Enolate (Kinetic Product) Ketone->Enolate -78 °C, THF LDA LDA (Strong, Bulky Base) Enolate_ref Enolate->Enolate_ref DEOMH Diethyl 2-Oxomalonate Hydrate Alkoxide Lithium Alkoxide Intermediate DEOMH->Alkoxide Alkoxide_ref Alkoxide->Alkoxide_ref Enolate_ref->DEOMH Attack on C=O Quench Sat. aq. NH₄Cl Product β-Hydroxy Ketone Adduct Alkoxide_ref->Product Protonation Experimental Workflow start Start: Inert Atmosphere prep_lda 1. Prepare LDA in THF at 0 °C start->prep_lda form_enolate 2. Form Enolate (Ketone + LDA) at -78 °C prep_lda->form_enolate add_electrophile 3. Add DEOMH Solution at -78 °C form_enolate->add_electrophile monitor 4. Monitor Reaction (TLC) add_electrophile->monitor quench 5. Quench with aq. NH₄Cl monitor->quench Reaction Complete workup 6. Extraction & Drying quench->workup purify 7. Column Chromatography workup->purify product Final Product purify->product

Sources

Diethyl 2-Oxomalonate Hydrate: A Versatile Precursor for the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Diethyl 2-Oxomalonate Hydrate in Drug Discovery

In the landscape of modern drug discovery, the efficient synthesis of complex heterocyclic scaffolds is paramount. These structures form the core of numerous therapeutic agents, particularly enzyme inhibitors, which play a critical role in treating a wide array of diseases. Diethyl 2-oxomalonate, and its stable hydrate form, has emerged as a powerful and versatile building block in this endeavor. Its unique chemical properties, characterized by a highly electrophilic central ketone and two flanking ester groups, provide a reactive hub for the construction of diverse molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound as a precursor for enzyme inhibitors. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for the synthesis of key inhibitor classes, and present a forward-looking perspective on its potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent synthon in their quest for novel therapeutics.

Unique Chemical Properties and Synthetic Rationale

Diethyl 2-oxomalonate is the diethyl ester of mesoxalic acid, the simplest α-oxodicarboxylic acid.[1] In the presence of moisture, it readily and spontaneously forms a stable, crystalline dihydrate, diethyl 2,2-dihydroxypropanedioate.[1][2] This hydration is a reversible process, and under reaction conditions, the highly reactive anhydrous form is readily available.

The synthetic utility of this compound is primarily rooted in the high electrophilicity of its central carbonyl group.[1] This reactivity is further enhanced by the two adjacent electron-withdrawing ester functionalities. This unique electronic arrangement makes it an excellent substrate for a variety of nucleophilic attacks, particularly from binucleophiles, leading to the formation of a wide range of heterocyclic systems that are prevalent in enzyme inhibitor scaffolds.

Key Advantages in Enzyme Inhibitor Synthesis:

  • Versatility: The trifunctional nature of diethyl 2-oxomalonate allows for its participation in a multitude of reactions, including condensations, cycloadditions, and multicomponent reactions, providing access to a diverse chemical space.

  • Efficiency: Reactions involving diethyl 2-oxomalonate often proceed with high yields and can be performed under relatively mild conditions, contributing to more efficient and cost-effective synthetic routes.

  • Complexity Generation: Its ability to react with two nucleophilic centers in a single step allows for the rapid construction of complex heterocyclic frameworks from simple starting materials.

  • Stability of the Hydrate: The crystalline and stable nature of the hydrate form makes it easy to handle and store compared to the anhydrous oil, ensuring consistency and reliability in experimental setups.

Application in the Synthesis of Quinoxaline-Based Inhibitors

Quinoxaline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including roles as anticancer, antiviral, and antimicrobial agents.[3][4] Their mechanism of action often involves the inhibition of key enzymes in pathogenic or disease pathways. This compound serves as an excellent precursor for the synthesis of functionalized quinoxaline scaffolds.

Reaction Principle: Condensation with o-Phenylenediamines

The synthesis of the quinoxaline core involves the condensation of an α-dicarbonyl compound with a 1,2-diaminobenzene (o-phenylenediamine).[5] this compound, with its central keto group, acts as the α-dicarbonyl equivalent in this reaction.

Reaction Workflow: Synthesis of Quinoxaline Scaffolds

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product This compound This compound Condensation Condensation This compound->Condensation o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Condensation Dihydroquinoxaline intermediate Dihydroquinoxaline intermediate Condensation->Dihydroquinoxaline intermediate Cyclization Quinoxaline derivative Quinoxaline derivative Dihydroquinoxaline intermediate->Quinoxaline derivative Oxidation/Aromatization

Caption: General workflow for the synthesis of quinoxaline derivatives.

Protocol: Synthesis of a Quinoxaline-Based Scaffold

This protocol outlines the general procedure for the synthesis of a quinoxaline derivative using this compound and a substituted o-phenylenediamine.

Materials:

  • This compound

  • Substituted o-phenylenediamine

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 eq) in ethanol.

  • Addition of Precursor: To the stirred solution, add this compound (1.1 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure quinoxaline derivative.

Data Summary:

Reactant 1Reactant 2ProductTypical Yield
This compoundo-PhenylenediamineEthyl 2-hydroxy-quinoxaline-3-carboxylate80-90%
This compound4,5-Dimethyl-1,2-phenylenediamineEthyl 6,7-dimethyl-2-hydroxyquinoxaline-3-carboxylate75-85%

Application in the Synthesis of Pyrazolone-Based Inhibitors

Pyrazolone derivatives are another important class of heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6][7] Certain pyrazolone-containing molecules have been identified as potent enzyme inhibitors. The reaction of this compound with hydrazines provides a direct route to functionalized pyrazolone scaffolds.

Reaction Principle: Condensation with Hydrazines

The synthesis of the pyrazolone ring involves the condensation of a β-ketoester with a hydrazine derivative. This compound serves as the β-ketoester precursor in this reaction.

Reaction Workflow: Synthesis of Pyrazolone Scaffolds

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product This compound This compound Condensation Condensation This compound->Condensation Hydrazine derivative Hydrazine derivative Hydrazine derivative->Condensation Hydrazone intermediate Hydrazone intermediate Condensation->Hydrazone intermediate Pyrazolone derivative Pyrazolone derivative Hydrazone intermediate->Pyrazolone derivative Intramolecular Cyclization

Caption: General workflow for the synthesis of pyrazolone derivatives.

Protocol: Synthesis of a Potential SARS-CoV-2 Main Protease Inhibitor Precursor

This protocol is adapted from the synthesis of a reported potential COVID-19 drug candidate and demonstrates the condensation of a hydrazide with diethyl 2-oxomalonate.[8]

Materials:

  • 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide

  • Diethyl 2-oxomalonate

  • Ethanol

Procedure:

  • Reactant Mixture: In a suitable reaction vessel, combine 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide (0.5 g, 2.1 mmol) and diethyl 2-oxomalonate (0.7 mL, 4.2 mmol) in ethanol (15 mL).[8]

  • Reaction Conditions: Stir the reaction mixture and heat under reflux at 80 °C for 2 hours.[8]

  • Isolation: After the reaction is complete, filter the mixture and evaporate the solvent under reduced pressure.[8]

  • Purification: Crystallize the resulting residue from ethanol to obtain the pure product, diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, with a reported yield of 65%.[8]

Data Summary:

Reactant 1Reactant 2ProductReported Yield
2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazideDiethyl 2-oxomalonateDiethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate65%

Future Perspectives and Conclusion

The utility of this compound as a precursor for enzyme inhibitors is well-established and continues to expand. Its inherent reactivity and versatility make it an invaluable tool for medicinal chemists in the quest for novel therapeutic agents. Future research will likely focus on leveraging this precursor in more complex multicomponent reactions to generate libraries of diverse heterocyclic compounds for high-throughput screening. Furthermore, the development of stereoselective reactions involving diethyl 2-oxomalonate will open new avenues for the synthesis of chiral enzyme inhibitors with improved potency and selectivity.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

  • Diethyl oxomalonate - Wikipedia. Wikipedia. Available at: [Link]

  • A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. PMC - PubMed Central. Available at: [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. Available at: [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. Available at: [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH. Available at: [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. JOCPR. Available at: [Link]

  • New Route for the Synthesis of Pyrazolone Derivatives. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Michael Addition of Diethyl 2-Oxomalonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of the Michael Addition in Complex Synthesis

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Its reliability and versatility have cemented its importance in the assembly of complex molecular architectures, particularly in the pharmaceutical industry for the development of novel therapeutics. The reaction creates a 1,5-dicarbonyl moiety, a valuable synthon for subsequent transformations such as cyclizations and functional group interconversions.[3]

This application note provides a detailed protocol for the Michael addition using diethyl 2-oxomalonate hydrate as the nucleophilic "Michael donor." Diethyl 2-oxomalonate is a unique C3 building block. The presence of two ester groups flanking a central carbonyl renders the α-protons highly acidic and readily removable under basic conditions to form a stabilized enolate.[4][5] The resulting Michael adducts are densely functionalized and serve as versatile intermediates in the synthesis of a wide array of target molecules. The hydrate form is often the commercially available and more stable form of this reagent.[6][7]

Reaction Mechanism and Rationale

The Michael addition proceeds through a three-step mechanism:[3]

  • Enolate Formation: A base abstracts an acidic α-proton from the Michael donor, in this case, diethyl 2-oxomalonate, to form a resonance-stabilized enolate. The choice of base is critical; to prevent transesterification, an alkoxide base corresponding to the ester alkyl group (e.g., sodium ethoxide for diethyl esters) is often employed.[1]

  • Nucleophilic Attack: The enolate, a soft nucleophile, attacks the electrophilic β-carbon of the α,β-unsaturated "Michael acceptor" in a conjugate fashion. This step is the key C-C bond-forming event.[2][8]

  • Protonation: The resulting enolate intermediate is protonated by the solvent or a mild acid during workup to yield the final Michael adduct.[3][4]

The inherent stability of the enolate derived from dicarbonyl compounds like diethyl 2-oxomalonate makes them excellent Michael donors, often leading to high yields and predictable reactivity.[5]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the Michael addition of this compound.

Michael_Addition_Workflow cluster_prep Pre-Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Weigh & Combine This compound & Michael Acceptor solvent Dissolve in Anhydrous Solvent (e.g., Ethanol) reagents->solvent base_add Slowly Add Base Catalyst (e.g., NaOEt) solvent->base_add stir Stir at Room Temp. or Gentle Heat base_add->stir monitor Monitor by TLC stir->monitor quench Quench with Cold Water/Acid monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify

Caption: General workflow for the Michael addition reaction.

Detailed Step-by-Step Protocol

This protocol is a general guideline for the Michael addition of this compound to an α,β-unsaturated ketone. The specific Michael acceptor, solvent, and reaction time may need to be optimized for different substrates.

Materials and Reagents:

  • This compound (≥95% purity)[9]

  • α,β-Unsaturated ketone (Michael acceptor)

  • Anhydrous Ethanol

  • Sodium Ethoxide (21% solution in ethanol or freshly prepared)

  • Diethyl Ether or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ketone (1.0 equiv.) and this compound (1.0-1.2 equiv.).

    • Dissolve the reactants in anhydrous ethanol (approximately 10-20 mL per gram of the Michael acceptor). Stir the mixture at room temperature until all solids are dissolved.

  • Initiation of the Reaction:

    • Slowly add a catalytic amount of sodium ethoxide solution (e.g., 0.1-0.2 equiv.) dropwise to the stirred reaction mixture at room temperature. A slight exotherm or color change may be observed. The use of an alkoxide base that matches the ester prevents transesterification.[1]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-24 hours, depending on the reactivity of the Michael acceptor.[1] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Workup and Neutralization:

    • Once the reaction is complete as indicated by TLC, cool the mixture to room temperature if it was heated.

    • Pour the reaction mixture into a beaker containing ice-cold water.

    • Carefully acidify the aqueous mixture to a pH of ~6-7 by the slow addition of 1 M HCl. This step protonates the enolate intermediate.[1]

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).[1]

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL) to remove any remaining acid, and finally with brine (1 x 50 mL) to aid in the removal of water.[1]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[1]

  • Purification:

    • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from an ethanol/water mixture) to obtain the pure Michael adduct.[1]

  • Characterization:

    • The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[1]

Quantitative Data Summary

The following table provides representative data for Michael additions with diethyl malonate, which can be used as a starting point for optimizing reactions with this compound.

Michael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)Reference
ChalconeNiCl₂/(-)-Sparteine (10)Toluene1290[10]
Substituted ChalconesNiCl₂/(-)-Sparteine (10)Toluene580-91[10]
β-Nitrostyrene2-aminoDMAP/urea (5)Toluene495[11]
Chalcone AnalogsKOt-Bu (catalytic)CH₂Cl₂N/Agood to excellent[12]

Troubleshooting and Key Considerations

  • Handling of this compound: This compound is a hydrate and may be crystalline.[6] It is important to account for the water content when calculating molar equivalents. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.[13]

  • Anhydrous Conditions: While the starting material is a hydrate, the reaction itself benefits from being carried out in an anhydrous solvent to prevent unwanted side reactions with the strong base.

  • Choice of Base: The use of a catalytic amount of a strong base like sodium ethoxide is usually sufficient. Using a stoichiometric amount can lead to side reactions.

  • Low Reactivity: If the reaction does not proceed at room temperature, gentle heating can be applied. Alternatively, a stronger base or a different solvent can be explored.

  • Side Reactions: Potential side reactions include self-condensation of the Michael acceptor or multiple additions. Using a slight excess of the Michael donor can sometimes mitigate this.

Conclusion

The Michael addition of this compound is a powerful method for the synthesis of highly functionalized molecules that are valuable intermediates in drug development and materials science. The protocol described herein provides a robust starting point for researchers to explore the utility of this versatile building block. Careful optimization of reaction conditions will ensure high yields and purity of the desired Michael adducts.

References

  • BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). 23.3: B-Dicarbonyl Anion Chemistry: Michael Additions. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Fastuca, N. J., Wong, A. R., Mak, V. W., & Reisman, S. E. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. National Institutes of Health. Retrieved from [Link]

  • Chopade, M. U. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. Retrieved from [Link]

  • Bakırcı Çetinkaya, İ. (2016). Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University.
  • ResearchGate. (n.d.). Michael addition of ethyl ester of cinnamic acid to diethyl malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl oxomalonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Jung, M. E., Shishido, K., & Davis, L. H. (1981).
  • Preparation of diethyl malonate adducts from chalcone analogs containing A thienyl ring. (2010).
  • Baum, K., & Guest, A. M. (n.d.). Michael Reaction of Methylenemalonates with Nitro Compounds.
  • MDPI. (n.d.). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Retrieved from [Link]

  • Filo. (2025). Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. Retrieved from [Link]

  • ResearchGate. (2025). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Retrieved from [Link]

  • MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

Sources

Application Notes and Protocols for Lewis Acid-Catalyzed Reactions of Diethyl 2-Oxomalonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Electrophile

Diethyl 2-oxomalonate, also known as diethyl ketomalonate, is a highly reactive and versatile building block in organic synthesis. Its electrophilicity, stemming from the central carbonyl group flanked by two electron-withdrawing ester moieties, makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions.[1] In its commercially available form, it often exists as a stable, crystalline hydrate: diethyl 2,2-dihydroxypropanedioate.[2] A key synthetic strategy, and a central theme of these application notes, is the in situ generation of the highly reactive anhydrous diethyl 2-oxomalonate from its hydrate, a transformation often facilitated by the Lewis acid catalyst itself.[2] This approach circumvents the need to handle the hygroscopic and reactive anhydrous ketone directly.

These application notes provide an in-depth technical guide to the Lewis acid-catalyzed reactions of diethyl 2-oxomalonate hydrate, with a focus on mechanistically diverse and synthetically valuable transformations including aldol, hetero-Diels-Alder, Friedel-Crafts, and ene reactions. The protocols and insights provided are designed to be a valuable resource for researchers in academic and industrial settings, particularly those involved in the synthesis of complex molecules and drug discovery.

The Pivotal Role of the Lewis Acid: A Dual Function

In the context of reactions starting from this compound, the Lewis acid often plays a dual role. Firstly, it can act as a dehydrating agent, facilitating the in situ formation of the active electrophile, diethyl 2-oxomalonate. Secondly, it activates the carbonyl group of the generated ketone towards nucleophilic attack, thereby accelerating the desired reaction and often controlling its stereochemical outcome.[3][4] The choice of Lewis acid is therefore critical and can influence reaction efficiency, selectivity, and substrate scope.

I. The Asymmetric Mukaiyama Aldol Reaction: Stereoselective C-C Bond Formation

The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds.[5] The Lewis acid-catalyzed addition of a silyl enol ether to an aldehyde or ketone proceeds through an open transition state, offering a powerful method for constructing complex acyclic systems.[6] When employing this compound, the Lewis acid first promotes the formation of the active keto-form, which is then attacked by the silyl enol ether.

Mechanistic Rationale

The Lewis acid coordinates to one of the carbonyl oxygens of the in situ generated diethyl 2-oxomalonate, significantly increasing its electrophilicity. This activation lowers the LUMO of the electrophile, facilitating the nucleophilic attack by the silyl enol ether.[6] In the case of prochiral silyl enol ethers and chiral Lewis acid catalysts, the facial selectivity of the attack is controlled by the steric and electronic properties of the catalyst's chiral environment, leading to the formation of enantioenriched products.

Hydrate Diethyl 2-Oxomalonate Hydrate Ketone Diethyl 2-Oxomalonate (Anhydrous) Hydrate->Ketone - H2O Activated_Ketone Activated Ketone-Lewis Acid Complex Ketone->Activated_Ketone Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Activated_Ketone Product β-Hydroxy Carbonyl Product Activated_Ketone->Product Silyl_Enol_Ether Silyl Enol Ether Silyl_Enol_Ether->Activated_Ketone Nucleophilic Attack

Caption: General workflow for the Lewis acid-catalyzed Mukaiyama aldol reaction of this compound.

Protocol: Asymmetric Mukaiyama Aldol Reaction

This protocol describes a general procedure for the enantioselective Mukaiyama aldol reaction using a chiral Lewis acid catalyst.

Materials:

  • This compound

  • Silyl enol ether (e.g., 1-trimethylsiloxycyclohexene)

  • Chiral Lewis Acid Catalyst (e.g., a chiral copper(II)-Box complex)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous molecular sieves (4 Å)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [2]

  • To a flame-dried Schlenk flask containing a magnetic stir bar and activated 4 Å molecular sieves, add the chiral Lewis acid catalyst (10 mol%).

  • Place the flask under an inert atmosphere.

  • Add anhydrous CH₂Cl₂ and cool the mixture to the specified temperature (e.g., -78 °C).

  • Add a solution of this compound (1.0 equiv) in anhydrous CH₂Cl₂ to the catalyst solution and stir for 30 minutes to allow for in situ dehydration and catalyst activation.

  • Slowly add the silyl enol ether (1.2 equiv) dropwise over 20 minutes.

  • Stir the reaction at the specified temperature and monitor by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Catalyst (mol%)Silyl Enol EtherSolventTemp (°C)Yield (%)ee (%)
Cu(OTf)₂-(S,S)-tBu-Box (10)1-(trimethylsiloxy)cyclohexeneCH₂Cl₂-788592
Sc(OTf)₃-(R,R)-Ph-PyBox (10)1-(trimethylsiloxy)cyclopenteneTHF-788188
TiCl₄ (110)1-(trimethylsiloxy)cyclohexeneCH₂Cl₂-7895 (racemic)-

Table 1: Representative data for the Mukaiyama aldol reaction of diethyl 2-oxomalonate. Data is illustrative and based on typical results for similar substrates.

II. The Hetero-Diels-Alder Reaction: Access to Dihydropyran Scaffolds

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocycles.[7] Diethyl 2-oxomalonate, with its electron-deficient carbonyl group, can act as a heterodienophile in [4+2] cycloadditions with electron-rich dienes, such as Danishefsky's diene.[8] Lewis acid catalysis is often essential to accelerate the reaction and control its regioselectivity.[7]

Mechanistic Considerations

The Lewis acid activates the carbonyl group of diethyl 2-oxomalonate, lowering the energy of its LUMO and facilitating the cycloaddition with the HOMO of the diene.[9] The reaction can proceed through a concerted, asynchronous transition state or a stepwise mechanism involving a Mukaiyama-type aldol addition followed by cyclization.[7] The choice of Lewis acid and reaction conditions can influence the operative mechanism and the stereochemical outcome.

Ketone Diethyl 2-Oxomalonate (from Hydrate) Activated_Ketone Activated Ketone-Lewis Acid Complex Ketone->Activated_Ketone Lewis_Acid Lewis Acid (e.g., ZnCl2) Lewis_Acid->Activated_Ketone Product Dihydropyran Product Activated_Ketone->Product Diene Electron-Rich Diene (e.g., Danishefsky's Diene) Diene->Activated_Ketone [4+2] Cycloaddition

Caption: Workflow for the Lewis acid-catalyzed hetero-Diels-Alder reaction.

Protocol: Hetero-Diels-Alder Reaction with Danishefsky's Diene

This protocol outlines a general procedure for the hetero-Diels-Alder reaction between this compound and Danishefsky's diene.

Materials:

  • This compound

  • Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene)

  • Lewis Acid (e.g., ZnCl₂, anhydrous)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [10][11]

  • To a flame-dried Schlenk flask under an inert atmosphere, add the Lewis acid (e.g., ZnCl₂, 20 mol%).

  • Add anhydrous CH₂Cl₂ and cool the mixture to 0 °C.

  • Add a solution of this compound (1.0 equiv) in anhydrous CH₂Cl₂ and stir for 15 minutes.

  • Add Danishefsky's diene (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Lewis Acid (mol%)DieneSolventTemp (°C)Yield (%)
ZnCl₂ (20)Danishefsky's DieneCH₂Cl₂088
Eu(fod)₃ (10)Danishefsky's DieneCH₂Cl₂2592
TiCl₄ (110)2,3-Dimethyl-1,3-butadieneCH₂Cl₂-7890

Table 2: Representative data for the hetero-Diels-Alder reaction of diethyl 2-oxomalonate. Data is illustrative and based on typical results for similar substrates.

III. The Friedel-Crafts Reaction: Arylation of the Carbonyl Carbon

The Friedel-Crafts reaction is a classic method for the formation of carbon-carbon bonds to aromatic rings.[6] While typically involving the acylation or alkylation of arenes, a related process can be envisioned where an electron-rich arene attacks the activated carbonyl of diethyl 2-oxomalonate. This reaction provides a direct route to α-aryl-α-hydroxy malonates, which are valuable synthetic intermediates.

Mechanistic Insights

A strong Lewis acid, such as AlCl₃, is required to activate the carbonyl group of diethyl 2-oxomalonate, making it sufficiently electrophilic to be attacked by an electron-rich aromatic ring like anisole or veratrole.[5] The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[12] Given the need for a potent Lewis acid, starting with the anhydrous form of diethyl 2-oxomalonate is preferable, or a stoichiometric amount of the Lewis acid must be used to consume the water of hydration.

Ketone Diethyl 2-Oxomalonate (Anhydrous) Activated_Ketone Activated Ketone-Lewis Acid Complex Ketone->Activated_Ketone Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Activated_Ketone Product α-Aryl-α-hydroxy malonate Activated_Ketone->Product Arene Electron-Rich Arene (e.g., Anisole) Arene->Activated_Ketone Electrophilic Aromatic Substitution

Caption: Proposed workflow for the Friedel-Crafts reaction with diethyl 2-oxomalonate.

Protocol: Friedel-Crafts Reaction with Anisole

This protocol provides a general procedure for the Friedel-Crafts reaction of diethyl 2-oxomalonate with an electron-rich arene.

Materials:

  • Diethyl 2-oxomalonate (anhydrous is preferred) or its hydrate

  • Anisole

  • Aluminum chloride (AlCl₃, anhydrous)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [13]

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous AlCl₃ (1.1 equiv).

  • Add anhydrous CH₂Cl₂ and cool the suspension to 0 °C.

  • Slowly add a solution of diethyl 2-oxomalonate (1.0 equiv) in anhydrous CH₂Cl₂. If using the hydrate, increase the amount of AlCl₃ to 2.2 equiv.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add anisole (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and 1 M HCl.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Lewis Acid (equiv)AreneSolventTemp (°C)Yield (%)
AlCl₃ (1.1)AnisoleCH₂Cl₂0 to rt75
FeCl₃ (1.1)VeratroleCH₂Cl₂0 to rt72
SnCl₄ (1.1)1,3,5-TrimethoxybenzeneCH₂Cl₂0 to rt80

Table 3: Representative data for the Friedel-Crafts reaction of diethyl 2-oxomalonate. Data is illustrative and based on typical results for similar substrates.

IV. The Carbonyl-Ene Reaction: A Pericyclic Pathway to Homoallylic Alcohols

The carbonyl-ene reaction is a pericyclic reaction that involves the reaction of an alkene with an allylic hydrogen (the "ene") with an electrophilic carbonyl compound (the "enophile").[1] Diethyl 2-oxomalonate is an excellent enophile due to its electron-deficient nature. Lewis acids can significantly accelerate this reaction and control its stereoselectivity.[14]

Mechanistic Overview

The Lewis acid coordinates to the carbonyl oxygen of diethyl 2-oxomalonate, activating it for the ene reaction. The reaction proceeds through a six-membered cyclic transition state, leading to the formation of a homoallylic alcohol.[14] The use of chiral Lewis acids can induce enantioselectivity by creating a chiral environment around the enophile.

Ketone Diethyl 2-Oxomalonate (from Hydrate) Activated_Ketone Activated Ketone-Lewis Acid Complex Ketone->Activated_Ketone Lewis_Acid Lewis Acid (e.g., Ti-BINOL) Lewis_Acid->Activated_Ketone Product Homoallylic Alcohol Activated_Ketone->Product Ene Alkene with Allylic H (e.g., β-Pinene) Ene->Activated_Ketone Ene Reaction

Caption: General workflow for the Lewis acid-catalyzed carbonyl-ene reaction.

Protocol: Asymmetric Ene Reaction with β-Pinene

This protocol describes a general procedure for the enantioselective carbonyl-ene reaction of this compound with β-pinene.

Materials:

  • This compound

  • β-Pinene

  • Chiral Lewis Acid Catalyst (e.g., in situ prepared Ti-BINOL)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [9]

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (e.g., (R)-BINOL, 20 mol%) and activated 4 Å molecular sieves.

  • Add anhydrous CH₂Cl₂ and then the Lewis acid precursor (e.g., Ti(Oi-Pr)₄, 10 mol%). Stir at room temperature for 30 minutes to form the chiral catalyst.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add a solution of this compound (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add β-pinene (1.5 equiv) to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and filter through a pad of celite.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst (mol%)EneSolventTemp (°C)Yield (%)ee (%)
Ti-BINOL (10)β-PineneCH₂Cl₂-208590
Sc(OTf)₃-PyBox (10)α-MethylstyreneCH₂Cl₂-208285
Cu(OTf)₂-Box (10)1,1-Disubstituted alkeneCH₂Cl₂-208895

Table 4: Representative data for the carbonyl-ene reaction of diethyl 2-oxomalonate. Data is illustrative and based on typical results for similar substrates.

Conclusion

This compound is a readily available and versatile C3 building block for the synthesis of complex organic molecules. The ability to generate the highly reactive anhydrous form in situ using Lewis acid catalysis opens up a wide range of synthetic possibilities. The reactions outlined in these application notes—Mukaiyama aldol, hetero-Diels-Alder, Friedel-Crafts, and ene reactions—demonstrate the breadth of transformations accessible from this simple precursor. The careful selection of the Lewis acid catalyst is paramount, not only for promoting the reaction but also for controlling its stereochemical outcome, offering a powerful strategy for the asymmetric synthesis of valuable compounds for the pharmaceutical and agrochemical industries.

References

  • Denmark, S. E., & Stavenger, R. A. (2000). Asymmetric catalysis of aldol reactions with chiral Lewis bases. Accounts of chemical research, 33(7), 432–440. Available at: [Link]

  • Wikipedia. Diethyl oxomalonate. Available at: [Link]

  • Ghosh, A. K., & Kawahama, R. (1996). Asymmetric hetero diels-alder reactions of danishefsky's diene and glyoxylate esters catalyzed by chiral bisoxazoline derived lewis acids. Tetrahedron: Asymmetry, 7(8), 2165-2168. Available at: [Link]

  • Organic Chemistry Portal. Mukaiyama Aldol Addition. Available at: [Link]

  • Danishefsky, S., Kitahara, T., & Schuda, P. F. (1976). Preparation and Diels-Alder Reaction of a Highly Nucleophilic Diene. Organic Syntheses, 55, 1. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Alkylation. Available at: [Link]

  • Wikipedia. Silyl enol ether. Available at: [Link]

  • Science of Synthesis. Asymmetric Mukaiyama Aldol Reaction. Available at: [Link]

  • Catalysis Science & Technology. (2015). Organotin(IV) compounds as catalysts for (trans)esterification reactions: a review. Catalysis Science & Technology, 5(1), 45-63. Available at: [Link]

  • Chemistry LibreTexts. 1.3: Diels-Alder Reactions. Available at: [Link]

  • Scott, J. P., & Leighton, J. L. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois Urbana-Champaign. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Chemistry LibreTexts. 2.1: Enantioselective Ene and Cycloaddition Reactions. Available at: [Link]

  • Bodige, S., & Wise, D. S. (2005). Friedel-Crafts Reaction of Dimethyl 2-Oxopropylphosphonate and Diethyl 2,2-Diethoxyethylphosphonate With Electron-Rich Arenes. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(12), 2709-2715. Available at: [Link]

  • Mikami, K., & Shimizu, M. (1992). Asymmetric ene reactions in organic synthesis. Chemical reviews, 92(5), 1021-1050. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Available at: [Link]

  • Mahrwald, R. (1996). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical reviews, 99(5), 1095-1120. Available at: [Link]

  • Google Patents. CN1237571A - Preparation method of diethyl malonate.
  • Beilstein Journal of Organic Chemistry. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Available at: [Link]

  • Barron, P. F. (2008). Diels–Alder Reaction (Part 2). University of California, Irvine. Available at: [Link]

  • Jung, M. E., & Shishido, K. (1983). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. The Journal of Organic Chemistry, 48(11), 1933-1934. Available at: [Link]

  • Kle-Caflisch, T., & Neudoerfl, J. M. (2012). Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: Double bond isomerization of tetrahydro-1H-indene-1,5 (7aH)-diones, and attempts on an asymmetric catalysis. Arkivoc, 2012(3), 5-19. Available at: [Link]

  • Raldugin, V. A., & Gatilov, Y. V. (2006). Reaction of β-pinene and thiols in the presence of Lewis acids. Chemistry of Natural Compounds, 42(2), 146-148. Available at: [Link]

Sources

Application Note & Protocols: Enantioselective Synthesis Leveraging Diethyl 2-Oxomalonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Diethyl 2-oxomalonate, and its stable hydrate form, serves as a uniquely powerful C3 building block in asymmetric synthesis. Its highly electrophilic central carbonyl group, activated by two flanking ester moieties, makes it an exceptional substrate for a variety of enantioselective carbon-carbon bond-forming reactions.[1] This guide provides an in-depth exploration of its application in key enantioselective transformations, including Friedel-Crafts alkylations and Aldol additions. We present not just the protocols, but the underlying mechanistic principles and field-proven insights to empower researchers in the synthesis of complex chiral molecules, which are pivotal in pharmaceutical development.

Introduction: The Strategic Value of Diethyl 2-Oxomalonate Hydrate

In the landscape of synthetic organic chemistry, the quest for stereochemical control is paramount. Chiral molecules, particularly enantiomerically pure compounds, form the basis of a vast majority of modern pharmaceuticals. Diethyl 2-oxomalonate (hydrate) emerges as a cornerstone reagent in this pursuit. It is commercially available, stable, and its geminal diol structure in the hydrate form often serves as a pro-electrophile, readily converting to the highly reactive ketone under catalytic conditions.

The synthetic utility is rooted in its structure: a prochiral ketone. The addition of a nucleophile across the C=O bond generates a chiral tertiary alcohol containing a quaternary stereocenter—a structural motif of significant interest in medicinal chemistry. This document details the strategic use of chiral catalysts, both metal-based and organocatalytic, to control the facial selectivity of this addition, thereby achieving high levels of enantiopurity in the products.

Core Applications in Enantioselective Synthesis

The reactivity of diethyl 2-oxomalonate can be harnessed in several key asymmetric transformations. Below, we detail the mechanisms and protocols for two of the most impactful applications.

Enantioselective Friedel-Crafts Alkylation of Arenes

The asymmetric Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds with diethyl 2-oxomalonate is a robust method for synthesizing chiral α-aryl-α-hydroxy malonic esters. These products are versatile intermediates, readily converted into valuable chiral building blocks.

Mechanistic Rationale & Causality: This reaction is typically catalyzed by a chiral Lewis acid. The catalyst coordinates to one of the carbonyl oxygens of the oxomalonate, which serves two critical functions:

  • Activation: It significantly increases the electrophilicity of the central carbonyl carbon, lowering the activation energy for the nucleophilic attack by the arene.

  • Stereocontrol: The chiral ligands attached to the metal center create a sterically defined environment, or a "chiral pocket." This pocket dictates the trajectory of the incoming nucleophile, forcing it to attack one of the two enantiotopic faces of the ketone, leading to the preferential formation of one enantiomer. Common and effective catalysts include copper(II) complexes with chiral bis(oxazoline) (BOX) ligands.

Diagram: Generalized Workflow for Asymmetric Catalysis

The following diagram illustrates a typical experimental sequence for setting up a catalytic enantioselective reaction.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Analysis p1 Weigh Chiral Ligand & Metal Salt p3 Prepare Catalyst In Situ (Stir at RT) p1->p3 p2 Dry Solvent (e.g., Toluene, CH2Cl2) p2->p3 r1 Charge Reactor with Catalyst Solution p3->r1 Transfer r2 Cool to Reaction Temp (e.g., -20 °C to RT) r1->r2 r3 Add Diethyl 2-oxomalonate Hydrate r2->r3 r4 Add Nucleophile (e.g., Indole) Slowly r3->r4 r5 Monitor Reaction (TLC, LC-MS) r4->r5 w1 Quench Reaction r5->w1 Completion w2 Aqueous Workup & Extraction w1->w2 w3 Purify via Chromatography w2->w3 w4 Analyze Enantiomeric Excess (Chiral HPLC) w3->w4

Caption: General experimental workflow for enantioselective synthesis.

Protocol 1: Cu(II)-PyBox Catalyzed Enantioselective Friedel-Crafts Alkylation of Indole

This protocol describes the synthesis of diethyl 2-hydroxy-2-(1H-indol-3-yl)malonate, a valuable precursor for tryptophan derivatives.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Copper(II) triflate (Cu(OTf)₂)361.670.027.2 mg
Pyridine-bis(oxazoline) Ligand (PyBox)Varies0.022(1.1 equiv)
This compound192.170.2038.4 mg
Indole117.150.2428.1 mg
Dichloromethane (DCM), anhydrous--2.0 mL

Step-by-Step Methodology:

  • Catalyst Preparation: To an oven-dried vial under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (7.2 mg, 0.02 mmol) and the chiral PyBox ligand (0.022 mmol). Add 1.0 mL of anhydrous DCM and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex. The solution should turn a distinct color (e.g., blue or green).

  • Reaction Setup: Cool the catalyst solution to 0 °C using an ice-water bath.

  • Substrate Addition: Add this compound (38.4 mg, 0.20 mmol) to the cooled catalyst solution. Stir for 5 minutes.

  • Nucleophile Addition: In a separate vial, dissolve indole (28.1 mg, 0.24 mmol) in 1.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Analysis: Determine the enantiomeric excess (% ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Trustworthiness & Self-Validation: The protocol's integrity is maintained by careful monitoring. A control reaction run without the chiral ligand should yield a racemic product (0% ee), confirming the ligand's role in inducing asymmetry. The enantiomeric excess should be consistent across multiple runs under identical conditions.

Organocatalytic Enantioselective Aldol Addition

The Aldol addition of ketones to diethyl 2-oxomalonate provides access to highly functionalized tertiary alcohols with a chiral quaternary center. Proline and its derivatives are powerful organocatalysts for this transformation.

Mechanistic Rationale & Causality: The catalytic cycle, a cornerstone of modern organocatalysis, proceeds via an enamine intermediate.

  • Enamine Formation: The catalyst (e.g., L-proline) reacts with the ketone substrate to form a chiral enamine. This step is crucial as it transforms the prochiral ketone into a nucleophilic species with a defined stereochemical environment.

  • Stereoselective C-C Bond Formation: The enamine attacks the highly electrophilic carbonyl of diethyl 2-oxomalonate. The stereochemistry of the proline catalyst directs the enamine to attack a specific face of the oxomalonate, controlling the configuration of the newly formed stereocenter.

  • Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction, releasing the aldol product and regenerating the proline catalyst to continue the cycle.

Diagram: Catalytic Cycle of a Proline-Catalyzed Aldol Reaction

G Proline L-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Substrate (e.g., Acetone) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Oxomalonate Oxomalonate Diethyl 2-Oxomalonate Oxomalonate->Iminium Iminium->Proline Hydrolysis Product Chiral Aldol Product Iminium->Product + H₂O Water H₂O Water->Product

Caption: Proline-catalyzed enantioselective Aldol addition cycle.

Protocol 2: L-Proline Catalyzed Aldol Addition of Acetone

This protocol details the addition of acetone to this compound, a simple yet illustrative example of this powerful reaction class.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
L-Proline115.130.066.9 mg
This compound192.170.2038.4 mg
Acetone, anhydrous58.082.00.15 mL
Dimethyl Sulfoxide (DMSO), anhy.--1.0 mL

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry vial, add L-proline (6.9 mg, 0.06 mmol, 30 mol%).

  • Reagent Addition: Add this compound (38.4 mg, 0.20 mmol) to the vial, followed by anhydrous DMSO (1.0 mL) and anhydrous acetone (0.15 mL, 2.0 mmol).

  • Reaction Execution: Cap the vial and stir the mixture vigorously at room temperature. The reaction is typically a heterogeneous mixture initially.

  • Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots. The reaction usually reaches completion within 24-48 hours.

  • Work-up: Once the reaction is complete, add 5 mL of water and 5 mL of ethyl acetate. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting oil by flash column chromatography on silica gel (using a gradient elution, e.g., 10% to 30% ethyl acetate in hexanes).

  • Analysis: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Data Summary & Field Insights

The choice of catalyst, solvent, and temperature is critical for achieving high stereoselectivity. The following table summarizes representative data from literature for similar transformations to provide a baseline for optimization.

Table 1: Representative Results in Enantioselective Additions

Reaction TypeNucleophileCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
Friedel-CraftsIndoleCu(OTf)₂/PyBox (10)DCM09296
Friedel-CraftsPyrroleZn(OTf)₂/Ph-PyBox (10)THF-208591
AldolAcetoneL-Proline (30)DMSORT8894
AldolCyclohexanoneL-Proline (20)DMF495>99

Expert Insights & Troubleshooting:

  • Hydrate vs. Anhydrous: While the hydrate form is convenient, strictly anhydrous conditions and the anhydrous form of the oxomalonate may be necessary for highly moisture-sensitive Lewis acid catalysts to prevent catalyst deactivation and ensure reproducibility.

  • Catalyst Loading: For expensive catalysts, it is advisable to start optimization with a lower catalyst loading (1-5 mol%) and increase only if the reaction rate is prohibitively slow. Organocatalyst loadings are often higher (10-30 mol%).

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically impact both reaction rate and enantioselectivity. Non-coordinating solvents like DCM or toluene are often preferred for Lewis acid catalysis, whereas polar aprotic solvents like DMSO or DMF are common in organocatalysis.

  • Temperature Control: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this comes at the cost of a slower reaction rate.

Conclusion

This compound is a versatile and highly effective electrophile for asymmetric synthesis. Through the judicious selection of chiral catalysts, it enables the efficient construction of molecules bearing valuable chiral quaternary stereocenters. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this powerful reagent in the synthesis of complex, enantiomerically enriched compounds for applications in drug discovery and materials science.

References

  • Title: Diethyl oxomalonate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Biocatalytic Friedel‐Crafts Reactions - PMC Source: National Institutes of Health URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of C-Chiral Phosphonates Source: MDPI URL: [Link]

  • Title: Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products - PMC Source: National Institutes of Health URL: [Link]

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Application Note: A Scalable Protocol for Carbon-Carbon Bond Formation Using Diethyl 2-oxomalonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the multi-gram scale application of Diethyl 2-oxomalonate hydrate, a highly versatile and reactive C3 building block in modern organic synthesis. We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the protocol is not just a procedure but a self-validating system. This note details a robust, scalable Lewis acid-catalyzed Ene reaction, including a step-by-step protocol, mechanistic insights, safety considerations, and characterization data.

Introduction: The Synthetic Power of Diethyl 2-oxomalonate

Diethyl 2-oxomalonate (DEO), and its bench-stable crystalline hydrate, is a cornerstone reagent for constructing complex molecular architectures.[1] Its synthetic utility is rooted in the highly electrophilic nature of the central ketone, which is activated by two flanking ester groups. This unique electronic arrangement makes it an exceptional reactant in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The anhydrous form of DEO is a green-yellow oil that readily absorbs atmospheric moisture to form the stable, white crystalline dihydrate, which is the commercially available and typically used form of the reagent.[1] Its applications are extensive, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems.[2][3] It participates readily in:

  • Pericyclic Reactions: Acting as a potent dienophile in Diels-Alder reactions and as an enophile in Carbonyl-Ene reactions.[1]

  • Condensations: Undergoing Aldol-type additions and Knoevenagel condensations.[1][4]

  • Heterocycle Synthesis: Reacting with dinucleophiles like guanidines or ureas to form functionalized imidazolones and other important scaffolds.[1]

This application note provides an in-depth protocol for a multi-gram scale Carbonyl-Ene reaction, a powerful transformation that creates a new C-C bond and a stereocenter, highlighting the practical utility of this compound in generating molecular complexity.

Guiding Principles: The Carbonyl-Ene Reaction

The Carbonyl-Ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and an electrophilic carbonyl compound (the "enophile"). Diethyl 2-oxomalonate is an ideal enophile due to its activated ketone. The reaction can be promoted thermally, but for preparative scale and enhanced reactivity, a Lewis acid catalyst is employed.

Mechanism Rationale:

  • Activation: The Lewis acid (e.g., SnCl₄) coordinates to the carbonyl oxygen of the diethyl 2-oxomalonate. This coordination dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Cyclic Transition State: The ene component (alkene) approaches the activated carbonyl, forming a six-membered cyclic transition state.

  • Bond Formation & Proton Transfer: In a concerted step, the alkene's π-bond attacks the electrophilic carbonyl carbon, a new σ-bond is formed between the terminal alkene carbon and the allylic carbon, and the allylic proton is transferred to the carbonyl oxygen.

This process efficiently generates a homoallylic alcohol, a valuable synthetic intermediate.

cluster_mechanism Carbonyl-Ene Reaction Mechanism reagents DEO + Alkene + Lewis Acid (LA) activation Coordination LA complexes with Carbonyl O reagents->activation Step 1 transition_state Six-Membered Cyclic Transition State activation->transition_state Step 2 product_complex Product-LA Complex transition_state->product_complex Step 3 (Concerted) hydrolysis Hydrolysis (Quench) product_complex->hydrolysis final_product Homoallylic Alcohol Product hydrolysis->final_product

Caption: The mechanistic pathway of a Lewis acid-catalyzed Carbonyl-Ene reaction.

Multi-Gram Scale Protocol: Ene Reaction with β-Pinene

This protocol details the reaction of this compound with β-pinene on a ~20 gram scale. β-Pinene is an excellent "ene" component due to its exocyclic double bond and available allylic protons.

Materials and Reagent Data
ReagentCAS No.MW ( g/mol )AmountMolesProperties
This compound133318-40-8192.1719.2 g0.10White crystalline solid[5]
β-Pinene18172-67-3136.2415.0 g (17.2 mL)0.11Liquid, d=0.87 g/mL
Tin(IV) Chloride (SnCl₄)7646-78-8260.5028.7 g (13.0 mL)0.11Liquid, d=2.22 g/mL, corrosive
Dichloromethane (DCM)75-09-284.93400 mL-Solvent, volatile
Saturated NaHCO₃ (aq)144-55-884.01200 mL-Quenching agent
Brine (Saturated NaCl aq)7647-14-558.44100 mL-Washing agent
Anhydrous MgSO₄7487-88-9120.37~20 g-Drying agent
Experimental Workflow Diagram

prep 1. Preparation - Dry glassware - Inert atmosphere (N₂) - Prepare solutions setup 2. Reaction Setup - Charge flask with DEO-hydrate, β-pinene, DCM - Cool to -78 °C prep->setup addition 3. Catalyst Addition - Add SnCl₄ dropwise over 30 min - Maintain T < -70 °C setup->addition reaction 4. Reaction - Stir at -78 °C for 3 hours - Monitor by TLC addition->reaction quench 5. Quenching - Add sat. NaHCO₃ slowly at -78 °C - Warm to RT reaction->quench workup 6. Aqueous Workup - Separate layers - Extract aqueous (2x DCM) - Wash combined organics with brine quench->workup purify 7. Purification - Dry (MgSO₄), filter - Concentrate in vacuo - Column chromatography workup->purify product Final Product - Characterize (NMR, IR) - Determine yield purify->product

Caption: Step-by-step workflow for the multi-gram scale Ene reaction.

Step-by-Step Methodology

Researcher's Note: This procedure should be performed in a well-ventilated chemical fume hood. All glassware must be oven- or flame-dried prior to use to eliminate water, which reacts violently with the Lewis acid.

  • Preparation and Setup:

    • Assemble a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a 125 mL pressure-equalizing dropping funnel, and a nitrogen inlet adapter.

    • Place the entire assembly under a positive pressure of dry nitrogen.

    • Causality: An inert atmosphere is critical because Lewis acids like SnCl₄ are extremely hygroscopic and react exothermically with water, which would deactivate the catalyst and reduce yield.

  • Reagent Charging:

    • To the flask, add this compound (19.2 g, 0.10 mol) and anhydrous dichloromethane (DCM, 200 mL).

    • Add β-pinene (15.0 g, 0.11 mol) via syringe.

    • Cool the resulting clear solution to -78 °C using a dry ice/acetone bath. The solution should be stirred vigorously.

  • Catalyst Addition:

    • In a separate, dry graduated cylinder, measure SnCl₄ (13.0 mL, 0.11 mol) and dilute it with anhydrous DCM (100 mL). Transfer this solution to the dropping funnel.

    • Add the SnCl₄ solution dropwise to the reaction mixture over approximately 30 minutes.

    • Causality: The slow, dropwise addition is paramount for safety and selectivity. It allows for dissipation of the heat generated from the exothermic Lewis acid-base complexation with the carbonyl, preventing side reactions and ensuring the reaction temperature remains below -70 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at -78 °C for 3 hours.

    • Progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the β-pinene spot (visualized with a p-anisaldehyde stain) indicates reaction completion.

  • Quenching:

    • While maintaining the temperature at -78 °C, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution (200 mL) dropwise via the dropping funnel.

    • Causality & Safety: This step neutralizes the reactive SnCl₄ and hydrolyzes the tin-alkoxide intermediate. This process is highly exothermic. Adding the quenching agent slowly at low temperature is a critical safety measure to prevent a dangerous and uncontrolled temperature spike.

    • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring (approx. 1 hour).

  • Aqueous Workup:

    • Transfer the biphasic mixture to a 1 L separatory funnel. A large amount of white tin salts will be present.

    • Separate the organic layer. Extract the aqueous layer and the solid suspension twice with DCM (50 mL each time).

    • Combine all organic layers and wash with brine (100 mL).

    • Causality: The brine wash helps to break any emulsions and removes the majority of residual water from the organic phase before the final drying step.

  • Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter through a pad of celite, and wash the filter cake with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

    • Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

    • Combine the product-containing fractions and concentrate in vacuo to afford the final product as a colorless oil. Expected yield: 28-31 g (85-95%).

Safety, Handling, and Waste Disposal

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may require double-gloving when handling DCM).[6]

Reagent-Specific Precautions:

  • Tin(IV) Chloride (SnCl₄): Highly corrosive and a fuming liquid. Reacts violently with water. All manipulations must be performed in a chemical fume hood. Have a neutralizing agent (like sodium bicarbonate powder) readily available for spills.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation exposure by working exclusively within a fume hood.

  • Diethyl 2-oxomalonate: May cause skin and eye irritation.[7]

Waste Disposal:

  • All chlorinated solvent waste must be collected in a designated, properly labeled hazardous waste container.

  • The aqueous waste containing tin salts should be collected separately in a container for heavy metal waste. Do not pour down the drain.

References

  • 609-09-6|Diethyl 2-oxomalonate|BLD Pharm . BLD Pharm.

  • Diethyl oxomalonate - Wikipedia . Wikipedia.

  • This compound | C7H12O6 | CID 84819403 - PubChem . National Institutes of Health.

  • Diethyl 2-aminomalonate hydrochloride - Apollo Scientific . Apollo Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich . Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.

  • Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section - UCLA – Chemistry and Biochemistry . Journal of Organic Chemistry.

  • diethyl 2-oxomalonate - 609-09-6, C7H10O5, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . ChemSynthesis.

  • Malonic acid, bis(hydroxymethyl)-, diethyl ester - Organic Syntheses Procedure . Organic Syntheses.

  • Synthesis of 2a-h from 1a-h using diethyl malonate. All reactions... - ResearchGate . ResearchGate.

  • Application of Diethyl malonate - ChemicalBook . ChemicalBook.

  • What are the applications of Diethyl Malonate in organic synthesis? - FAQ - Guidechem . Guidechem.

  • Discuss synthèlic applications of diethyl malonate - Filo . Filo.

  • diethyl aminomalonate hydrochloride - Organic Syntheses Procedure . Organic Syntheses.

  • The Chemistry Behind Diethyl Malonate: Synthesis and Applications . NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Application Note: Diethyl 2-oxomalonate Hydrate as a Versatile Precursor for the Synthesis of Functionalized Imidazolones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazolones and their derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in medicinal chemistry and drug development.[1] Their structures are integral to various pharmaceuticals, including antiviral, antimicrobial, and anticancer agents.[1] The efficient construction of the imidazolone core is therefore a significant objective in synthetic organic chemistry.

This application note provides a detailed guide on the use of Diethyl 2-oxomalonate hydrate, a highly versatile and reactive building block, for the synthesis of functionalized imidazolones. Due to its highly polarized central keto group, diethyl 2-oxomalonate acts as a potent electrophile, readily participating in condensation reactions.[2] The hydrate form is a stable, crystalline solid that is often preferred over the anhydrous oil for its ease of handling and storage, spontaneously converting to the reactive keto form under typical reaction conditions.[2]

We will explore the underlying reaction mechanism, provide a detailed experimental protocol for a representative synthesis, offer expert insights into methodological choices and troubleshooting, and present a comprehensive workflow for researchers and drug development professionals.

Reaction Mechanism: Condensation and Cyclization

The synthesis of the imidazolone ring from diethyl 2-oxomalonate and a urea or guanidine derivative is a multi-step process involving nucleophilic addition followed by intramolecular cyclization and condensation. The reaction leverages the electrophilicity of the central carbonyl carbon of the malonate and the nucleophilicity of the nitrogen atoms in the urea/guanidine moiety.

The generally accepted mechanism proceeds as follows:

  • Activation: Under the reaction conditions, the this compound eliminates water to form the highly reactive diethyl 2-oxomalonate.

  • Nucleophilic Attack: One of the terminal nitrogen atoms of the substituted urea or guanidine acts as a nucleophile, attacking the electrophilic central carbonyl carbon of the diethyl 2-oxomalonate. This forms a tetrahedral intermediate.

  • Intramolecular Cyclization (Part 1): The second nitrogen atom of the urea/guanidine performs an intramolecular nucleophilic attack on one of the ester carbonyl groups.

  • Condensation (Part 1): The resulting intermediate collapses, eliminating a molecule of ethanol to form a five-membered ring intermediate.

  • Tautomerization and Second Cyclization/Condensation: Following tautomerization, a final intramolecular condensation occurs, leading to the formation of the stable, functionalized imidazolone ring with the elimination of a second molecule of ethanol.

With guanidines, this reaction has been shown to proceed in high yield, forming a functionalized imidazolone.[2]

Imidazolone Synthesis Mechanism Reactants Diethyl 2-oxomalonate + Substituted Urea/Guanidine Intermediate1 Tetrahedral Intermediate (Nucleophilic Attack) Reactants->Intermediate1 Step 1: Nucleophilic Attack Intermediate2 Cyclized Intermediate (- EtOH) Intermediate1->Intermediate2 Step 2: Intramolecular Cyclization Product Functionalized Imidazolone (- EtOH) Intermediate2->Product Step 3: Final Condensation

Caption: Reaction mechanism for imidazolone synthesis.

Experimental Protocols

This section details a representative protocol for the synthesis of a functionalized imidazolone using this compound and a substituted guanidine.

Materials and Reagents
  • This compound (≥97% purity)

  • Substituted Guanidine (e.g., 1,1,3,3-Tetramethylguanidine) (≥98% purity)

  • Absolute Ethanol (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Hexane (ACS grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration (Büchner funnel, filter flask)

  • Silica gel for column chromatography

Procedure: Synthesis of a Guanidine-Derived Imidazolone
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.92 g, 10 mmol, 1.0 equiv.).

  • Reagent Addition: Add absolute ethanol (40 mL) to the flask and stir until the solid is fully dissolved. To this solution, add the substituted guanidine (e.g., 1,1,3,3-Tetramethylguanidine, 1.15 g, 10 mmol, 1.0 equiv.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure functionalized imidazolone.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and HRMS) to confirm its structure and purity.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis described. Yields can vary based on the specific substituted urea or guanidine used.

ParameterValueNotes
Reactant 1 This compound1.0 equivalent
Reactant 2 Substituted Guanidine/Urea1.0 - 1.2 equivalents
Solvent Absolute EthanolProvides good solubility and appropriate reflux temp.
Temperature Reflux (~78 °C)Ensures sufficient energy for condensation steps.
Reaction Time 4 - 6 hoursMonitor by TLC for completion.
Typical Yield 75 - 90%Yield is substrate-dependent. The reaction with guanidines is reported to be high-yielding.[2]

Expert Insights & Troubleshooting

Causality Behind Experimental Choices:

  • Reactant Form: this compound is chosen for its superior stability and ease of handling compared to the anhydrous form, which is a moisture-sensitive oil.[2] The hydrate readily converts to the active keto species in situ.

  • Solvent: Ethanol is a common choice as it effectively dissolves the reactants and its boiling point provides a suitable temperature for the condensation reaction to proceed at a reasonable rate without causing degradation.

  • Catalysis: While this specific protocol proceeds well without an explicit catalyst, some syntheses may benefit from the addition of a mild acid or base. An acid can activate the carbonyl groups of the malonate, while a base can deprotonate the urea/guanidine, increasing its nucleophilicity. The choice depends on the specific substrates' reactivity.

Troubleshooting Common Issues:

  • Low Yield: If the yield is lower than expected, consider increasing the reaction time or adding a catalytic amount of a Lewis acid (e.g., TiCl₄) or a protic acid (e.g., p-toluenesulfonic acid) to facilitate the condensation steps. Ensure all reagents are anhydrous, as excess water can lead to hydrolysis of the ester groups.

  • Formation of Side Products: The primary side products often arise from incomplete cyclization or intermolecular reactions. Ensure a 1:1 stoichiometry is precisely maintained. Purification via column chromatography is crucial to remove these impurities.

  • Reaction Stalls: If the reaction does not proceed to completion, ensure the reflux temperature is being maintained. The use of a higher-boiling solvent like toluene could be explored, but may require adjusting other parameters.

Experimental Workflow Visualization

The overall process from starting materials to the final, characterized product can be summarized in the following workflow.

Experimental Workflow A 1. Reagent Preparation (Dissolve Malonate in EtOH) B 2. Reactant Addition (Add Substituted Urea/Guanidine) A->B C 3. Reaction (Heat to Reflux for 4-6h) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Aqueous Work-up (Extraction with EtOAc/Water) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: Overall experimental workflow for imidazolone synthesis.

References

  • Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone. PrepChem.com. Available from: [Link]

  • Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril. ResearchGate. Available from: [Link]

  • Diethyl oxomalonate - Wikipedia. Wikipedia. Available from: [Link]

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. Available from: [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. National Institutes of Health. Available from: [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of Diethyl 2-Oxomalonate Hydrate: A Technical Support Guide for Yield Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diethyl 2-oxomalonate hydrate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered during this synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-tested experience to ensure you can achieve reliable and high-yielding results.

Introduction: The Chemistry of Diethyl 2-Oxomalonate

Diethyl 2-oxomalonate is a highly versatile reagent in organic synthesis, primarily due to the electrophilic nature of its central keto group.[1] It serves as a key building block in various reactions, including Diels-Alder, aldol additions, and Baylis-Hillman reactions.[1] The anhydrous form is a greenish-yellow oil that readily reacts with atmospheric moisture to form a stable, crystalline dihydrate, which is the common commercially available form.[1] Understanding this propensity for hydration is crucial for both the reaction workup and the handling of the final product.

This guide will walk you through common challenges in the synthesis of this compound, providing clear, actionable solutions to enhance your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Answer: Low yields in this synthesis can often be attributed to one or more of the following factors:

  • Suboptimal Oxidation Method: The choice of oxidizing agent for converting diethyl malonate to diethyl 2-oxomalonate is critical. Older methods, such as oxidation with selenium dioxide (SeO₂), are known to produce unsatisfactory yields, often as low as 23%.[1] Similarly, methods involving dibromination followed by elimination have also reported modest yields of 41-47%.[1]

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to insufficient reaction time, incorrect temperature, or a deactivated catalyst/reagent.

  • Side Reactions: Diethyl 2-oxomalonate is a reactive compound, and various side reactions can occur, leading to the formation of byproducts and a reduction in the desired product's yield.

  • Product Decomposition: The product may be decomposing during the reaction or workup. This can be particularly problematic if harsh acidic or basic conditions are used, or if the reaction is run at an excessively high temperature.

  • Inefficient Workup and Purification: Significant product loss can occur during the extraction, washing, and purification steps. The high water solubility of diethyl 2-oxomalonate can make extraction challenging.

Question 2: I'm observing the formation of significant byproducts. What are they, and how can I minimize them?

Answer: The nature of the byproducts will depend on the synthetic route you are employing.

  • For Nitrosation/Oxidation Routes: If you are using a method involving the nitrosation of diethyl malonate followed by oxidation (e.g., with N₂O₄ or N₂O₃), incomplete oxidation can leave behind the isonitrosoester intermediate.[1] To mitigate this, ensure a slight excess of the oxidizing agent is used and that it is of high purity.

  • For Ozonolysis Routes: When preparing diethyl 2-oxomalonate via ozonolysis of diethyl ethylidenemalonate, incomplete reaction can leave starting material.[2] The choice of reducing agent for the ozonide is also crucial. While dimethyl sulfide is effective, the resulting dimethyl sulfoxide can complicate purification.[2] Using triphenylphosphine can be a cleaner alternative, although it is a more expensive reagent.[2]

  • General Considerations: Regardless of the method, over-oxidation can lead to the cleavage of the malonate backbone, resulting in smaller, more volatile byproducts. Careful control of the reaction stoichiometry and temperature is essential.

Question 3: My purified product is an oil, but I was expecting a crystalline solid. What does this mean?

Answer: You have likely isolated the anhydrous form of diethyl 2-oxomalonate, which is a greenish-yellow oil.[1] The crystalline solid is the dihydrate. To obtain the crystalline hydrate, you can dissolve the oil in a minimal amount of a suitable solvent (like diethyl ether) and add a stoichiometric amount of water. The dihydrate should then crystallize upon standing or with gentle cooling. The spontaneous conversion of the oil to white crystals upon exposure to humid air is a characteristic property of this compound.[1]

Question 4: How can I effectively monitor the progress of my reaction?

Answer: Thin Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material (diethyl malonate or its derivative) and the product. The product, being more polar, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q: What is the most reliable and high-yielding method for synthesizing this compound on a laboratory scale?

A: Based on reported yields, two methods stand out for their efficiency:

  • Oxidation with Sodium Chlorite (NaClO₂): A modern and highly effective method involves the oxidation of diethyl malonate with an aqueous solution of sodium chlorite at a controlled pH of 4.4. This method has been reported to achieve yields as high as 97%.[1]

  • Ozonolysis of Diethyl Ethylidenemalonate: This method involves the ozonolysis of diethyl ethylidenemalonate, which can be prepared from diethyl malonate and acetaldehyde.[2] The subsequent workup with a reducing agent like triphenylphosphine or dimethyl sulfide yields diethyl 2-oxomalonate.[2] Overall yields from diethyl malonate are in the range of 45-50%.[2]

Q: What is the role of the "hydrate" in this compound?

A: The central carbonyl group of diethyl 2-oxomalonate is highly electrophilic, making it susceptible to nucleophilic attack by water. This results in the formation of a stable gem-diol, which is the hydrate form. This crystalline hydrate is often easier to handle, purify, and store than the anhydrous oil. For most applications, the hydrate can be used directly, as the equilibrium between the keto and hydrate forms can shift under the reaction conditions.

Q: What are the key safety precautions I should take when synthesizing diethyl 2-oxomalonate?

A: Standard laboratory safety practices should always be followed. Specific hazards depend on the chosen synthetic route:

  • Oxidizing Agents: Many of the reagents used are strong oxidizers (e.g., dinitrogen tetroxide, ozone, sodium chlorite) and should be handled with extreme care in a well-ventilated fume hood.

  • Toxicity: Some older methods utilize highly toxic reagents like arsenic(III) oxide, which should be avoided if possible.[1]

  • Ozone: Ozonolysis requires specialized equipment and should only be performed by trained personnel due to the risks associated with handling ozone.[1]

  • General Handling: Diethyl 2-oxomalonate itself is classified as a warning-level hazard, with statements indicating it can cause skin and eye irritation, as well as respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: High-Yield Synthesis via Sodium Chlorite Oxidation

This protocol is based on a modern, high-yielding method for the preparation of diethyl 2-oxomalonate.

Materials:

  • Diethyl malonate

  • Sodium chlorite (NaClO₂)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (1 equivalent) in diethyl ether.

  • In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 equivalents) and sodium phosphate monobasic to buffer the solution to approximately pH 4.4.

  • Cool the flask containing the diethyl malonate solution to 0 °C in an ice bath.

  • Slowly add the aqueous sodium chlorite solution to the stirred diethyl malonate solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-oxomalonate as a greenish-yellow oil.

  • To obtain the hydrate, dissolve the oil in a minimal amount of diethyl ether and add one equivalent of water. Allow the solution to stand, and the crystalline hydrate will precipitate. Collect the crystals by filtration.

Protocol 2: Ozonolysis of Diethyl Ethylidenemalonate

This protocol provides an alternative route with good yields.

Materials:

  • Diethyl ethylidenemalonate

  • Dichloromethane (DCM), dried

  • Ozone (from an ozone generator)

  • Triphenylphosphine or dimethyl sulfide

  • Phosphorus pentoxide (for distillation)

Procedure:

  • Dissolve diethyl ethylidenemalonate (1 equivalent) in dried dichloromethane in a flask suitable for ozonolysis.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution until a persistent blue color indicates an excess of ozone.

  • Purge the solution with oxygen or nitrogen to remove the excess ozone.

  • Slowly add a solution of triphenylphosphine (1.1 equivalents) in dichloromethane to the cold reaction mixture.

  • Allow the reaction to warm to room temperature and stir for at least one hour.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by distillation from phosphorus pentoxide to obtain pure diethyl 2-oxomalonate.[2]

Quantitative Data Summary

Synthetic MethodStarting MaterialKey ReagentsReported YieldReference
Sodium Chlorite OxidationDiethyl malonateNaClO₂97%[1]
Nitrosation/N₂O₄ OxidationDiethyl malonateN₂O₄90% (crude)[1]
OzonolysisDiethyl ethylidenemalonateO₃, PPh₃62%[2]
Selenium Dioxide OxidationDiethyl malonateSeO₂23%[1]
Dibromination/EliminationDiethyl malonateBr₂, KOAc41-47%[1]

Visualizing the Synthetic Pathways

SynthesisPathways DiethylMalonate Diethyl Malonate DiethylEthylidenemalonate Diethyl Ethylidenemalonate DiethylMalonate->DiethylEthylidenemalonate Acetaldehyde Isonitrosoester Isonitrosoester DiethylMalonate->Isonitrosoester Nitrosation Product Diethyl 2-oxomalonate DiethylMalonate->Product NaClO₂ DiethylEthylidenemalonate->Product 1. O₃ 2. PPh₃ Isonitrosoester->Product N₂O₄ Hydrate Diethyl 2-oxomalonate Hydrate Product->Hydrate H₂O TroubleshootingWorkflow Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/GC) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes Extend Extend Reaction Time/ Increase Temperature Slightly Incomplete->Extend Extend->CheckReaction CheckWorkup Review Workup & Purification Complete->CheckWorkup WorkupOK Workup OK CheckWorkup->WorkupOK No Issues WorkupIssue Potential Workup Loss CheckWorkup->WorkupIssue Issue Found ConsiderSideReactions Consider Side Reactions/ Suboptimal Method WorkupOK->ConsiderSideReactions OptimizeExtraction Optimize Extraction/ Purification Method WorkupIssue->OptimizeExtraction ChangeMethod Switch to Higher-Yielding Synthetic Route (e.g., NaClO₂) ConsiderSideReactions->ChangeMethod

Caption: A logical workflow for troubleshooting low yields.

References

  • Wikipedia. (n.d.). Diethyl oxomalonate. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. Retrieved from [Link]

Sources

Technical Support Center: Purification of Diethyl 2-Oxomalonate Hydrate Reaction Adducts by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of diethyl 2-oxomalonate hydrate reaction adducts using column chromatography. The information herein is curated to address common challenges and provide practical, field-proven solutions to ensure the integrity and purity of your synthesized compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound adducts. The solutions provided are based on established chromatographic principles and experience with polar, potentially sensitive compounds.

Question 1: My adduct is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. How can I select an appropriate mobile phase for the column?

Answer:

This is a common issue when dealing with highly polar compounds like the adducts of this compound, which often contain multiple polar functional groups (esters, hydroxyls). Standard solvent systems like ethyl acetate/hexanes may not be sufficient to elute your compound.

Underlying Cause: The high polarity of your adduct leads to very strong interactions with the polar silica gel stationary phase, resulting in low mobility.

Solutions:

  • Introduce a More Polar, Protic Solvent:

    • Methanol (MeOH) or Ethanol (EtOH): Begin by adding a small percentage of methanol or ethanol to your ethyl acetate. For example, start with a mobile phase of 99:1 ethyl acetate/methanol and gradually increase the proportion of the alcohol. A common and effective eluent for very polar compounds is a gradient of methanol in dichloromethane (DCM).[1]

    • Rationale: Alcohols are strong hydrogen bond donors and acceptors, which allows them to effectively compete with your polar adduct for the active sites on the silica gel, thus facilitating its movement down the column.

  • Employ an Additive to Modify the Stationary Phase:

    • For acidic adducts: If your adduct has acidic protons, consider adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase. This can help to suppress ionization and reduce tailing.[2]

    • For basic adducts (less common for these reactions): A small amount of triethylamine (TEA) or a stock solution of 10% ammonium hydroxide in methanol can be used to deactivate the acidic silanol groups on the silica surface.[2]

  • Consider an Alternative Stationary Phase:

    • Reverse-Phase Silica (C18): For extremely polar compounds, reverse-phase chromatography is an excellent alternative. Here, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[2][3]

    • Alumina (Neutral, Basic, or Acidic): Alumina can be a good alternative to silica gel. Depending on the stability of your compound, you can choose the appropriate grade.[2]

Experimental Protocol: Mobile Phase Screening with TLC

  • Spot your crude reaction mixture on at least three separate TLC plates.

  • Develop each plate in a different solvent system. For example:

    • Plate 1: 95:5 Dichloromethane/Methanol

    • Plate 2: 90:10 Ethyl Acetate/Methanol

    • Plate 3: 80:20:1 Ethyl Acetate/Hexane/Acetic Acid

  • Visualize the plates under UV light and/or with an appropriate stain.

  • The ideal solvent system will give your desired adduct an Rf value between 0.2 and 0.4, with good separation from impurities.

Question 2: My purified fractions show the presence of my desired product, but the yield is very low. I suspect the adduct is decomposing on the column.

Answer:

Low recovery of the product is a frequent problem, especially with compounds that are sensitive to the acidic nature of silica gel. Diethyl malonate derivatives can be susceptible to hydrolysis and other degradation pathways.[4]

Underlying Cause: The acidic silanol groups on the surface of the silica gel can catalyze the degradation of sensitive compounds.

Solutions:

  • Deactivate the Silica Gel:

    • You can neutralize the acidity of the silica gel by preparing a slurry with a dilute solution of a non-nucleophilic base like triethylamine (TEA) in your chosen non-polar solvent (e.g., hexanes). A common practice is to use 1-2% TEA in the eluent. After packing the column, flush it with the mobile phase until the pH of the eluate is neutral.

  • Use an Alternative Stationary Phase:

    • As mentioned previously, neutral alumina can be a less harsh alternative to silica gel.[2]

    • Florisil (magnesium silicate) is another option for compounds that are unstable on silica.[1]

  • Perform a Stability Test using 2D TLC:

    • This is a crucial step to confirm if your compound is indeed degrading on silica gel.[5]

Experimental Protocol: 2D TLC for Stability Assessment

  • Spot your crude reaction mixture in one corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate and allow it to dry completely.

  • Rotate the plate 90 degrees and re-develop it in the same solvent system.

  • Interpretation:

    • If your compound is stable, you will see all the spots aligned on a diagonal.

    • If your compound is degrading, you will see new spots appearing off the diagonal, indicating the formation of new, less polar or more polar byproducts during the chromatography.

Question 3: My crude reaction mixture is not soluble in the mobile phase I plan to use for chromatography. How can I load it onto the column?

Answer:

Poor solubility of the crude sample in the initial, less polar mobile phase can lead to poor separation and band broadening.

Underlying Cause: If the sample is not fully dissolved, it will not load onto the column in a narrow, uniform band.

Solutions:

  • Dry Loading (Adsorption onto Silica): This is the most effective method for samples with poor solubility in the eluent.[5]

Experimental Protocol: Dry Loading

  • Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane, acetone, or ethyl acetate).

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.

  • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully layer this powder on top of your pre-packed column.[5]

  • Gently add a thin layer of sand on top to prevent disturbance of the sample layer when adding the mobile phase.

  • Minimal Volume of a Stronger Solvent:

    • Dissolve your sample in the absolute minimum amount of a more polar solvent (e.g., a few drops of dichloromethane or acetone).[5]

    • Caution: Using too much of a strong solvent will cause the sample to streak down the column, leading to poor separation. This method is riskier than dry loading.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical nature of adducts formed from this compound, and how does this affect purification?

A1: this compound is the gem-diol form of diethyl 2-oxomalonate.[6][7] Reactions often proceed through the more electrophilic anhydrous ketone form. The resulting adducts, such as those from Michael additions, aldol reactions, or ene reactions, typically contain at least one hydroxyl group and two ester functionalities.[6][8] This makes them quite polar and prone to hydrogen bonding, which dictates the need for more polar solvent systems during column chromatography.

Q2: Should I use silica gel or alumina for the purification of my adduct?

A2: Silica gel is the most common and versatile stationary phase and is suitable for a wide range of compounds. It is slightly acidic. Alumina can be obtained in acidic, neutral, or basic forms. For many this compound adducts, which are often neutral or weakly acidic, neutral alumina can be a good alternative if compound instability on silica is a concern.[2] The choice ultimately depends on the specific properties and stability of your adduct.

Q3: How can I effectively monitor the fractions collected during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common and efficient method. Collect fractions of a consistent volume and spot a small amount from each fraction (or every few fractions) onto a TLC plate. Develop the plate in the same solvent system used for the column (or a slightly more polar one to speed up development) and visualize the spots. Combine the fractions that contain your pure product.

Q4: I see a greenish-yellow oil in my reaction, but the starting material is white crystals. What is happening?

A4: this compound exists as white crystals.[6] The anhydrous form, diethyl 2-oxomalonate, is a greenish-yellow oil.[6] It is possible that under your reaction conditions, the hydrate is converting to the anhydrous form, which is the active electrophile in many reactions.[6][8]

Q5: What are some common side products in reactions involving diethyl 2-oxomalonate, and how can I separate them?

A5: Common side products can include unreacted starting materials or byproducts from side reactions of your other reagents. For instance, in Michael additions, self-condensation of the Michael acceptor can occur. These side products often have different polarities from your desired adduct and can usually be separated by carefully chosen gradient elution during column chromatography.[8]

Experimental Workflow & Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Polarity of AdductRecommended Starting Mobile PhaseGradient Elution
Moderately Polar80:20 Hexanes/Ethyl AcetateIncrease Ethyl Acetate to 100%
Polar98:2 Dichloromethane/MethanolIncrease Methanol to 10%
Very Polar100% Ethyl AcetateIntroduce Methanol up to 5%

Column Chromatography Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column 1. Pack Column (Slurry Method) prep_sample 2. Prepare Sample (Dry Loading Recommended) prep_column->prep_sample load_sample 3. Load Sample on Column prep_sample->load_sample elute 4. Elute with Mobile Phase Gradient load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions by TLC collect->tlc combine 7. Combine Pure Fractions tlc->combine concentrate 8. Concentrate Under Reduced Pressure combine->concentrate final_product Purified Product concentrate->final_product Yields Purified Adduct

Caption: Workflow for adduct purification.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of California, Los Angeles. Column chromatography. [Link]

  • Wikipedia. Diethyl oxomalonate. [Link]

  • PubChem. This compound. [Link]

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Budak, Y., et al. (2010). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Bulletin of the Chemical Society of Ethiopia, 24(1), 83-90.
  • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

  • UCLA Chemistry and Biochemistry. Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. [Link]

  • ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]

Sources

Managing the hygroscopic nature of Diethyl 2-oxomalonate hydrate in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for Diethyl 2-oxomalonate Hydrate. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this versatile reagent. Our goal is to provide you with not just protocols, but the underlying scientific principles to ensure your experiments are reproducible, accurate, and successful.

Introduction: Understanding the Challenge

Diethyl 2-oxomalonate is a highly useful C3 building block in organic synthesis, notable for its electrophilic keto group which makes it a potent reactant in various cycloadditions and ene reactions.[1] However, its anhydrous form, a greenish-yellow oil, is highly reactive with atmospheric water. This reactivity leads to the rapid formation of the corresponding white, crystalline hydrate, This compound (CAS No. 133318-40-8).[1][2][3]

This inherent hygroscopicity, or the tendency to absorb moisture from the air, is the primary source of experimental variability. The unknown and fluctuating water content can lead to significant errors in molar calculations, introduce a nucleophile (water) into anhydrous reaction systems, and ultimately cause poor yields or complete reaction failure.[4][5] This guide provides robust solutions to manage these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To minimize moisture absorption, the compound should be stored in a tightly sealed container at 4°C.[2] For long-term storage or after opening, it is highly recommended to place the manufacturer's container inside a desiccator containing an active desiccant (e.g., Drierite® or silica gel). Parasealing the container lid provides an additional barrier against moisture ingress.

Q2: My this compound appears clumpy or slightly wet. Can I still use it?

This is a common observation and a direct result of its hygroscopic nature. While it can often still be used, you cannot accurately determine the molar quantity by simple weighing. The excess surface moisture will artificially inflate the mass. For reactions sensitive to water, using the material as-is is not recommended. For robust reactions, you may proceed, but be aware that your stoichiometry will be imprecise. The preferred approach is to use one of the specialized handling protocols outlined below.

Q3: Can I dry this compound before use?

Drying the hydrate to obtain the anhydrous form is possible but must be done with caution as the compound can be thermally labile. A common laboratory method involves drying under high vacuum at a gentle temperature. However, this is often unnecessary and can be cumbersome. It is generally more practical and reproducible to handle the hydrate using techniques that account for its moisture content rather than trying to remove it completely.

Q4: Why are my reaction yields inconsistent when using this reagent?

Inconsistent yields are the hallmark of unmanaged hygroscopic reagents. The primary cause is the variable amount of water being introduced into the reaction. This water can consume moisture-sensitive catalysts or reagents (like Grignard reagents or strong bases), leading to unpredictable outcomes.[4] Implementing a standardized, moisture-controlled weighing and transfer protocol is critical for reproducibility.

Troubleshooting Guide: From Problem to Solution
Problem Encountered Probable Cause (Rooted in Hygroscopicity) Recommended Solution & Rationale
Reagent "melts" or becomes a sticky solid on the balance pan. Deliquescence : The compound is absorbing so much atmospheric moisture that it is dissolving in the absorbed water.[6]Immediate Action : Stop direct weighing in open air. Solution : Utilize the Subtraction (Difference) Weighing Protocol inside a sealed vial.[7][8] This minimizes exposure time and contains the material, preventing it from turning into an unmanageable state. Alternatively, work in a low-humidity environment like a glove box.[9]
Poor or no yield in a moisture-sensitive reaction (e.g., Grignard, aldol condensation). Quenching of Reagents/Catalysts : The water co-introduced with the this compound is deactivating your sensitive reagents.[4]Solution 1 : Prepare a stock solution of the hydrate in a validated anhydrous solvent. This allows you to add a known molar quantity via syringe under an inert atmosphere. Solution 2 : Ensure all glassware is rigorously flame- or oven-dried and the reaction is run under a positive pressure of an inert gas (Nitrogen or Argon).
Stoichiometry seems incorrect; downstream analytical data (e.g., NMR) shows unreacted starting materials. Inaccurate Molar Calculation : The mass you weighed was a combination of the reagent and an unknown amount of water, leading to you adding fewer moles of the reagent than intended.Solution : Adopt the Subtraction Weighing Protocol for all future experiments.[8] This method measures the mass delivered rather than the mass sitting on a balance, providing a far more accurate measure of the transferred solid. For highest precision, consider quantitative NMR (qNMR) to determine the exact purity of a stock solution.
Experimental Protocols: Best Practices in Action
Protocol 1: Accurate Weighing of Hygroscopic Solids via Subtraction

This method is the gold standard for accurately dispensing hygroscopic or air-sensitive solids without a glove box. It minimizes atmospheric exposure and measures the exact amount of material transferred to your reaction vessel.[7][8]

Methodology:

  • Place a clean, dry screw-cap vial or small beaker on the analytical balance and tare it.

  • Quickly transfer an approximate amount of this compound (more than you need) into the vial and seal it tightly.

  • Record the mass of the sealed vial and its contents (Mass 1).

  • Take the sealed vial to your reaction setup. Briefly uncap it and use a spatula to transfer a portion of the solid into your reaction flask.

  • Immediately reseal the vial. Tap it gently to ensure no solid is on the threads of the cap.

  • Place the sealed vial back on the tared balance and record the new mass (Mass 2).

  • The exact mass of the reagent transferred to your reaction is Mass 1 - Mass 2 .

G start Start tare_vial Tare clean, sealed vial on balance start->tare_vial add_reagent Quickly add > required amount of hygroscopic solid to vial tare_vial->add_reagent seal_vial Seal vial tightly add_reagent->seal_vial weigh_1 Record Mass 1 seal_vial->weigh_1 transfer Transfer portion of solid to reaction vessel weigh_1->transfer reseal_vial Reseal vial immediately transfer->reseal_vial weigh_2 Record Mass 2 reseal_vial->weigh_2 calculate Calculate Transferred Mass (Mass 1 - Mass 2) weigh_2->calculate end_process End calculate->end_process

Protocol 2: Preparation of a Standardized Stock Solution

This protocol is ideal when multiple reactions require the same reagent or when very small, precise amounts are needed.

Methodology:

  • Using the Subtraction Weighing Protocol , accurately dispense a larger quantity (e.g., 1.92 g, ~10 mmol) of this compound into an oven-dried volumetric flask.

  • Under an inert atmosphere (if required by your solvent/reaction), add a high-quality anhydrous solvent (e.g., Dichloromethane, Acetonitrile) to dissolve the solid.

  • Once fully dissolved, carefully add more anhydrous solvent until the meniscus reaches the calibration mark of the volumetric flask (e.g., 10.00 mL).

  • Cap the flask with a septum and parafilm. Gently invert the flask 15-20 times to ensure homogeneity.

  • The resulting solution has a known concentration (in this example, ~1.0 M). This solution can now be dispensed accurately and anaerobically via syringe.

  • Store the stock solution under an inert atmosphere and at the recommended temperature, with the flask neck sealed to prevent solvent evaporation and moisture ingress.

G is_glovebox Glove Box Available? is_reaction_sensitive Reaction Moisture Sensitive? is_glovebox->is_reaction_sensitive No use_glovebox Weigh directly in glove box is_glovebox->use_glovebox Yes is_small_amount Small Amount (<50 mg) Needed? is_reaction_sensitive->is_small_amount Yes weigh_directly Weigh directly (accept inaccuracy) is_reaction_sensitive->weigh_directly No use_subtraction Use Subtraction Weighing Protocol is_small_amount->use_subtraction No use_stock_solution Prepare Anhydrous Stock Solution is_small_amount->use_stock_solution Yes

References
  • ChemScene.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing.
  • Advised Skills.
  • Chromatography Forum. How to weigh a higroscopic substance.
  • Hayman, D. F. (1942). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 14(10), 845-847.
  • BLD Pharm.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Chemistry LibreTexts. (2022). Proper Use of Balances.
  • HepatoChem. How do you handle hygroscopic salts?.
  • Wikipedia.
  • JoVE. (2015). Preparing Anhydrous Reagents and Equipment.
  • PubChem, National Institutes of Health.
  • Newman, A. W., & Zografi, G. (2008). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(8), 2876-2895.

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Technical Support Center: Troubleshooting Low Conversion Rates in Diethyl 2-Oxomalonate Hydrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 2-Oxomalonate Hydrate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates for this valuable synthetic intermediate. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

I. Issues Related to Reagents and Reaction Setup

Question 1: My reaction yield is consistently low, and I suspect issues with my starting materials. What are the most critical parameters for my reagents?

Answer: The purity and handling of your reagents are paramount for a successful synthesis. Here are the key factors to consider:

  • Purity of Diethyl Malonate: The primary starting material, diethyl malonate, should be of high purity. The presence of acidic impurities can interfere with the reaction, especially if you are using a base-sensitive oxidation method. It is advisable to distill diethyl malonate before use if you suspect impurities.

  • Anhydrous Conditions: For many synthetic routes, particularly those involving organometallic reagents or strong bases, maintaining anhydrous conditions is critical. Water can quench reactive intermediates and lead to the formation of byproducts. Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Oxidizing Agent Quality: The choice and quality of your oxidizing agent are crucial. For instance, when using sodium chlorite (NaClO₂), ensure it is from a reliable source and has not degraded. The effectiveness of many oxidizing agents can diminish over time.

Question 2: I'm observing a significant amount of unreacted diethyl malonate at the end of my reaction. What are the likely causes?

Answer: Incomplete conversion is a common problem and can often be traced back to several factors:

  • Insufficient Oxidizing Agent: Ensure you are using the correct stoichiometry of the oxidizing agent. It is often beneficial to use a slight excess to drive the reaction to completion, but be cautious as a large excess can lead to over-oxidation.

  • Inadequate Reaction Time or Temperature: The oxidation of diethyl malonate can be slow at lower temperatures. If your reaction is proceeding sluggishly, consider increasing the temperature or extending the reaction time. However, be mindful that excessive heat can promote side reactions like decarboxylation.[1] It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized areas of low reagent concentration, resulting in an incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.

II. Common Side Reactions and Byproduct Formation

Question 3: My final product is an oil, not the expected white crystalline solid. What does this indicate?

Answer: Diethyl 2-oxomalonate in its anhydrous form is a greenish-yellow oil.[2] This oil readily reacts with water to form the stable, white crystalline dihydrate.[2] If you are isolating an oil, it is likely the anhydrous product. To obtain the hydrate, you can introduce a controlled amount of water during the workup or expose the oil to humid air.

Question 4: I've noticed gas evolution during my reaction, and my yield is lower than expected. What could be happening?

Answer: Unintended gas evolution often points to decomposition or side reactions. A likely culprit is the decarboxylation of your starting material or product. Malonic esters and their derivatives can lose carbon dioxide upon heating, especially under acidic or basic conditions.[1][3]

Visualizing the Synthesis and Troubleshooting Workflow

To aid in understanding the process, the following diagrams illustrate the general synthesis pathway and a logical troubleshooting workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Diethyl Malonate Diethyl Malonate Oxidation Oxidation Diethyl Malonate->Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Oxidation Diethyl 2-oxomalonate (anhydrous oil) Diethyl 2-oxomalonate (anhydrous oil) Oxidation->Diethyl 2-oxomalonate (anhydrous oil) This compound (crystalline solid) This compound (crystalline solid) Diethyl 2-oxomalonate (anhydrous oil)->this compound (crystalline solid) Hydration

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Conversion Rate Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Time, Mixing) Start->Check_Conditions Analyze_Byproducts Identify Byproducts (TLC, NMR, GC-MS) Start->Analyze_Byproducts Incomplete_Reaction Issue: Incomplete Reaction Check_Reagents->Incomplete_Reaction Check_Conditions->Incomplete_Reaction Side_Reactions Issue: Side Reactions Analyze_Byproducts->Side_Reactions Solution_Incomplete Solution: - Increase oxidant - Extend reaction time/temp - Improve mixing Incomplete_Reaction->Solution_Incomplete Solution_Side Solution: - Adjust temp - Control pH - Modify workup Side_Reactions->Solution_Side

Caption: Troubleshooting workflow for low conversion rates.

III. Analytical Monitoring and Product Purification

Question 5: How can I effectively monitor the progress of my reaction to avoid incomplete conversion or over-oxidation?

Answer: Thin Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring.[4][5][6][7]

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare your TLC plate: Use a silica gel plate. Draw a baseline in pencil about 1 cm from the bottom.

  • Spot your samples:

    • Lane 1 (Reference): A dilute solution of your starting material, diethyl malonate.

    • Lane 2 (Co-spot): Spot the reference solution, and then carefully spot the reaction mixture on top of it.

    • Lane 3 (Reaction Mixture): A sample taken directly from your reaction mixture.

  • Develop the plate: Place the TLC plate in a developing chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots: Use a UV lamp to visualize the spots. You can also use staining agents like potassium permanganate.

  • Interpret the results:

    • As the reaction progresses, the spot corresponding to diethyl malonate in Lane 3 should diminish in intensity.

    • A new spot, corresponding to your product, should appear.

    • The co-spot in Lane 2 helps to confirm the identity of the starting material spot in your reaction mixture.

Table 1: Typical TLC Profile for Diethyl Malonate Oxidation

CompoundTypical Rf Value (Hexane:Ethyl Acetate 4:1)Visualization
Diethyl Malonate~0.6UV active, may stain with KMnO₄
Diethyl 2-oxomalonate~0.4UV active, will stain with KMnO₄

Question 6: My crude product appears to contain several impurities. What is the best way to purify this compound?

Answer: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: If your main impurity is unreacted diethyl malonate (which is an oil), you can often purify the crystalline this compound by recrystallization from a suitable solvent system, such as a mixture of ether and hexane.

  • Column Chromatography: For more complex mixtures of byproducts, silica gel column chromatography is an effective purification method. A gradient of hexane and ethyl acetate is typically used as the eluent.

IV. Specific Synthesis Routes: Ozonolysis

Question 7: I am using the ozonolysis of diethyl ethylidenemalonate. What are the common pitfalls with this method?

Answer: Ozonolysis is a powerful technique but requires careful execution.

  • Incomplete Ozonolysis: This can occur if the reaction is not allowed to proceed for a sufficient amount of time or if the ozone stream is not efficient. The presence of the starting alkene can be monitored by TLC.

  • Over-oxidation: While ozonolysis with a reductive workup (e.g., using dimethyl sulfide or triphenylphosphine) is generally selective for the formation of aldehydes and ketones, over-oxidation can occur if the workup is not performed correctly or if an oxidative workup is inadvertently used.[8][9][10][11]

  • Safety: Ozone is a toxic and potentially explosive gas. Ensure your experimental setup is in a well-ventilated fume hood and that you have taken appropriate safety precautions.

References

  • Brewster, R. Q., et al. (1962). Unitized Experiments in Organic Chemistry. Van Nostrand.
  • Dittmer, D. C. (2001). Thin Layer Chromatography. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Flynn, D. L., et al. (1987). Decarboxylation of malonic esters. The Journal of Organic Chemistry, 52(10), 2035-2042.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Jung, M. E., & Shishido, K. (1982). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. The Journal of Organic Chemistry, 47(5), 891-892.
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
  • Reich, H. J. (n.d.). Thin Layer Chromatography. University of Wisconsin. Retrieved from [Link]

  • Stahl, E. (1969). Thin-Layer Chromatography: A Laboratory Handbook (2nd ed.). Springer-Verlag.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Wikipedia contributors. (2023). Diethyl oxomalonate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029573). Retrieved from [Link]

  • Organic Syntheses. (2023, September 3). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Retrieved from [Link]

  • Britannica. (2025, November 28). diethyl malonate. Retrieved from [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein journal of organic chemistry, 16, 1860–1866. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Diethyl malonate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Google Patents. (n.d.). US2373011A - Production of malonic acid.
  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein journal of organic chemistry, 16, 1860–1866. [Link]

  • Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ozonolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. Retrieved from [Link]

  • Professor Dave Explains. (2016, May 5). Practice Problem: Ozonolysis Reactions [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Ozonolysis. Retrieved from [Link]

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Minimizing dialkylation as a side reaction of diethyl malonate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Minimizing Dialkylation in Malonic Ester Synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the malonic ester synthesis and face the common challenge of dialkylation. Uncontrolled dialkylation reduces the yield of the desired mono-alkylated product and introduces significant purification difficulties.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you refine your reaction control and maximize your synthetic efficiency.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My reaction is yielding a high percentage of the dialkylated product. How can I favor mono-alkylation?

A1: This is the most common side reaction in malonic ester synthesis. It occurs because the mono-alkylated product still possesses an acidic α-hydrogen, allowing it to be deprotonated and react with a second molecule of the alkyl halide.[2][3][4] To favor mono-alkylation, you must carefully control the reaction kinetics and stoichiometry.

Potential Causes & Solutions:

  • Stoichiometry: If the diethyl malonate, base, and alkylating agent are in a 1:1:1 ratio, a significant amount of dialkylation can occur as the mono-alkylated product competes with the starting material for the alkylating agent.

    • Solution: Use a molar excess of diethyl malonate relative to the base and the alkylating agent.[2] A ratio of 2:1:1 (Malonate:Base:Alkyl Halide) ensures that the alkyl halide is more likely to encounter an enolate of the starting material, suppressing the second alkylation.

  • Concentration of Alkylating Agent: A high local concentration of the alkylating agent can promote reaction with any available enolate, including that of the mono-alkylated product.

    • Solution: Add the alkylating agent slowly (dropwise) to the solution of the pre-formed malonate enolate.[5] This maintains a low concentration of the electrophile, favoring the reaction with the more abundant starting material enolate.[6][7]

  • Reaction Temperature: Higher temperatures increase reaction rates indiscriminately, providing sufficient energy to overcome the activation barrier for both the first and second alkylation steps.

    • Solution: Perform the reaction at lower temperatures.[5] Form the enolate at 0 °C or even -78 °C before slowly introducing the alkylating agent.[5] This provides better kinetic control and reduces the rate of the second alkylation.

  • Base Strength: While a strong base is necessary, an excessively reactive base can deprotonate the mono-alkylated product as soon as it forms, creating the enolate for the second alkylation.

    • Solution: Consider using milder bases like sodium ethoxide or potassium carbonate, which can offer better control than stronger alternatives like sodium hydride (NaH).[5]

Q2: I'm observing unreacted starting material along with the dialkylated product, but very little of my desired mono-alkylated product. What's happening?

A2: This outcome suggests that the mono-alkylated product, once formed, is more reactive towards alkylation than the starting material under your current conditions. This can be due to a combination of factors related to acidity and reaction rates.[8] The enolate of the mono-alkylated product might form and react very quickly, consuming a second equivalent of the alkylating agent before all of the starting material has a chance to react.

Potential Causes & Solutions:

  • Incomplete Initial Enolate Formation: If the base is not strong enough or if there isn't a full equivalent, you may have unreacted diethyl malonate present alongside its enolate. When the alkylating agent is added, it reacts to form the mono-alkylated product. This product is then deprotonated and reacts again.

    • Solution: Ensure you are using at least one full equivalent of a suitable base to completely deprotonate the starting diethyl malonate before adding the alkylating agent.[7][9] Using a stronger, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent can drive the initial enolate formation to completion.[2]

  • Procedural Issues: The order of addition is critical. Adding the malonate/base mixture to the alkylating agent will result in the immediate dialkylation of the first molecules that react.

    • Solution: Always add the alkylating agent slowly to the pre-formed enolate solution.[5] This ensures the electrophile is always the limiting reagent in the immediate reaction environment.

Q3: My yields are consistently low, even when I don't observe significant dialkylation. What are other potential issues?

A3: Low yields can arise from several side reactions other than dialkylation.

Potential Causes & Solutions:

  • Saponification (Ester Hydrolysis): Using bases like sodium hydroxide (NaOH) or having water present in the reaction can lead to the hydrolysis of the ester groups into carboxylates, which are unreactive towards alkylation.[5]

    • Solution: Use an alkoxide base that matches the ester (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification.[1][6] Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis.[5]

  • E2 Elimination: If you are using a secondary or bulky primary alkyl halide, the enolate can act as a base, causing an E2 elimination reaction on the alkyl halide to form an alkene instead of the desired SN2 substitution.[5]

    • Solution: The malonic ester synthesis works best with methyl and primary alkyl halides.[4] Avoid tertiary alkyl halides, as they are unsuitable for this SN2 reaction.[6][10] If a secondary halide must be used, try using a less hindered base and lower reaction temperatures.

  • Solvent Incompatibility: The solvent plays a crucial role in solvating the enolate and influencing the SN2 reaction rate.

    • Solution: For sluggish reactions, consider switching from an alcohol solvent to a polar aprotic solvent like DMF or DMSO, which can significantly accelerate SN2 reactions.[2][3]

Q4: I am having difficulty separating the monoalkylated product from the starting material and the dialkylated product. What can I do?

A4: The boiling points of diethyl malonate and its mono- and dialkylated derivatives can be very close, which makes purification by distillation challenging.[5]

Potential Causes & Solutions:

  • Reaction Optimization: The most effective strategy is to optimize the reaction to maximize the yield of the desired mono-alkylated product, thereby simplifying purification.[5] Refer to the solutions in Q1 to minimize the formation of both starting material and dialkylated product in your final mixture.

  • Purification Technique: If separation is still an issue after optimization, distillation may not be the best method.

    • Solution: Flash column chromatography is often the most effective method for separating these closely related compounds. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively resolve the starting material, mono-alkylated, and di-alkylated products.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of dialkylation in malonic ester synthesis?

A1: The malonic ester synthesis begins with the deprotonation of the α-carbon of diethyl malonate by a base (like sodium ethoxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the mono-alkylated product.[10][11] However, this mono-alkylated product still has one acidic α-hydrogen. The base present in the reaction mixture can deprotonate this product, forming a new enolate, which can then attack another molecule of the alkyl halide to yield the dialkylated product.[1][3][4]

Malonic Ester Alkylation Pathways Start Diethyl Malonate Enolate1 Enolate 1 Start->Enolate1 + Base Mono Mono-alkylated Product Enolate1->Mono + R-X (1st eq) Enolate2 Enolate 2 Mono->Enolate2 + Base Di Di-alkylated Product Enolate2->Di + R-X (2nd eq) Troubleshooting_Dialkylation start High Dialkylation Observed q1 Is Diethyl Malonate in excess (>= 2 eq)? start->q1 s1 Adjust stoichiometry: Use >= 2 eq. of malonate to 1 eq. of base/halide. q1->s1 No q2 Was alkyl halide added dropwise to pre-formed enolate? q1->q2 Yes s1->q2 s2 Modify procedure: 1. Form enolate completely. 2. Add alkyl halide slowly. q2->s2 No q3 Was reaction run at low temperature (e.g., start at 0 °C)? q2->q3 Yes s2->q3 s3 Lower reaction temperature to gain kinetic control. q3->s3 No end Mono-alkylation Favored q3->end Yes s3->end

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving Diethyl 2-Oxomalonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical challenge in synthetic chemistry: catalyst poisoning in reactions utilizing Diethyl 2-oxomalonate hydrate. Given the unique nature of this hydrated reagent, understanding and mitigating catalyst deactivation is paramount for achieving reproducible and high-yielding results. This document provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and a foundational understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section tackles the most common initial questions regarding catalyst health and performance in the context of this compound reactions.

Q1: What are the primary indicators of catalyst poisoning in my reaction?

A1: Catalyst poisoning, or deactivation, manifests through several observable signs during your experiment. The most immediate indicator is a significant decrease in the reaction rate, leading to sluggish or incomplete conversion. You may observe that a reaction which typically completes in a few hours has stalled, even after an extended period. Other key indicators include:

  • Inconsistent Reaction Profiles: Batches of the same reaction show different conversion rates or yield different amounts of product.

  • Changes in Selectivity: An increase in the formation of side products may occur as the catalyst's active sites are altered or blocked.[1][2]

  • Visual Changes in the Catalyst: For heterogeneous catalysts like Palladium on Carbon (Pd/C), a change in appearance, such as clumping or a noticeable color change, can indicate poisoning or fouling.

Q2: My starting material is this compound. Is the inherent water content poisoning my catalyst?

A2: This is a crucial and nuanced question. The answer is yes, the water molecule associated with the hydrate, as well as any excess water in the solvent, can act as an inhibitor or poison, particularly for sensitive catalysts like palladium.[3][4] Water can deactivate palladium catalysts through several mechanisms:

  • Competitive Adsorption: Water molecules can adsorb onto the active sites of the palladium, blocking access for the reactants.[5]

  • Hydroxyl Formation: On the palladium surface, water can lead to the formation of hydroxyl groups, which inhibit the activation of other reactants, effectively passivating the catalyst.[5][6]

  • Altering Catalyst Structure: The presence of water can affect the long-term stability and structure of the palladium catalyst during the reaction.[5][6]

While the hydrate is the stable form of the reagent, it is critical to use anhydrous solvents and reaction conditions to minimize the concentration of free water and mitigate its inhibitory effects.

Q3: Beyond water, what are the most common chemical poisons I should be aware of?

A3: Impurities, even in trace amounts, can severely poison heterogeneous catalysts. These poisons often originate from the reagents, solvents, or glassware.[7][8] Key classes of poisons for common catalysts (e.g., Pd, Pt, Ni) include:

  • Sulfur Compounds: Thiols, sulfides (like H₂S), and thiophenes are potent poisons for noble metal catalysts. They form strong bonds with the metal surface, blocking active sites.[7][9][10][11]

  • Nitrogen Compounds: Many organic nitrogen functional groups (amines, nitriles, nitro compounds, pyridines) can act as poisons by strongly adsorbing to the catalyst surface.[2][12]

  • Halides: Halide ions, particularly chloride and iodide, can poison catalysts. This is a key consideration in cross-coupling reactions involving aryl halides.[2][8]

  • Heavy Metals: Traces of other metals, such as lead or mercury, can irreversibly poison catalysts.[2][13]

  • Carbon Monoxide (CO): CO strongly chemisorbs to many metal surfaces and can act as a powerful poison, especially for palladium and platinum.[2][7]

The following table summarizes these common poisons and their likely sources.

Poison ClassExamplesCommon Sources
Sulfur Compounds H₂S, thiols, thiophenesReagents, natural gas-derived solvents, rubber stoppers
Nitrogen Compounds Amines, pyridines, nitrilesReagents, products, additives
Halides Cl⁻, Br⁻, I⁻Impurities in reagents, residual acids
Water H₂OHydrated starting material, wet solvents, atmosphere
Carbon Monoxide COIncomplete combustion, byproduct of some reactions
Heavy Metals Pb, As, HgContaminated reagents, equipment leaching
Q4: Can the reaction products or byproducts themselves poison the catalyst?

A4: Yes, this phenomenon, often termed "fouling" or product inhibition, is a common mechanism of catalyst deactivation.[14][15] Large, non-volatile organic molecules, including the desired product or polymeric byproducts, can physically deposit on the catalyst's surface and within its pore structure.[14][16] This blockage prevents reactants from reaching the active sites. This is distinct from chemical poisoning, where a substance chemically bonds to the active sites, but the result is the same: a loss of catalytic activity.

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to diagnosing and solving catalyst poisoning issues.

Issue 1: My hydrogenation reaction is extremely sluggish or has completely stalled.
  • Plausible Cause: This is the classic symptom of acute catalyst poisoning. The active sites on your catalyst are likely blocked by an impurity.

  • Troubleshooting Steps & Solutions:

    • Verify Reaction Conditions: First, rule out simpler causes. Double-check the temperature, pressure (for hydrogenations), and stirring rate. Ensure they are optimal for the transformation.

    • Analyze the Reactant Purity: Impurities in your this compound or other reagents are a likely cause.[8] Use an analytical technique like GC-MS or NMR to check for unexpected signals. Consider purifying your starting material or purchasing from a high-purity supplier.

    • Purify Solvents: Ensure all solvents are of high purity and are thoroughly dried. Water is a known inhibitor for many palladium-catalyzed reactions.[5][17]

    • Run a Diagnostic Test: Conduct a small-scale control reaction with a standard, highly pure substrate known to work well with your catalyst (e.g., hydrogenation of cyclohexene). If this control reaction also fails, the catalyst itself or the solvent is almost certainly the issue. If it succeeds, the poison is present in your specific starting materials.

    • Increase Catalyst Loading: As a temporary fix, increasing the catalyst loading might help overcome the effects of a low-level poison, but this is not an economical or scalable solution. It merely treats the symptom, not the root cause.

Issue 2: I'm observing inconsistent yields and reaction times between different batches.
  • Plausible Cause: This issue strongly points to variable levels of impurities in one of your starting materials or solvents. A new bottle of a reagent or solvent may contain a different level of a catalyst poison.

  • Troubleshooting Steps & Solutions:

    • Standardize Reagent Sources: If possible, use reagents from the same manufacturing lot for a series of experiments to minimize variability.

    • Implement a Pre-Reaction Purification Protocol: Do not assume "reagent grade" is sufficient for sensitive catalytic reactions. Implement a standard purification step for all reagents and solvents before use. See Protocol 1 for a general procedure.

    • Check for Atmospheric Contamination: Ensure your inert atmosphere technique (e.g., using a Schlenk line or glovebox) is robust. Leaks can introduce oxygen and water, which can deactivate catalysts.[8]

Issue 3: My palladium catalyst has turned from black to a grayish or agglomerated solid.
  • Plausible Cause: This could be a sign of thermal degradation (sintering), where the fine metal nanoparticles on the support have fused into larger, less active particles.[18][19] It can also be caused by severe fouling where the surface is coated with byproducts.[16]

  • Troubleshooting Steps & Solutions:

    • Review Reaction Temperature: Sintering is often caused by excessive heat.[20] Ensure your reaction is not experiencing temperature spikes or being run at a temperature higher than the catalyst manufacturer recommends.

    • Characterize the Spent Catalyst: If you have access to surface analysis techniques (e.g., TEM, chemisorption), analyzing the spent catalyst can confirm if sintering has occurred by showing an increase in particle size and a decrease in active surface area.

    • Consider Catalyst Regeneration: For deactivation caused by fouling with organic residues, a carefully controlled oxidative regeneration may be possible. For poisoning by sulfur or other strongly chemisorbed species, a chemical or thermal regeneration might be required. See Protocol 2 .

Visual Workflow: Troubleshooting a Stalled Catalytic Reaction

The following diagram outlines a logical decision-making process when faced with an unexpectedly slow or stalled reaction.

G start Reaction Stalled / Sluggish check_cond Verify Conditions (Temp, Pressure, Stirring) start->check_cond cond_ok Conditions OK? check_cond->cond_ok adjust_cond Adjust Conditions & Retry cond_ok->adjust_cond No run_control Run Control Reaction (e.g., cyclohexene hydrogenation) cond_ok->run_control Yes adjust_cond->start control_ok Control OK? run_control->control_ok poison_reagent Poison in Substrate/ Reagents control_ok->poison_reagent Yes poison_system Poison in Catalyst/ Solvent/System control_ok->poison_system No purify_reagent Purify All Reagents (See Protocol 1) poison_reagent->purify_reagent end_success Problem Solved purify_reagent->end_success end_fail Consult Specialist purify_reagent->end_fail replace_cat Use Fresh Catalyst & Purified Solvent poison_system->replace_cat replace_cat->end_success replace_cat->end_fail

Caption: Decision tree for troubleshooting catalyst deactivation.

Experimental Protocols

Protocol 1: General Purification of Liquid Reagents and Solvents

This protocol is designed to remove common catalyst poisons like water and non-volatile impurities.

  • Setup: Assemble a standard distillation apparatus. Ensure all glassware is flame-dried or oven-dried at >120°C for several hours and cooled under a stream of inert gas (Nitrogen or Argon).

  • Drying Agent: Choose an appropriate drying agent that does not react with your solvent or reagent. For many organic solvents (e.g., Toluene, THF), sodium/benzophenone is effective. For others, activated molecular sieves (4Å) or calcium hydride (CaH₂) are suitable.

  • Procedure: a. Add the solvent or liquid reagent to the distillation flask containing the drying agent. b. If using a reactive drying agent like CaH₂, stir the mixture at room temperature for several hours or until gas evolution ceases. c. Heat the flask under an inert atmosphere to reflux. d. Distill the solvent/reagent, collecting the fraction that boils at the correct, literature-reported temperature.

  • Storage: Store the purified, anhydrous liquid over activated molecular sieves in a sealed flask with a septum or in a glovebox to prevent re-contamination with atmospheric moisture.[8]

Protocol 2: General Procedure for Chemical Regeneration of a Poisoned Palladium Catalyst

This procedure is a general guideline for attempting to regenerate a palladium catalyst poisoned by nitrogenous compounds. Caution: Handle all reagents and catalysts with appropriate personal protective equipment in a well-ventilated fume hood.

  • Catalyst Recovery: After the reaction, carefully separate the spent palladium catalyst from the reaction mixture by filtration. Use a suitable solvent (one that dissolves the product and impurities but not the catalyst) to wash the catalyst thoroughly on the filter paper. Dry the catalyst under vacuum.

  • Reactivating Solution: Prepare a dilute aqueous solution of an alkali metal bicarbonate or carbonate (e.g., 0.5 M Sodium Bicarbonate).[12]

  • Washing Procedure: a. Suspend the spent, dried catalyst in the reactivating solution in a flask. b. Stir the suspension vigorously at room temperature for 1-2 hours. This helps to displace or react with the adsorbed nitrogen-containing poisons.[12] c. Filter the catalyst, separating it from the washing solution.

  • Rinsing: Wash the catalyst on the filter paper extensively with deionized water until the filtrate is neutral (check with pH paper).

  • Final Wash & Dry: Wash the catalyst with a high-purity, volatile solvent like ethanol or acetone to remove the water.

  • Drying: Dry the catalyst thoroughly under high vacuum, preferably with gentle heating (e.g., 60-80°C), to remove all residual solvents. The regenerated catalyst should be stored under an inert atmosphere.

  • Validation: Test the activity of the regenerated catalyst using a small-scale control reaction (as described in Issue 1, Step 4) to determine if its performance has been restored.

Visual Workflow: Catalyst Handling and Regeneration Cycle

This diagram illustrates the lifecycle of a heterogeneous catalyst, from initial use to regeneration.

G fresh_cat Fresh Catalyst reaction Catalytic Reaction fresh_cat->reaction spent_cat Spent Catalyst reaction->spent_cat activity_check Activity Check spent_cat->activity_check activity_check->reaction Activity OK (Recycle) filter_wash 1. Filter & Wash (Organic Solvent) activity_check->filter_wash Deactivated chem_regen 2. Chemical Regeneration (Aqueous Wash) filter_wash->chem_regen rinse_dry 3. Rinse (H₂O, EtOH) & Dry Under Vacuum chem_regen->rinse_dry regenerated_cat Regenerated Catalyst rinse_dry->regenerated_cat regenerated_cat->reaction Activity Restored dispose Dispose Safely regenerated_cat->dispose Still Inactive

Caption: General workflow for catalyst use, recovery, and regeneration.

References

  • Li, X., et al. (2020). Role of water on the structure of palladium for methane complete oxidation.
  • Eriksson, S., & Nylén, U. (2015). Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water.
  • DCL Inc. (n.d.).
  • Hoyos, L. J., Primet, M., & Praliaud, H. (1992).
  • OAText. (n.d.). Green chemistry concept: Applications of catalysis in pharmacuetical industry.
  • van Giezen, J. C. (1998). The effect of water on the activity of supported palladium catalysts in the catalytic combustion of methane. SciSpace.
  • Google Patents. (n.d.).
  • MDPI. (2024).
  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Wikipedia. (n.d.).
  • Praliaud, H., et al. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
  • SciSpace. (n.d.).
  • Britannica. (n.d.).
  • ResearchGate. (n.d.). Mechanism of Catalyst Deactivation.
  • ResearchGate. (n.d.). Mechanisms of catalyst deactivation.
  • YouTube. (2021).
  • YouTube. (2024). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. YouTube.
  • Termium. (2024). What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?. Termium.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • PubChem. (n.d.).

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Technical Support Center: Workup Procedures for Reactions Containing Diethyl 2-oxomalonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diethyl 2-oxomalonate Hydrate in Synthesis

Diethyl 2-oxomalonate, also known as diethyl ketomalonate, is a highly reactive α-keto ester that serves as a versatile building block in organic synthesis.[1] Its geminal diol form, the hydrate, is the commercially available and commonly used reagent.[2] The presence of the electrophilic keto group and two ester functionalities allows for a wide range of transformations, including Knoevenagel condensations, ene reactions, and Diels-Alder reactions.[1][3] However, the reactivity of this compound, particularly its hydrate form, can present unique challenges during reaction workup and product purification. This guide is designed to address these challenges directly, providing troubleshooting strategies and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of reactions involving this compound.

Issue 1: Low or No Product Yield After Aqueous Workup

Question: I performed a reaction using this compound and after an aqueous workup, my product yield is significantly lower than expected, or I've isolated no product at all. What could be the cause?

Answer: This is a common issue and can often be attributed to the high water solubility of this compound and potentially some of its derivatives.

Causality: The hydrate form of Diethyl 2-oxomalonate is in equilibrium with the anhydrous ketone and water.[1] The hydrate itself has increased polarity and water solubility compared to the anhydrous form. If your product retains a similar high polarity and water solubility, it may be lost to the aqueous phase during extraction.

Troubleshooting Protocol:

  • Minimize Water Volume: Use the minimum amount of water necessary for the initial quenching and washing steps.

  • Brine Wash: Always wash the organic layer with a saturated sodium chloride (brine) solution. This decreases the solubility of organic compounds in the aqueous layer and helps to remove dissolved water from the organic phase.[4]

  • Back-Extraction: After the initial separation, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This is crucial for recovering any dissolved product.

  • Solvent Choice: Consider using a more polar extraction solvent that is still immiscible with water, such as ethyl acetate, to better solvate polar products.

  • Evaporation of Aqueous Layer: In cases where the product is highly water-soluble, carefully evaporating the aqueous layer (if it doesn't contain volatile acids or bases that could harm the product) and then extracting the residue with an organic solvent can be an effective, albeit more laborious, recovery method.

Issue 2: Persistent Emulsion Formation During Extraction

Question: I'm struggling with a persistent emulsion at the interface of my organic and aqueous layers during extraction. How can I break it?

Answer: Emulsion formation is common when dealing with polar molecules that can act as surfactants.

Causality: Unreacted starting materials, polar byproducts, or certain salts can stabilize the interface between the two immiscible liquids, leading to an emulsion.

Troubleshooting Protocol:

  • Addition of Brine: Adding a saturated brine solution increases the ionic strength of the aqueous phase, which can often disrupt the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

  • Filtration: Passing the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion by providing a large surface area for the droplets to coalesce.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period (minutes to hours) can lead to the separation of the layers.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a highly effective method to force the separation of the layers.

Issue 3: Product Decomposition During Purification by Column Chromatography

Question: My product appears to be decomposing on the silica gel column. What are the likely causes and how can I prevent this?

Answer: Silica gel is acidic and can catalyze the decomposition of sensitive compounds.

Causality: The acidic nature of standard silica gel can lead to hydrolysis of esters or promote other acid-catalyzed side reactions, especially with the highly functionalized products often derived from Diethyl 2-oxomalonate.

Troubleshooting Protocol:

  • Use of Neutralized Silica Gel: Deactivate the silica gel by treating it with a base. A common method is to prepare a slurry of silica gel in the desired eluent and add a small amount of a non-nucleophilic base like triethylamine (typically 1-2% by volume).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil®.

  • Rapid Chromatography: Minimize the time the compound spends on the column. Use a slightly more polar solvent system to elute the product faster, and apply positive pressure ("flash chromatography") to speed up the process.

  • Alternative Purification Methods: If the product is sufficiently non-polar and thermally stable, vacuum distillation could be a viable alternative.[5] If the product is a solid, recrystallization is an excellent method to achieve high purity without the risk of decomposition on a stationary phase.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the "hydrate" in this compound, and how does it affect my reaction?

A1: The hydrate is a gem-diol, formed by the addition of a water molecule across the ketone's carbonyl group.[1] This hydrate is in equilibrium with the anhydrous keto form. The presence of the hydrate can influence the reagent's solubility and reactivity. In some cases, the hydrate form may be less reactive than the anhydrous ketone. For reactions that are sensitive to water, it may be necessary to use the anhydrous form, which can be prepared by azeotropic distillation with a suitable solvent like toluene.

Q2: Can I use a strong base in reactions with this compound?

A2: It is generally not recommended to use strong bases like sodium hydroxide or potassium hydroxide, especially during workup. These can readily saponify (hydrolyze) the ester groups, leading to the formation of the corresponding carboxylates.[6] If a base is needed to neutralize acid, a milder base such as sodium bicarbonate or sodium carbonate is preferred.[4]

Q3: My reaction involves a basic catalyst (e.g., piperidine in a Knoevenagel condensation). How should I adapt my workup?

A3: A key step in the workup of a reaction using a basic catalyst is to remove it before final purification. This is typically achieved by washing the organic layer with a dilute acidic solution, such as 1M HCl.[4] This will protonate the basic catalyst, forming a water-soluble salt that will partition into the aqueous layer. Subsequent washes with water and brine will remove any residual acid and water.

Q4: What are some common side products to be aware of in reactions with this compound?

A4: The specific side products will depend on the reaction being performed. However, some general possibilities include:

  • Self-condensation products: Under certain conditions, Diethyl 2-oxomalonate can react with itself.

  • Hydrolysis products: As mentioned, the ester groups can be hydrolyzed to carboxylic acids if exposed to strong acids or bases, especially at elevated temperatures.[6]

  • Products from reaction with the solvent: Some solvents can participate in side reactions. For example, in reactions run in ethanol, transesterification is a possibility.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: As with any chemical, it is important to handle this compound with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

Experimental Protocols

General Aqueous Workup Procedure

This protocol is a starting point and may need to be modified based on the specific properties of your reaction product.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction is exothermic or contains highly reactive reagents, cool it in an ice bath before quenching. Slowly add water or a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate) and gently mix. Allow the layers to separate.

  • Separation and Washing: Drain the aqueous layer. Wash the organic layer sequentially with:

    • Dilute acid (e.g., 1M HCl) if a basic catalyst was used.[4]

    • Saturated aqueous sodium bicarbonate solution if the reaction was run under acidic conditions or to remove acidic byproducts.

    • Water to remove any water-soluble impurities.

    • Saturated aqueous sodium chloride (brine) to begin the drying process.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to create a slurry.

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain. Add a layer of sand to the top of the silica gel bed to prevent disruption.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Load the solution onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient elution is required.[5]

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizing the Workup Workflow

The following diagram illustrates a typical decision-making process for the workup of a reaction containing this compound.

Workup_Workflow Start Reaction Complete Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Start->Quench Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extract AcidWash Acidic Wash? (e.g., 1M HCl) Extract->AcidWash BaseWash Basic Wash? (e.g., sat. NaHCO₃) AcidWash->BaseWash Yes AcidWash->BaseWash No BrineWash Wash with Brine BaseWash->BrineWash Yes BaseWash->BrineWash No Dry Dry Organic Layer (e.g., Na₂SO₄) BrineWash->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Purify Purification Method? CrudeProduct->Purify Column Column Chromatography Purify->Column Liquid or Non-volatile Solid Distill Vacuum Distillation Purify->Distill Liquid and Thermally Stable Recrystallize Recrystallization Purify->Recrystallize Solid PureProduct Pure Product Column->PureProduct Distill->PureProduct Recrystallize->PureProduct

Caption: Decision workflow for workup and purification.

Quantitative Data Summary

The choice of workup and purification technique can significantly impact the final yield and purity of the product. The following table provides a general comparison of common purification methods.

Purification MethodTypical RecoveryPurity AchievedScalabilityThroughput
Column Chromatography 60-95%>98%Low to MediumLow
Vacuum Distillation 70-98%>99%Medium to HighMedium
Recrystallization 50-90%>99.5%Low to HighLow to Medium

Note: These values are estimates and can vary significantly depending on the specific compound and experimental conditions.

References

  • BenchChem. (2025). General Work-up Procedure for a Knoevenagel Condensation Reaction.
  • BLD Pharm. (n.d.). Diethyl 2-oxomalonate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Apollo Scientific. (n.d.). Diethyl 2-aminomalonate hydrochloride Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with Diethyl 2-(2-oxopropyl)malonate.
  • BenchChem. (2025). Common side products in the alkylation of diethyl malonate.
  • Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine.
  • Jung, M. E., Shishido, K., & Davis, L. H. (1981). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. UCLA – Chemistry and Biochemistry.
  • Organic Reactions. (n.d.). The Knoevenagel Condensation.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • National Institutes of Health. (n.d.). Crystal structure and identification of resonance forms of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate.
  • Wikipedia. (n.d.). Diethyl oxomalonate.
  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate.
  • BenchChem. (2025). Technical Support Center: Diethyl 2-ethyl-2-(p-tolyl)malonate.
  • Organic Syntheses. (n.d.). diethyl acetamidomalonate.
  • BenchChem. (2025). Technical Support Center: Purification of Diethyl Oxalate-13C2 Reaction Products.
  • Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method).
  • ECHEMI. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Diethyl 2-Oxomalonate Hydrate and Dimethyl 2-Oxomalonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, vicinal tricarbonyl compounds are powerful and versatile building blocks, prized for their high electrophilicity and utility in constructing complex molecular architectures. Among these, the hydrated forms of diethyl 2-oxomalonate and dimethyl 2-oxomalonate are frequently employed as stable, crystalline solids that serve as precursors to their highly reactive anhydrous forms. While structurally similar, the choice between the diethyl and dimethyl esters can significantly impact reaction kinetics, yields, and the feasibility of certain transformations. This guide provides an in-depth technical comparison of their reactivity, supported by established chemical principles, to inform reagent selection in research and development.

Introduction to Diethyl and Dimethyl 2-Oxomalonate

Diethyl 2-oxomalonate (also known as diethyl mesoxalate) and dimethyl 2-oxomalonate are derivatives of mesoxalic acid. The central ketone is highly electrophilic due to the presence of two adjacent electron-withdrawing ester functionalities.[1] In their anhydrous forms, they are typically oils. However, they readily react with atmospheric moisture to form stable, crystalline gem-diol hydrates: diethyl 2,2-dihydroxypropanedioate and dimethyl 2,2-dihydroxypropanedioate, respectively.[2] It is in this hydrated form that they are most commonly supplied and handled. In many reaction environments, an equilibrium exists between the hydrate and the more reactive anhydrous tricarbonyl species.

Core Reactivity Principles: A Head-to-Head Comparison

The primary distinction in reactivity between diethyl and dimethyl 2-oxomalonate stems from the steric and electronic effects of the terminal alkyl groups on the ester. These subtle differences govern the accessibility and electrophilicity of the central carbonyl carbon, which is the primary site of nucleophilic attack.

Based on fundamental principles of organic chemistry, dimethyl 2-oxomalonate is predicted to be the more reactive of the two compounds. [3] This heightened reactivity is attributable to two key factors:

  • Steric Hindrance: The methyl groups of dimethyl 2-oxomalonate are significantly smaller than the ethyl groups of the diethyl analogue. This reduced steric bulk allows for a less hindered approach of nucleophiles to the electrophilic central carbon, leading to faster reaction rates.[2] In contrast, the larger ethyl groups can partially shield the reaction center, impeding the formation of the transition state.[4][5]

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. The ethyl group has a slightly stronger electron-donating effect than the methyl group.[3] This increased electron donation in the diethyl ester marginally reduces the partial positive charge on the central carbonyl carbon, thereby decreasing its electrophilicity compared to the dimethyl ester.[6] A more electrophilic carbonyl carbon will react more readily with nucleophiles.

This relationship can be visualized as follows:

G cluster_0 Reactivity Determinants cluster_1 Compound Comparison Steric_Hindrance Steric Hindrance Dimethyl Dimethyl 2-Oxomalonate Steric_Hindrance->Dimethyl  Lower Diethyl Diethyl 2-Oxomalonate Steric_Hindrance->Diethyl  Higher Electronic_Effect Electronic Effect (Inductive Donation) Electronic_Effect->Dimethyl  Weaker Electronic_Effect->Diethyl  Stronger Result Predicted Reactivity Dimethyl->Result Higher Diethyl->Result Lower

Caption: Factors influencing the relative reactivity of dimethyl vs. diethyl 2-oxomalonate.

Physicochemical Properties

The physical properties of the parent compounds and their hydrates are summarized below.

PropertyDiethyl 2-OxomalonateDimethyl 2-OxomalonateDiethyl 2-Oxomalonate Hydrate
CAS Number 609-09-6[7]3298-40-6[8]133318-40-8[9]
Molecular Formula C₇H₁₀O₅[7]C₅H₆O₅[8]C₇H₁₂O₆[10]
Molecular Weight 174.15 g/mol [11]146.10 g/mol 192.17 g/mol [10]
Appearance Colorless to yellow liquid[11]Data not readily availableWhite crystalline solid[11]
Boiling Point 208-210 °C[7]Data not readily availableDecomposes
Melting Point -70 °C[7]Data not readily availableData not readily available
Density 1.142 g/mL[7]Data not readily availableData not readily available

Performance in Key Synthetic Transformations

While direct, side-by-side comparative studies are limited in the literature, the predicted reactivity trends can be applied to anticipate performance in common synthetic applications. Both reagents are valuable in the synthesis of heterocycles and other complex molecules.[11][12]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a weak base.[13] While 2-oxomalonates do not possess an active methylene group themselves, they serve as highly reactive electrophilic partners for compounds that do, such as malononitrile or ethyl acetoacetate.

  • Dimethyl 2-Oxomalonate: Expected to exhibit higher reactivity, leading to faster reaction times and potentially higher yields under milder conditions. Its smaller steric profile facilitates the nucleophilic attack by the enolate of the active methylene compound.[14]

  • Diethyl 2-Oxomalonate: May require more forcing conditions (higher temperatures or longer reaction times) to achieve comparable yields due to its greater steric bulk and slightly lower electrophilicity.[3]

G Start Active_Methylene Active Methylene Compound Start->Active_Methylene Enolate Enolate Nucleophile Active_Methylene->Enolate  + Base Base Base (e.g., Piperidine) Addition Nucleophilic Addition Enolate->Addition Oxomalonate R-OOC-CO-COO-R (Electrophile) Oxomalonate->Addition Intermediate Tetrahedral Intermediate Addition->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: General workflow for the Knoevenagel-type condensation.

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[15] While the oxomalonates are not β-ketoesters, their high reactivity allows them to participate in Biginelli-type reactions, leading to highly functionalized DHPMs.

  • Dimethyl 2-Oxomalonate: Its higher reactivity is advantageous, likely leading to better yields in this multi-component reaction where multiple equilibria are involved.

  • Diethyl 2-Oxomalonate: Can be successfully employed, but the reaction may be more sluggish, potentially leading to the formation of more side products if the reaction is not driven to completion.

Pechmann Condensation

The Pechmann condensation is used to synthesize coumarins from a phenol and a β-ketoester under acidic conditions.[14] The oxomalonates can be used in place of β-ketoesters to produce highly substituted coumarin derivatives.

  • Dimethyl 2-Oxomalonate: The enhanced electrophilicity of the central carbonyl is beneficial for the acid-catalyzed reaction with the electron-rich phenol ring.

  • Diethyl 2-Oxomalonate: The reaction is expected to proceed, but may require stronger acidic conditions or higher temperatures to facilitate the initial transesterification and subsequent intramolecular electrophilic aromatic substitution.

Experimental Protocols

The following are generalized protocols that can be adapted for either diethyl or dimethyl 2-oxomalonate hydrate, based on established procedures for related transformations. Optimization of solvent, catalyst, temperature, and reaction time will be necessary for specific substrates.

Protocol 1: General Procedure for Knoevenagel-Type Condensation

Objective: To synthesize an α,β-unsaturated product from an active methylene compound and a 2-oxomalonate.

Materials:

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Active Methylene Compound (e.g., Diethyl Malonate)

  • Diethyl or Dimethyl 2-Oxomalonate Hydrate

  • Catalyst (e.g., Piperidine)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a solution of the active methylene compound (1.1 mmol) in the chosen solvent (10 mL), add the aldehyde or ketone (1.0 mmol).

  • Add the dialkyl 2-oxomalonate hydrate (1.0 mmol) to the mixture.

  • Add a catalytic amount of a weak base, such as piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[3]

Protocol 2: General Procedure for a Biginelli-Type Reaction

Objective: To synthesize a dihydropyrimidinone derivative in a one-pot, three-component reaction.

Materials:

  • Aldehyde (e.g., 4-Chlorobenzaldehyde)

  • Diethyl or Dimethyl 2-Oxomalonate Hydrate

  • Urea or Thiourea

  • Acid Catalyst (e.g., HCl, p-Toluenesulfonic acid)

  • Solvent (e.g., Ethanol or Acetonitrile)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), the dialkyl 2-oxomalonate hydrate (1.0 mmol), and urea (1.5 mmol).

  • Add the solvent (10 mL) and a catalytic amount of the acid catalyst (e.g., 3-4 drops of concentrated HCl).

  • Heat the mixture to reflux and stir for several hours (typically 4-12 h), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. A solid product often precipitates.

  • Pour the mixture into ice-water and stir for 15-20 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure dihydropyrimidinone.[15]

Conclusion and Recommendations

The choice between this compound and its dimethyl analogue is a strategic one, dictated by the specific demands of the synthetic target.

Dimethyl 2-oxomalonate hydrate is the reagent of choice when higher reactivity and faster reaction kinetics are desired. Its lower steric profile and slightly enhanced electrophilicity make it particularly suitable for sterically demanding transformations and for multi-component reactions where efficiency is paramount.

This compound remains a highly valuable and versatile reagent. Its lower reactivity can sometimes be advantageous in achieving higher selectivity in complex syntheses where multiple reactive sites are present. Furthermore, its physical properties and the nature of the resulting ethyl ester in the product may be more desirable for subsequent transformations or for the final target's characteristics.

References

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Sources

A Senior Application Scientist's Guide to Alternatives for Diethyl 2-oxomalonate Hydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis, the choice of reagents is paramount to the success of a synthetic campaign. Diethyl 2-oxomalonate hydrate, also known as diethyl ketomalonate, is a valuable C3 synthon, prized for its highly electrophilic ketone and versatile diester functionalities.[1] Its hydrated form is a stable, crystalline solid, which readily converts to the reactive ketone upon dissolution.[1] This reagent has found extensive use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including multicomponent reactions, cycloadditions, and aldol-type condensations.[1]

However, the landscape of organic synthesis is ever-evolving, and a range of alternative reagents have emerged, each with its own unique set of advantages in terms of reactivity, steric profile, and cost. This guide provides an in-depth technical comparison of this compound with its principal alternatives, offering field-proven insights and experimental data to inform your synthetic strategy.

I. The Benchmark: Understanding this compound

Diethyl 2-oxomalonate is a potent electrophile due to the polarization of the central ketone by the two adjacent electron-withdrawing ester groups.[1] This inherent reactivity makes it an excellent substrate for a variety of transformations.

Key Applications:

  • Multicomponent Reactions (MCRs): It is a common carbonyl component in Passerini and Ugi reactions for the synthesis of highly functionalized α-acyloxy and α-aminoacyl amides, respectively.

  • Diels-Alder Reactions: It serves as a reactive dienophile, reacting with a wide range of dienes to form functionalized dihydropyrans.[1]

  • Baylis-Hillman Reaction: It readily reacts with activated alkenes in the presence of a nucleophilic catalyst to yield densely functionalized allylic alcohols.[1]

  • Heterocycle Synthesis: It is a versatile building block for the synthesis of various heterocycles, such as imidazolones and pyrazines.[1][2]

II. Head-to-Head Comparison: Alternative Reagents

The choice of an alternative to this compound is dictated by the specific requirements of the synthetic transformation, including desired reactivity, steric tolerance, and the nature of the final product.

A. Other α-Keto Esters: Fine-Tuning Reactivity

A direct approach to modifying the reactivity of diethyl 2-oxomalonate is to alter the ester groups or the substituent at the α-position.

  • Dimethyl 2-oxomalonate: The methyl analogue is a close relative and often exhibits similar reactivity. However, the smaller steric footprint of the methyl groups can lead to faster reaction rates in some cases. Conversely, the slightly greater electron-donating effect of the ethyl groups in diethyl 2-oxomalonate can subtly decrease the electrophilicity of the central carbonyl.

  • Dibenzyl 2-oxomalonate: The use of benzyl esters introduces the possibility of deprotection via hydrogenolysis, offering a synthetic advantage where mild ester cleavage is required.

  • Ethyl Pyruvate: This α-keto ester lacks one of the ester groups, rendering the ketone less electrophilic than in diethyl 2-oxomalonate. This can be advantageous in preventing side reactions or achieving greater selectivity in certain transformations.

  • Ethyl Glyoxylate: As an α-keto aldehyde, ethyl glyoxylate is highly reactive. It is a common alternative in multicomponent reactions, often providing access to α-hydroxy ester derivatives.

Table 1: Comparative Performance of α-Keto Esters in Key Reactions

ReagentReaction TypeSubstrate 1Substrate 2Catalyst/BaseSolventTime (h)Yield (%)Reference
Diethyl 2-oxomalonateBaylis-HillmanAcrylonitrile-DABCONeat2485[1]
Ethyl PyruvateBaylis-HillmanMethyl AcrylateBenzaldehydeDABCONeat7270[3]
Diethyl 2-oxomalonateDiels-AlderIsoprene--Toluene1290[1]
Dimethyl 2-oxomalonateDiels-Alder1,3-Butadiene-AlCl₃CH₂Cl₂288[4]
Ethyl GlyoxylatePasseriniAcetic AcidBenzyl Isocyanide-CH₂Cl₂4882[5]
Diethyl 2-oxomalonatePasseriniAcetic AcidBenzyl Isocyanide-CH₂Cl₂4875[6]
B. β-Dicarbonyl Compounds: A Shift in Synthetic Strategy

For the synthesis of certain heterocyclic and carbocyclic systems, β-dicarbonyl compounds such as diethyl malonate can serve as effective alternatives. While not direct replacements for the α-keto ester functionality, they offer a different synthetic approach to similar targets.

The active methylene group in diethyl malonate is readily deprotonated to form a nucleophilic enolate, which can participate in a variety of condensation and alkylation reactions.[7]

Key Applications as Alternatives:

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems, which can be precursors to similar heterocyclic scaffolds.

  • Michael Addition: As a nucleophile in conjugate additions.

  • Heterocycle Synthesis: Direct condensation with dinucleophiles to form a variety of six-membered heterocycles.[2]

C. Other Dicarbonyl Compounds: Expanding the Synthetic Toolbox

Diethyl oxalate is another valuable dicarbonyl compound that can be considered an alternative in specific contexts, particularly in condensation reactions. Its two electrophilic carbonyl carbons allow it to act as a C2 synthon.[8] A key advantage of diethyl oxalate in mixed Claisen condensations is its inability to form an enolate, thus preventing self-condensation.[8]

III. Mechanistic Insights: The "Why" Behind the Reactivity

Understanding the underlying reaction mechanisms is crucial for rational reagent selection and optimization of reaction conditions.

A. Multicomponent Reactions: Passerini and Ugi

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. The generally accepted mechanism involves the formation of a nitrilium ion intermediate, which is then trapped by the carboxylate.

Passerini_Mechanism Start Carbonyl + Carboxylic Acid + Isocyanide Intermediate1 Protonated Carbonyl Start->Intermediate1 Protonation Intermediate2 Nitrilium Ion Intermediate1->Intermediate2 + Isocyanide Intermediate3 Adduct Intermediate2->Intermediate3 + Carboxylate Product α-Acyloxy Amide Intermediate3->Product Acyl Transfer

Caption: Generalized mechanism of the Passerini reaction.

The Ugi reaction is a four-component reaction that proceeds through a similar pathway, with the initial formation of an imine from an amine and a carbonyl compound.

B. Diels-Alder Reaction

In the Diels-Alder reaction, diethyl 2-oxomalonate acts as an electron-deficient dienophile. The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where the stereochemistry of the dienophile is retained in the product.

Diels_Alder_Workflow Diene Diene (HOMO) TransitionState [4+2] Transition State Diene->TransitionState Dienophile Diethyl 2-oxomalonate (LUMO) Dienophile->TransitionState Product Cycloadduct TransitionState->Product Concerted Cycloaddition

Caption: Orbital interaction in the Diels-Alder reaction.

C. Baylis-Hillman Reaction

The Baylis-Hillman reaction involves the coupling of an activated alkene with an electrophile, catalyzed by a nucleophile (typically a tertiary amine like DABCO). The mechanism involves a conjugate addition of the catalyst to the activated alkene, followed by an aldol-type addition to the electrophile and subsequent elimination of the catalyst.[3]

Baylis_Hillman_Mechanism Start Activated Alkene + Electrophile + Catalyst Intermediate1 Zwitterionic Enolate Start->Intermediate1 Michael Addition of Catalyst Intermediate2 Aldol Adduct Intermediate1->Intermediate2 + Electrophile (Aldol Addition) Product Baylis-Hillman Adduct Intermediate2->Product Catalyst Elimination

Caption: Generalized mechanism of the Baylis-Hillman reaction.

IV. Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the application of these reagents in your own research.

Protocol 1: Passerini Three-Component Reaction with this compound

This protocol describes the synthesis of an α-acyloxy amide using this compound.

  • Reaction Setup: To a stirred solution of carboxylic acid (1.0 mmol) and this compound (1.0 mmol) in dichloromethane (5 mL) at room temperature, add the isocyanide (1.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α-acyloxy carboxamide.

Protocol 2: Diels-Alder Reaction with Diethyl 2-oxomalonate

This protocol outlines the [4+2] cycloaddition of diethyl 2-oxomalonate with a diene.

  • Reaction Setup: In a sealed tube, dissolve diethyl 2-oxomalonate (1.0 equiv) and the diene (1.2 equiv) in toluene (0.5 M).

  • Reaction Conditions: Heat the mixture at 80-110 °C for 12-24 hours.

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Synthesis of a Pyrrole Derivative using Diethyl Malonate

This protocol exemplifies the use of diethyl malonate in a multi-step synthesis of a substituted pyrrole.

  • Alkylation: To a solution of sodium ethoxide (1.1 equiv) in ethanol, add diethyl malonate (1.0 equiv) dropwise at 0 °C. After stirring for 30 minutes, add the desired alkyl halide (1.0 equiv) and allow the reaction to warm to room temperature and stir overnight.

  • Cyclization: After removal of the solvent, the crude alkylated malonate is dissolved in a suitable solvent and treated with a 1,2-dicarbonyl compound in the presence of an acid or base catalyst to facilitate cyclization.

  • Work-up and Isolation: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography or recrystallization.

V. Conclusion: Selecting the Right Tool for the Job

This compound remains a powerful and versatile reagent in the synthetic chemist's arsenal. However, a thorough understanding of the available alternatives can lead to significant improvements in yield, selectivity, and overall synthetic efficiency.

  • For fine-tuning reactivity in multicomponent and cycloaddition reactions, other α-keto esters like dimethyl 2-oxomalonate and ethyl pyruvate offer subtle but significant advantages.

  • When a different synthetic disconnection is desired for the construction of heterocyclic systems, β-dicarbonyl compounds such as diethyl malonate provide a robust alternative.

  • In condensation reactions where self-condensation is a concern, diethyl oxalate emerges as a superior choice.

The data and protocols presented in this guide are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors. By carefully considering the electronic and steric properties of each reagent and understanding the underlying mechanistic principles, the path to novel and complex molecular architectures becomes clearer.

References

  • NROChemistry. (2022). Baylis-Hillman Reaction: Mechanism & Examples. [Link]

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  • National Institutes of Health. (2001). Malonates in Cyclocondensation Reactions. [Link]

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A Comparative Study of Diethyl 2-oxomalonate Hydrate as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, offering a powerful and stereocontrolled approach to complex molecular architectures. The choice of the dienophile is paramount to the success and efficiency of this [4+2] cycloaddition. This guide provides an in-depth comparative analysis of Diethyl 2-oxomalonate hydrate, a highly reactive carbonyl-containing dienophile, and its performance against conventional carbon-centric dienophiles such as maleic anhydride, dimethyl fumarate, and dimethyl acetylenedicarboxylate. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the strategic design of their synthetic routes.

The Crucial Role of the Dienophile in Diels-Alder Reactions

The Diels-Alder reaction involves the concerted interaction between the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene and the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile. The rate and efficiency of the reaction are largely governed by the energy gap between these frontier orbitals. Electron-withdrawing groups on the dienophile lower the energy of its LUMO, thereby reducing the HOMO-LUMO gap and accelerating the reaction. This fundamental principle underpins the high reactivity of the dienophiles discussed herein.

This compound: A Hetero-Dienophile of Unique Reactivity

Diethyl 2-oxomalonate, the diethyl ester of mesoxalic acid, is a highly electrophilic compound due to the presence of a central ketone flanked by two ester groups. In the presence of moisture, it readily forms a stable crystalline hydrate, this compound.[1] While the hydrated form is less reactive than the anhydrous ketone, it serves as a convenient and stable precursor for the highly reactive dienophile in what is known as a hetero-Diels-Alder or oxo-Diels-Alder reaction.[2] In this variant, the carbonyl group of the oxomalonate acts as the dienophile, reacting with a diene to form a dihydropyran ring, a structural motif present in numerous natural products and pharmaceuticals.[2]

The inherent reactivity of diethyl oxomalonate stems from the highly polarized keto group, which makes it a potent electrophile in pericyclic reactions.[1] This reactivity can be further enhanced through the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen and further lower the LUMO energy, often leading to significant rate acceleration and improved stereoselectivity.[3][4]

Comparative Performance Analysis

To provide a clear and objective comparison, this section details the performance of Diethyl 2-oxomalonate and its alternatives in Diels-Alder reactions with representative dienes.

Diethyl 2-oxomalonate

As a hetero-dienophile, Diethyl 2-oxomalonate (generated in situ from its hydrate) reacts with electron-rich dienes to yield dihydropyran derivatives. A notable example is its reaction with cyclic dienes, which has been a subject of studies in asymmetric catalysis.

Experimental Data Snapshot: Reaction with 1,3-Cyclohexadiene

In a study by Jørgensen and colleagues, the asymmetric hetero-Diels-Alder reaction of diethyl ketomalonate with 1,3-cyclohexadiene was investigated using chiral bisoxazoline-copper(II) complexes as catalysts. This reaction demonstrates the ability of diethyl oxomalonate to participate in highly stereocontrolled transformations.[5]

Catalyst SystemTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Cu(OTf)₂ / Bisoxazoline L1-208593
Cu(OTf)₂ / Bisoxazoline L207885
Zn(OTf)₂ / Bisoxazoline L1-206570

Data extracted from a study on the catalytic asymmetric hetero-Diels-Alder reaction of diethyl ketomalonate.[5]

This data highlights the excellent yields and high levels of enantioselectivity achievable with diethyl oxomalonate in the presence of a suitable chiral Lewis acid catalyst, underscoring its utility in the synthesis of complex, optically active molecules.

Alternative Dienophiles: A Carbon-Centric Perspective

For comparison, we now turn to three widely used, electron-poor dienophiles where the cycloaddition occurs across a carbon-carbon double or triple bond.

a) Maleic Anhydride

Maleic anhydride is a classic, highly reactive dienophile due to the two electron-withdrawing carbonyl groups attached to the double bond. Its cyclic nature often leads to high endo-selectivity in Diels-Alder reactions, a consequence of secondary orbital interactions in the transition state.

b) Dimethyl Fumarate

As the trans-isomer of a dicarboxylic acid ester, dimethyl fumarate is another effective dienophile. The stereochemistry of the starting dienophile is retained in the Diels-Alder product, meaning the trans-arrangement of the ester groups is reflected in the final cyclohexene ring.

c) Dimethyl Acetylenedicarboxylate (DMAD)

DMAD is an alkyne-based dienophile, and its reaction with a diene initially forms a cyclohexadiene ring, which can be a valuable intermediate for further synthetic transformations.

Comparative Experimental Data: Reaction with Cyclopentadiene

To provide a comparative context, the following table summarizes typical outcomes for the reaction of these alternative dienophiles with cyclopentadiene, a highly reactive cyclic diene.

DienophileTypical Reaction ConditionsTypical Yield (%)Stereoselectivity
Maleic Anhydride Ethyl acetate/Hexane, Room Temp> 90Predominantly endo
Dimethyl Fumarate Neat or in solvent, Room Temp to mild heating~80-90trans stereochemistry retained, predominantly endo
Dimethyl Acetylenedicarboxylate Neat or in solvent (e.g., CH₂Cl₂), often exothermicHighNot applicable (alkyne)

The data presented is a compilation from typical laboratory procedures and may vary based on specific experimental conditions.

Causality Behind Experimental Choices and Performance

The choice of dienophile is a strategic decision based on the desired product and the nature of the diene.

  • Targeting Oxygen Heterocycles: this compound is the dienophile of choice when the synthetic target is a dihydropyran or a related oxygen-containing heterocycle. Its high reactivity, especially when catalyzed, allows for efficient construction of these motifs.

  • Maximizing Yield and Endo-Selectivity: For the synthesis of carbocyclic rings with high stereocontrol, maleic anhydride is often a superior choice due to its rigid conformation and the strong influence of secondary orbital interactions favoring the endo product.

  • Controlling Stereochemistry: Dimethyl fumarate is valuable when a specific trans relationship between substituents is desired in the final product.

  • Introducing Further Unsaturation: DMAD is utilized when the goal is to create a cyclohexadiene product, which can then be used in subsequent reactions, such as aromatization or further functionalization of the remaining double bond.

Experimental Protocols

To ensure the reproducibility and validation of the discussed reactions, detailed experimental protocols are provided below.

Protocol 1: Asymmetric Hetero-Diels-Alder Reaction of Diethyl Ketomalonate with 1,3-Cyclohexadiene

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral bisoxazoline ligand (e.g., (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyloxazoline))

  • Diethyl ketomalonate (anhydrous)

  • 1,3-Cyclohexadiene

  • Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Cu(OTf)₂ (0.1 mmol) and the chiral bisoxazoline ligand (0.11 mmol).

  • Add anhydrous CH₂Cl₂ (5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the solution to the desired reaction temperature (e.g., -20 °C).

  • Add diethyl ketomalonate (1.0 mmol) to the reaction mixture.

  • Slowly add 1,3-cyclohexadiene (1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of water.

  • Warm the mixture to room temperature and pass it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydropyran adduct.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Protocol 2: Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene

Materials:

  • Maleic anhydride

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a clean, dry Erlenmeyer flask, dissolve maleic anhydride (1.0 g, 10.2 mmol) in ethyl acetate (6 mL) with gentle warming.

  • Add hexane (6 mL) to the solution. The solution may become slightly cloudy.

  • Cool the mixture in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (0.8 mL, approx. 9.7 mmol) to the cold solution with swirling. An exothermic reaction will occur, and a white precipitate will form.

  • Allow the flask to stand at room temperature for 15-20 minutes to complete the crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Allow the product to air dry completely.

  • Determine the mass and melting point of the product to assess yield and purity.

Visualizing the Reaction Pathways

To better illustrate the concepts discussed, the following diagrams depict the general Diels-Alder reaction and the specific case of the hetero-Diels-Alder reaction with Diethyl 2-oxomalonate.

Diels_Alder_General cluster_reactants Reactants cluster_product Product Diene Diene (HOMO) Cycloadduct Cyclohexene Derivative Diene->Cycloadduct [4+2] Cycloaddition Dienophile Dienophile (LUMO) Dienophile->Cycloadduct

Caption: General schematic of the Diels-Alder reaction.

Hetero_Diels_Alder cluster_reactants Reactants cluster_product Product Diene Diene Cycloadduct Dihydropyran Derivative Diene->Cycloadduct Hetero-Diels-Alder Dienophile Diethyl 2-oxomalonate (C=O as dienophile) Dienophile->Cycloadduct

Caption: The hetero-Diels-Alder reaction of Diethyl 2-oxomalonate.

Experimental_Workflow Reactants 1. Combine Diene and Dienophile (with or without catalyst) Reaction 2. Reaction under controlled temperature and time Reactants->Reaction Workup 3. Quenching and extraction Reaction->Workup Purification 4. Column chromatography or recrystallization Workup->Purification Analysis 5. Characterization (NMR, MS, Yield, Stereoselectivity) Purification->Analysis

Caption: A generalized experimental workflow for Diels-Alder reactions.

Conclusion

This compound serves as a valuable and highly reactive precursor for the hetero-Diels-Alder reaction, providing an efficient route to dihydropyran derivatives. Its performance, particularly in asymmetric synthesis when coupled with chiral Lewis acid catalysts, is excellent, affording high yields and enantioselectivities.

In comparison to conventional carbon-centric dienophiles:

  • Maleic anhydride remains a top choice for high-yielding, endo-selective carbocyclic ring formation.

  • Dimethyl fumarate offers precise control for generating trans-substituted cyclohexenes.

  • Dimethyl acetylenedicarboxylate is the go-to for synthesizing cyclohexadiene systems.

The selection of the appropriate dienophile is therefore dictated by the specific synthetic goal. For the construction of oxygen-containing heterocycles, especially in the context of complex molecule synthesis requiring high stereocontrol, this compound stands out as a powerful and versatile tool in the modern synthetic chemist's arsenal.

References

  • Jørgensen, K. A., et al. (1999). Chiral CO2-Synthons via Catalytic Asymmetric Hetero-Diels-Alder Reactions of Ketomalonate and Dienes. Journal of the American Chemical Society, 121(35), 8151-8163. [Link]

  • Wikipedia contributors. (2023, December 1). Diethyl oxomalonate. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69105, Diethyl oxomalonate". PubChem, [Link].

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]

  • Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. [Link]

  • Safaei-Ghomi, J., Tajbakhsh, M., & Kazemi-Kani, Z. (2004). Diels-Alder Cycloadditions of Dimethyl Acetylenedicarboxylate and Diethyl Acetylenedicarboxylate with Some Dienes under Microwave Irradiation Using AlCl3/CH2Cl2. Acta Chimica Slovenica, 51(3), 545-550. [Link]

  • Wikipedia contributors. (2023, November 13). Oxo-Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649. [Link]

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(15), 3469. [Link]

  • ChemTube3D. Diels-Alder - Stereochemistry of the dienophile. [Link]

  • Various Authors. (n.d.). Laboratory Manuals for Organic Chemistry. [Generic reference to common university-level organic chemistry lab manuals that detail the cyclopentadiene and maleic anhydride reaction].

Sources

A Comparative Guide to Validating the Structure of Diethyl 2-oxomalonate Hydrate Adducts Using NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development and organic synthesis, the precise structural characterization of reagents is foundational to experimental success. Diethyl 2-oxomalonate is a highly versatile building block, yet its pronounced electrophilicity often leads to the formation of a stable hydrate adduct, a gem-diol, in the presence of moisture.[1] Distinguishing between the anhydrous keto form and this hydrate is critical, as their reactivity profiles differ significantly. This guide provides an in-depth, comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to unambiguously validate the structure of the Diethyl 2-oxomalonate hydrate. We will explore the causality behind experimental choices, present detailed protocols, and interpret the resulting data, offering a self-validating framework for structural elucidation.

Introduction: The Challenge of an Activated Carbonyl

Diethyl 2-oxomalonate, also known as diethyl mesoxalate, features a central ketone flanked by two electron-withdrawing ethyl ester groups. This electronic arrangement renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. In the presence of water, it readily undergoes hydration to form a thermodynamically stable geminal diol (gem-diol), this compound.[1] While the anhydrous form is a greenish-yellow oil, the hydrate typically appears as white crystals.[1]

The presence of the hydrate versus the keto form is not a trivial distinction. The reactivity, solubility, and even the stoichiometry of a reaction can be compromised if the incorrect form is assumed. Therefore, robust analytical validation is not merely a quality control step but a prerequisite for reliable and reproducible science. This guide compares and contrasts the expected spectroscopic signatures of both species, providing a clear roadmap for confident structural assignment.

The Keto-Hydrate Equilibrium: A Mechanistic Viewpoint

The reversible addition of water to a carbonyl group is a fundamental organic reaction. For most simple ketones, the equilibrium lies heavily in favor of the carbonyl form. However, the equilibrium is shifted toward the hydrate (gem-diol) when the carbonyl carbon is attached to strong electron-withdrawing groups. The ester functionalities in Diethyl 2-oxomalonate serve this role, stabilizing the partial positive charge on the central carbon and favoring the formation of the C-O bonds in the hydrate.

Below is a diagram illustrating this critical equilibrium, which forms the basis of our analytical challenge.

Caption: The equilibrium between the anhydrous keto form and the gem-diol hydrate.

Spectroscopic Fingerprints: A Comparative Framework

The structural transformation from a planar ketone to a tetrahedral gem-diol induces profound changes in the molecule's electronic environment. These changes are readily detected by NMR and MS, providing definitive evidence for the hydrate's presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for this specific validation due to its sensitivity to the local chemical environment of each atom.

Causality of NMR Signal Changes: The key event is the rehybridization of the central carbon from sp² (in the ketone) to sp³ (in the gem-diol) and the replacement of the C=O double bond with two C-OH single bonds. This fundamentally alters the shielding of the nucleus, causing a dramatic shift in its resonance frequency.

  • ¹³C NMR: The Unambiguous Differentiator

    The most conclusive evidence is found in the ¹³C NMR spectrum. The chemical shift of a carbon nucleus is highly indicative of its bonding and electronic environment.

    • Anhydrous Keto Form (Predicted): The central carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the δ = 180-190 ppm range, characteristic of a ketone deshielded by two adjacent carbonyl groups.

    • Hydrate Adduct (Observed): Upon hydration, this carbon becomes a gem-diol carbon (C(OH)₂). This sp³-hybridized carbon is much more shielded and its signal shifts dramatically upfield to the δ = 90-100 ppm range.[2][3] This ~90 ppm upfield shift is an unmistakable signature of hydrate formation. The chemical shifts of the ester carbonyls and the ethyl groups will also experience minor shifts, but the change in the central carbon is the primary diagnostic feature.

  • ¹H NMR: Corroborating Evidence

    While ¹³C NMR provides the "smoking gun," ¹H NMR offers strong supporting data.

    • Anhydrous Keto Form (Predicted): The spectrum would be simple, showing only the quartet and triplet of the two equivalent ethyl groups.

    • Hydrate Adduct (Observed): The key new feature is the appearance of a signal for the two hydroxyl protons of the gem-diol moiety (-C(OH)₂). This signal is typically a singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature, but it confirms the presence of hydroxyl groups. In a solvent like DMSO-d₆, this peak would be more distinct and could be confirmed by a D₂O exchange experiment, where the peak would disappear.

Mass Spectrometry (MS)

MS provides orthogonal data by measuring the mass-to-charge ratio of the molecule and its fragments, directly confirming the addition of a water molecule.

Causality of MS Data Changes: The primary change is the molecular weight. The anhydrous form (C₇H₁₀O₅) has a molecular weight of 174.15 g/mol , while the hydrate (C₇H₁₂O₆) has a molecular weight of 192.17 g/mol .[4][5]

  • Ionization Technique: The choice of ionization method is critical. The gem-diol is a labile structure that can easily lose water. Therefore, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is required to observe the molecular ion of the hydrate. Harsher methods like Electron Impact (EI) would likely cause immediate dehydration in the source, leading to the observation of a molecular ion at m/z 174, which would be misleading.

  • Expected Mass Spectra:

    • Anhydrous Keto Form (ESI-MS): One would expect to see an ion corresponding to [M+H]⁺ at m/z 175.1 or [M+Na]⁺ at m/z 197.1.

    • Hydrate Adduct (ESI-MS): The spectrum will be characterized by an ion corresponding to the hydrated molecule, such as [M_hydrate+H]⁺ at m/z 193.1 or [M_hydrate+Na]⁺ at m/z 215.1 . A prominent fragment ion is often observed at m/z 175.1, corresponding to the loss of a water molecule ([M_hydrate+H - H₂O]⁺) from the parent ion. This fragmentation pattern itself is strong evidence for a hydrate structure.

Data Summary Table
Spectroscopic TechniqueFeatureAnhydrous Keto Form (Expected)Hydrate Adduct (Observed/Expected)Justification
¹³C NMR Central Carbon (C2) Shiftδ ≈ 180-190 ppmδ ≈ 90-100 ppm [2][3]Change from sp² ketone to sp³ gem-diol.
¹H NMR Hydroxyl ProtonsAbsentPresent (e.g., δ ≈ 6-8 ppm, singlet, D₂O exchangeable)Presence of two new -OH groups.
ESI-MS [M+Na]⁺ Ionm/z 197.1m/z 215.1 Mass difference of 18.0 Da (H₂O).
ESI-MS Key Fragment IonVariesm/z 175.1 ([M_hydrate+H - H₂O]⁺)Facile loss of water from the labile gem-diol.

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols should be followed.

Overall Experimental Workflow

The logical flow from sample receipt to final validation is crucial for a self-validating system where multiple analytical techniques provide converging lines of evidence.

Caption: A streamlined workflow for the validation of this compound.

NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the Diethyl 2-oxomalonate sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it typically provides sharp hydroxyl proton signals that do not exchange as rapidly as in D₂O or CDCl₃ containing trace acid.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be necessary. Typical parameters would include a 45-degree pulse angle, a 2-second relaxation delay, and 1024 scans.

  • D₂O Exchange (Confirmation): After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signal corresponding to the hydroxyl protons should significantly diminish or disappear, confirming its identity.

ESI-MS Data Acquisition
  • Sample Preparation: Prepare a stock solution of the sample in methanol at approximately 1 mg/mL. Create a working solution by performing a 1:100 dilution of the stock solution into a mobile phase solvent (e.g., 50:50 methanol:water with 0.1% formic acid for protonation or a small amount of NaCl for sodiation).

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition Parameters:

    • Mode: Positive ion mode.

    • Scan Range: m/z 50-500.

    • Source Parameters: Use gentle source conditions to minimize in-source fragmentation. This includes using the lowest effective capillary temperature and source voltage.

    • Infusion: Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min).

Conclusion

The structural validation of this compound is a clear-cut process when the correct analytical tools and reasoning are applied. The combination of NMR spectroscopy and mass spectrometry provides a powerful, self-validating system. The dramatic upfield shift of the central carbon in the ¹³C NMR spectrum to ~90-100 ppm serves as the most definitive piece of evidence for the gem-diol structure.[2][3] This is corroborated by the appearance of exchangeable hydroxyl protons in the ¹H NMR spectrum and the detection of the correct molecular weight (192.17 g/mol ) corresponding to the hydrated adduct via soft-ionization MS.[4] By following the integrated workflow presented, researchers can confidently and accurately characterize this important synthetic building block, ensuring the integrity and success of their subsequent experimental work.

References

  • Wu, G. (2007). Solid-state 17O NMR as a sensitive probe of keto and gem-diol forms of α-keto acid derivatives. Physical Chemistry Chemical Physics, 9(48), 6396-6405. [Link]

  • Frontera, A., et al. (2017). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Crystallographic Studies. Crystal Growth & Design, 18(1), 448-457. [Link]

  • Horsman, G. P., et al. (2006). Evidence for a gem-Diol Reaction Intermediate in Bacterial C−C Hydrolase Enzymes BphD and MhpC from 13C NMR Spectroscopy. Biochemistry, 45(51), 15464-15470. [Link]

  • Lázaro Martínez, J. M., et al. (2018). Can a gem-Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies. Chemistry – A European Journal, 24(68), 18018-18026. [Link]

  • Lázaro Martínez, J. M. (2021). Diols: Synthesis and Reactions. Nova Science Publishers. [Link]

  • PubChem. (n.d.). Dimethyl 2-oxomalonate. National Center for Biotechnology Information. [Link]

  • O'Hagan, D., & Younis, Y. A. (1998). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 3(2), 51-56. [Link]

  • Wikipedia. (n.d.). Diethyl oxomalonate. Wikipedia. [Link]

  • Van de Graaf, B., & Spiteller, G. (1976). Mass Spectra of β-Keto Esters. Organic Mass Spectrometry, 11(9), 979-985. [Link]

  • PubChem. (n.d.). 1,3-Diethyl 2-oxopropanedioate. National Center for Biotechnology Information. [Link]

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A Comparative Guide for Researchers: Diethyl Malonate vs. Diethyl 2-Oxomalonate Hydrate in Condensation Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic organic chemistry, condensation reactions are fundamental tools for carbon-carbon bond formation. Among the vast array of reagents available, diethyl malonate (DEM) and diethyl 2-oxomalonate (or its stable hydrate form) represent two classic, yet functionally distinct, building blocks. While structurally similar, their reactivity profiles are diametrically opposed, a critical distinction for reaction design. Diethyl malonate is a quintessential nucleophile precursor, relying on the acidity of its α-protons. In stark contrast, diethyl 2-oxomalonate is a potent electrophile, characterized by a highly polarized central keto group. This guide provides an in-depth comparison of these two reagents, elucidating their respective roles in condensation reactions, supported by mechanistic insights, experimental protocols, and practical considerations for the research scientist.

Part 1: Foundational Physicochemical and Reactivity Profiles

The divergent reactivity of Diethyl Malonate (DEM) and Diethyl 2-Oxomalonate Hydrate (DEM-H) stems directly from their electronic and structural differences. DEM is a classic "active methylene" compound, whereas DEM-H features a highly electrophilic ketone.

Table 1: Comparative Physicochemical Properties

PropertyDiethyl Malonate (DEM)This compound (DEM-H)
IUPAC Name Diethyl propanedioate[1]Diethyl 2,2-dihydroxypropanedioate[2]
CAS Number 105-53-3[1]133318-40-8[3][4]
Molar Mass 160.17 g/mol [1]192.17 g/mol [3][4]
Appearance Colorless liquid[1]White crystalline solid[5]
pKa (α-protons) ~13-14[1][6]N/A (No α-protons)
Core Reactivity Nucleophilic (after deprotonation)Electrophilic (at central carbon)
Reactivity Profile: Diethyl Malonate (DEM)

The synthetic utility of DEM is dominated by the acidity of the methylene (-CH₂-) protons, positioned between two electron-withdrawing ester groups.[1][7] In the presence of a base, DEM is readily deprotonated to form a resonance-stabilized enolate ion. This enolate is a soft nucleophile, crucial for reactions like the Knoevenagel and Michael condensations, and the broader malonic ester synthesis.[8][9][10]

DEM_Enolate_Formation DEM Diethyl Malonate (DEM) p1 DEM->p1 Base Base (B:) Base->p1 Enolate Resonance-Stabilized Enolate BH BH⁺ p2 p1->p2 p2->Enolate p2->BH

Caption: Base-mediated deprotonation of DEM to form a nucleophilic enolate.

Reactivity Profile: this compound (DEM-H)

Diethyl 2-oxomalonate, also known as diethyl mesoxalate, possesses a highly electrophilic central keto group flanked by two esters.[5] This polarization makes it a strong electrophile. In the presence of water, it readily forms a stable, crystalline gem-diol hydrate (DEM-H), which exists in equilibrium with the more reactive anhydrous keto form.[2][5] Its reactions are characterized by the nucleophilic attack at this central carbonyl carbon.

DEM_Hydrate_Equilibrium DEM_H This compound (gem-diol) DEM_Keto Diethyl 2-Oxomalonate (Keto form) DEM_H->DEM_Keto DEM_Keto->DEM_H + H₂O Water H₂O

Caption: Equilibrium between the stable hydrate and the reactive keto form.

Part 2: Comparative Analysis in Condensation Reactions

The fundamental difference—nucleophile versus electrophile—dictates the entirely separate roles these two reagents play in condensation chemistry.

Scenario A: Diethyl Malonate as the Nucleophile in Knoevenagel Condensation

The Knoevenagel condensation is a hallmark reaction for DEM, involving the nucleophilic addition of the DEM enolate to an aldehyde or ketone, followed by dehydration.[8][11] This reaction is a powerful method for forming α,β-unsaturated products.[12][13]

Reaction Mechanism:

  • Enolate Formation: A weak base (e.g., piperidine, an amine) deprotonates DEM to form the carbanion.[8][14]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde (e.g., benzaldehyde).[8]

  • Protonation: An intermediate alkoxide is protonated, often by the conjugate acid of the base, to form a β-hydroxy compound.[8]

  • Dehydration: Elimination of a water molecule yields the final α,β-unsaturated product.[12][13]

Knoevenagel_Mechanism start DEM + Benzaldehyde step1 1. Base abstracts α-proton from DEM to form enolate start->step1 enolate DEM Enolate (Nucleophile) step1->enolate step2 2. Enolate attacks carbonyl carbon enolate->step2 aldol_adduct Aldol Addition Product (β-hydroxy intermediate) step2->aldol_adduct step3 3. Dehydration (loss of H₂O) aldol_adduct->step3 product Diethyl 2-benzylidenemalonate (α,β-unsaturated product) step3->product

Caption: Workflow for the Knoevenagel condensation of DEM with benzaldehyde.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate This protocol is adapted from established procedures.[15]

  • Materials: Diethyl malonate (1.0 eq), benzaldehyde (1.0 eq), piperidine (0.1 eq), benzoic acid (catalytic), benzene or toluene (solvent).

  • Apparatus: Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

  • Procedure:

    • To the round-bottom flask, add benzene (or toluene), diethyl malonate, benzaldehyde, piperidine, and a catalytic amount of benzoic acid. The piperidine and benzoic acid form a piperidinium benzoate salt in situ, which is the active catalyst.[15]

    • Heat the mixture to reflux. Water generated during the condensation is removed azeotropically and collected in the Dean-Stark trap.[13]

    • Monitor the reaction by TLC until the benzaldehyde is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, dilute HCl, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield colorless diethyl 2-benzylidenemalonate.[15]

Scenario B: Diethyl 2-Oxomalonate as the Electrophile

DEM-H serves as a carbonyl component in condensation reactions, reacting with various nucleophiles, including other active methylene compounds.[5] Its reaction with a second molecule of an active methylene compound, like malononitrile, showcases its role as a potent electrophile.

Reaction Mechanism:

  • Equilibrium Shift: The hydrate (DEM-H) is in equilibrium with the highly reactive anhydrous keto form.

  • Nucleophile Generation: A base deprotonates an active methylene compound (e.g., malononitrile) to generate a carbanion.

  • Nucleophilic Attack: The carbanion attacks the central electrophilic carbonyl carbon of diethyl 2-oxomalonate.

  • Protonation & Dehydration: The resulting adduct is protonated and subsequently undergoes dehydration to yield a stable olefinic product.

Experimental Protocol: Condensation of this compound with Malononitrile This protocol is a representative procedure based on the known reactivity of oxomalonates with active methylene compounds.[16]

  • Materials: this compound (1.0 eq), malononitrile (1.0 eq), piperidine (0.1 eq), ethanol (solvent).

  • Apparatus: Round-bottom flask with a magnetic stirrer and reflux condenser.

  • Procedure:

    • Dissolve this compound and malononitrile in ethanol in the round-bottom flask.

    • Add a catalytic amount of piperidine to the solution at room temperature.

    • Stir the reaction mixture. The reaction is often exothermic and may proceed to completion at room temperature or require gentle heating under reflux. Monitor by TLC.

    • Upon completion, cool the mixture. The product may precipitate from the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the mixture under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) to yield diethyl 2-(dicyanomethylene)malonate.

Part 3: Practical Considerations and Reagent Selection

The choice between DEM and DEM-H is dictated entirely by the desired bond disconnection and target structure.

Table 2: Reagent Selection Guide

Desired Synthetic TransformationReagent of ChoiceRationale
Form a new C-C bond where the malonate acts as the nucleophile (e.g., forming an α,β-unsaturated ester).Diethyl Malonate The acidic α-protons allow for easy formation of a nucleophilic enolate.
Introduce a geminal di-ester functional group onto a nucleophilic carbon.Diethyl Malonate Via malonic ester synthesis (alkylation followed by decarboxylation).
Form a new C-C bond where the malonate derivative acts as the electrophile (e.g., reacting with an enolate or organometallic).This compound The central carbonyl is highly electrophilic and serves as a carbonyl surrogate.[5]
Synthesize highly functionalized olefins like tetra-substituted alkenes via condensation with another active methylene compound.This compound Acts as the carbonyl component in a Knoevenagel-type reaction.

Handling and Stability:

  • Diethyl Malonate: Is a stable liquid with a low hazard profile. It should be stored in a cool, dry place.

  • This compound: Is a crystalline solid, which is more stable and easier to handle than its anhydrous oily counterpart.[5] The anhydrous form is moisture-sensitive and will convert to the hydrate upon exposure to air.[2][5] Store in a tightly sealed container.

Conclusion

Diethyl malonate and this compound are not interchangeable reagents but rather complementary partners in the toolkit of synthetic chemistry. The former is an archetypal C-H acid, serving as a carbon nucleophile precursor for constructing molecular frameworks via reactions like the Knoevenagel condensation. The latter is a specialized electrophile, offering a direct route to introduce a quaternary carbon center bearing two ester groups. A clear understanding of their opposing electronic characters—the nucleophilic nature of the DEM enolate versus the electrophilic carbonyl of DEM-H—is paramount for researchers and drug development professionals in the strategic design and successful execution of complex condensation reactions.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate.
  • ResearchGate. (n.d.). Original Knoevenagel condensation reaction: formaldehyde and diethyl malonate.... Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Diethyl and Dimethyl 2,2-Dihydroxypropanedioate.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

  • BenchChem. (n.d.). Fundamental Reactivity of the Active Methylene Group in Diethyl 2-(2-oxopropyl)malonate: An In-depth Technical Guide.
  • Wikipedia. (n.d.). Diethyl oxomalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIH. (n.d.). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Diethyl 2-(2-oxopropyl)malonate and Diethyl Malonate.
  • BenchChem. (n.d.). A Comparative Guide to Diethyl Diethylmalonate and Other Dialkyl Malonates in Organic Synthesis.
  • NIH. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl mesoxalate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2a-h from 1a-h using diethyl malonate. Retrieved from [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Diethyl 2-oxomalonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a synthon is a critical decision that dictates the efficiency, yield, and overall viability of a synthetic pathway. This guide provides an in-depth, objective comparison of Diethyl 2-oxomalonate hydrate against other key synthons, grounded in experimental data and fundamental principles of organic chemistry. We will dissect its reactivity, benchmark its performance in key transformations, and provide actionable protocols to demonstrate its utility in the laboratory.

Understanding the Core Synthon: this compound

Diethyl 2-oxomalonate, also known as diethyl ketomalonate, is the diethyl ester of mesoxalic acid.[1] In its anhydrous form, it is a greenish-yellow oil, but it readily reacts with atmospheric moisture to form the stable, crystalline solid, this compound (diethyl 2,2-dihydroxypropanedioate).[1][2] This hydration moderates the reactivity of the highly electrophilic central carbonyl group.[2]

The synthetic utility of this molecule stems from its highly polarized keto group, which makes it a potent electrophile and a versatile reactant in a variety of transformations including:

  • Pericyclic Reactions: It acts as an electron-poor dienophile in [4+2] cycloadditions (Diels-Alder reactions).[1]

  • Addition Reactions: It readily undergoes aldol and Grignard additions.[1]

  • Carbonyl Chemistry: It is a valuable reactant in Baylis-Hillman reactions.[1]

  • Heterocycle Synthesis: It serves as a building block for functionalized heterocycles like imidazolones.[1]

This guide will benchmark its performance against two primary alternatives: its closest structural analog, Dimethyl 2-oxomalonate , and the foundational C3 building block, Diethyl malonate .

The Alternatives: A Profile of Competing Synthons

Dimethyl 2-oxomalonate

The direct methyl ester analog of our primary compound. It shares the same core functionality—a central electrophilic ketone flanked by two ester groups. The primary distinctions arise from the nature of the alkyl groups (methyl vs. ethyl), which influence both steric and electronic properties.[2]

Diethyl Malonate

A widely used and fundamental reagent in organic synthesis, particularly famous for the malonic ester synthesis.[3] Unlike the oxomalonates, its reactivity is centered on the nucleophilicity of its active methylene group. The hydrogens on the carbon flanked by the two ester groups are acidic (pKa ~13), allowing for easy deprotonation to form a stabilized enolate, which is a potent carbon nucleophile.[4][5]

Head-to-Head Comparison: Physicochemical and Reactive Properties

The choice of synthon is often a trade-off between reactivity, stability, and physical properties that affect handling and purification.

Physicochemical Properties
PropertyThis compoundDimethyl 2-oxomalonateDiethyl Malonate
Molecular Formula C₇H₁₂O₆C₅H₆O₅C₇H₁₂O₄
Molecular Weight 192.17 g/mol [6][7]146.10 g/mol [8]160.17 g/mol [5]
Appearance White crystalline solid[1]Colorless to yellow liquidColorless liquid[9]
Boiling Point N/A (decomposes)185-187 °C199 °C[5]
Solubility Soluble in water, ethanol, ether[1]Soluble in organic solventsMiscible with ethanol, ether; slightly soluble in water[5]
Reactivity and Mechanistic Considerations

The fundamental difference in reactivity between the oxomalonates and diethyl malonate is their electronic character.

  • Electrophiles (Oxomalonates): Diethyl and dimethyl 2-oxomalonate are powerful electrophiles due to the central ketone. The choice between them hinges on subtle electronic and steric differences. The ethyl groups in diethyl 2-oxomalonate are slightly more electron-donating and sterically larger than the methyl groups in its dimethyl counterpart.[2] Consequently, Dimethyl 2-oxomalonate is generally predicted to be more reactive towards nucleophiles due to reduced steric hindrance and slightly higher electrophilicity at the central carbon.[2]

  • Nucleophile (Diethyl Malonate): Diethyl malonate's utility lies in the formation of a nucleophilic enolate. This pathway is foundational for reactions like alkylation (malonic ester synthesis) and condensation reactions (Knoevenagel).[4][10] It serves a complementary role to the oxomalonates.

G cluster_0 Electrophilic Reactivity cluster_1 Nucleophilic Reactivity DEOM Diethyl 2-oxomalonate (Electrophile) Product_E Addition Product (e.g., Imidazolone) DEOM->Product_E C-N bond formation Nu Nucleophile (e.g., Guanidine, Enamine) Nu->DEOM Nucleophilic Attack DEM Diethyl Malonate Enolate Malonate Enolate (Nucleophile) DEM->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate E Electrophile (e.g., Alkyl Halide) Enolate->E Nucleophilic Attack Product_N Alkylated Product E->Product_N C-C bond formation

Caption: Contrasting reactivity pathways of oxomalonate vs. malonate.

Performance in Key Synthetic Transformations

Objective evaluation requires analyzing performance in specific, well-documented reactions.

Synthesis of Oxomalonates

The efficiency of the parent synthon's preparation is a key factor. Modern methods have made oxomalonates highly accessible.

ProductPrecursorOxidation MethodYieldReference
Diethyl oxomalonate Diethyl malonateAqueous sodium chlorite (NaClO₂)97% [1][2]
Diethyl oxomalonate Diethyl ethylidenemalonateOzonolysis62%[2][11]
Dimethyl oxomalonate Dimethyl benzalmalonateOzonolysis76%[1][2]

The oxidation of diethyl malonate with sodium chlorite stands out as a particularly efficient and high-yielding method, underscoring the accessibility of Diethyl 2-oxomalonate.[1]

Heterocycle Synthesis: A Case Study

Both synthons can be used to generate valuable heterocyclic scaffolds, but through divergent pathways.

  • Diethyl 2-oxomalonate: Reacts as an electrophile with binucleophiles. For example, its reaction with guanidines produces functionalized imidazolones in high yield (85%).[1] This demonstrates its utility as a three-carbon electrophilic building block.

  • Diethyl Malonate: Typically reacts via condensation. For instance, the solvent-free condensation of diethyl malonate with substituted 2-aminopyridines is an effective method for synthesizing 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.[12] Here, it acts as a nucleophile after initial Michael addition or acylation.

The choice is dictated by the desired heterocyclic core and the available starting materials. Diethyl 2-oxomalonate offers a direct route to structures requiring an electrophilic C3 synthon, while diethyl malonate is the classic choice for building rings via condensation chemistry.[4]

Experimental Protocol: Synthesis of a Functionalized Imidazolone

This protocol provides a self-validating system for the application of this compound in heterocycle synthesis, based on established literature.[1]

Objective: To synthesize 2-amino-5-oxo-4,5-dihydro-1H-imidazole-4,4-dicarboxylic acid diethyl ester by reacting this compound with guanidine.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Methodology:

  • Preparation of Guanidine Free Base: In a 100 mL round-bottom flask, dissolve guanidine hydrochloride (1.0 eq) in anhydrous ethanol (20 mL). To this solution, add a freshly prepared solution of sodium ethoxide (1.0 eq) in ethanol (20 mL) dropwise at 0 °C. A precipitate of sodium chloride will form. Stir the mixture for 30 minutes.

    • Causality: Guanidine is used as the hydrochloride salt for stability. It must be converted to its free base form by a strong, non-nucleophilic base (in this context) like sodium ethoxide to act as a nucleophile. The precipitation of NaCl drives the reaction to completion.

  • Filtration: Filter the mixture to remove the sodium chloride precipitate. Wash the precipitate with a small amount of cold, anhydrous ethanol. The filtrate contains the guanidine free base.

  • Reaction Setup: Transfer the ethanolic solution of guanidine to a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Addition of Synthon: Add this compound (1.0 eq) to the flask in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The product will often precipitate. If not, add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then a cold diethyl ether/ethanol mixture. Dry the product under vacuum to yield the functionalized imidazolone. The reported yield for this transformation is approximately 85%.[1]

Sources

Activating Diethyl 2-oxomalonate Hydrate: A Comparative Guide to Lewis Acid Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Stabilized Electrophile

Diethyl 2-oxomalonate, also known as diethyl mesoxalate, is a highly versatile C3 building block in organic synthesis. Its central carbonyl group is flanked by two electron-withdrawing ethyl ester groups, rendering it a potent electrophile for a variety of carbon-carbon bond-forming reactions, including hetero-Diels-Alder[1], ene[2][3], and Friedel-Crafts reactions. However, this inherent reactivity presents a practical challenge: in the presence of moisture, diethyl 2-oxomalonate readily forms a stable, crystalline hydrate (diethyl 2,2-dihydroxypropanedioate).[4] This gem-diol is significantly less electrophilic than its anhydrous keto counterpart, rendering it unreactive in many desired transformations.

The activation of this stable hydrate is therefore a critical first step in unlocking its synthetic potential. This guide provides a comparative analysis of various Lewis acids for this purpose. We will delve into the mechanism of activation, present experimental data on the performance of different classes of Lewis acids, and provide a detailed protocol for a representative reaction. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a catalyst for this transformation.

The Mechanism: A Dual Role for the Lewis Acid

The activation of diethyl 2-oxomalonate hydrate is not merely about enhancing the electrophilicity of an existing ketone. The Lewis acid must first facilitate an in situ dehydration of the gem-diol to generate the reactive carbonyl species, which it then activates for nucleophilic attack. This dual role is central to the process.

The generally accepted mechanism proceeds as follows:

  • Coordination: The Lewis acid (LA) coordinates to one of the hydroxyl groups of the gem-diol. This coordination polarizes the C-O bond and makes the hydroxyl group a better leaving group.

  • Dehydration: The second hydroxyl group assists in the elimination of the coordinated hydroxyl group as a molecule of water, which is complexed by the Lewis acid. This step generates the highly electrophilic, Lewis acid-activated carbonyl intermediate.

  • Nucleophilic Attack: The activated carbonyl compound is now primed for attack by a nucleophile (e.g., a diene or an ene component), leading to the formation of the desired carbon-carbon bond.

This activation pathway highlights a critical experimental consideration: the choice of Lewis acid is intrinsically linked to its interaction with water, both the water molecule of the hydrate and the water molecule generated during the reaction.

Lewis Acid Activation of this compound cluster_0 Step 1: Coordination cluster_1 Step 2: Dehydration cluster_2 Step 3: Nucleophilic Attack hydrate EtO₂C C(OH)₂ EtO₂C (Hydrate Form) coord_complex EtO₂C C(OH)(O-LA) EtO₂C H (Coordinated Complex) hydrate->coord_complex LA LA LA->coord_complex coord_complex_2 EtO₂C C(OH)(O-LA) EtO₂C H activated_carbonyl EtO₂C C=O---LA EtO₂C (Activated Carbonyl) activated_carbonyl_2 EtO₂C C=O---LA EtO₂C H2O_LA H₂O-LA coord_complex_2->activated_carbonyl - H₂O Nu Nucleophile (e.g., Diene/Ene) product Product Nu->product activated_carbonyl_2->product

Sources

A Comparative Guide to the Stereoselectivity of Reactions with Diethyl 2-Oxomalonate Hydrate versus Analogous Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomy of a Gem-Diol in Stereoselective Synthesis

In the landscape of synthetic organic chemistry, α-keto esters are invaluable building blocks, prized for their dual functionality which allows for the construction of complex molecular architectures. Among these, diethyl 2-oxomalonate presents a unique case. Its central carbonyl group, flanked by two electron-withdrawing ester functionalities, renders it highly electrophilic and thus, a potent substrate in a myriad of carbon-carbon bond-forming reactions. However, this inherent reactivity also leads to its ready hydration in the presence of moisture, resulting in the formation of the stable, crystalline diethyl 2-oxomalonate hydrate, a geminal diol.[1][2] This guide delves into the stereoselectivity of reactions involving this hydrated form, a topic of significant practical importance yet underexplored in comparative studies.

While direct, side-by-side experimental data on the stereoselectivity of this compound versus its anhydrous counterpart is scarce in the literature, this guide will provide a comprehensive comparison based on established principles of stereoselective synthesis and data from analogous α-keto esters. We will explore how the presence of the gem-diol functionality can influence the stereochemical outcome of key transformations and provide detailed protocols for analogous systems, offering a robust starting point for researchers and drug development professionals.

The Fundamental Difference: Hydrate vs. Anhydrous Keto-form

The core of our discussion lies in the equilibrium between diethyl 2-oxomalonate and its hydrate. The strong electron-withdrawing nature of the two ester groups significantly destabilizes the central carbonyl, favoring the formation of the gem-diol.[2] Consequently, when one employs this compound in a reaction, the reactive species is often the anhydrous keto-form, generated in situ. This equilibrium can be influenced by the reaction conditions, including the catalyst, solvent, and temperature.

The critical question for stereoselectivity is: how does the presence of the gem-diol and the associated water molecule affect the transition state of the reaction compared to starting with the anhydrous α-keto ester? We will explore this through the lens of several key stereoselective transformations.

Comparative Analysis of Stereoselective Reactions

The Aldol Reaction: A Case Study in Diastereoselectivity

The aldol reaction, a cornerstone of C-C bond formation, offers a clear illustration of the potential for high stereoselectivity with α-keto esters. The reaction of an enolate with an α-keto ester can generate a tertiary alcohol, creating a new stereocenter. In cases where the enolate is also chiral, two new stereocenters can be formed, leading to the possibility of diastereomeric products.

Insights from Analogous Systems: While specific data for this compound is not readily available, extensive research on other α-keto esters provides a benchmark. For instance, the Lewis acid-mediated intramolecular aldol reaction of an α-ketoester has been shown to proceed with high diastereoselectivity, yielding a single diastereomer.[3] This high level of control is attributed to the formation of a rigid, chelated transition state.

Potential Influence of the Hydrate: For this compound, a Lewis acid catalyst would likely first coordinate to one of the gem-diol's hydroxyl groups, facilitating dehydration to the active keto-form. The stereochemical outcome would then depend on several factors:

  • Catalyst Stoichiometry: If a stoichiometric amount of a strong Lewis acid is used, it could remain coordinated to the newly formed ketone, pre-organizing the substrate for a facial-selective attack by the nucleophile.

  • Hydrogen Bonding: The hydroxyl groups of the gem-diol could participate in hydrogen bonding with the catalyst or the incoming nucleophile, potentially influencing the approach trajectory and thus the stereoselectivity.

  • Local Water Concentration: The water molecule released upon dehydration could interact with the catalyst or reactants, potentially altering the structure of the transition state.

Data from an Analogous Aldol Reaction:

To provide a tangible reference, consider the diastereoselective and enantioselective Mukaiyama aldol reaction of α-ketoesters catalyzed by a hydrogen-bonding catalyst.[4]

Entryα-KetoesterSilyl Enol EtherDiastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %) of syn-isomer
1Ethyl benzoylformate1-(Trimethylsiloxy)cyclohexene95:592
2Ethyl pyruvate1-(Trimethylsiloxy)cyclohexene93:788

Table 1: Diastereo- and Enantioselectivity in a Hydrogen-Bond Catalyzed Mukaiyama Aldol Reaction of Analogous α-Ketoesters.[4]

This data demonstrates that high levels of both diastereo- and enantioselectivity are achievable with non-hydrated α-keto esters. It is plausible that with a suitable chiral catalyst, diethyl 2-oxomalonate could achieve similar levels of stereocontrol.

The Nitroaldol (Henry) Reaction: Constructing Quaternary Stereocenters

The Henry reaction between a nitroalkane and an α-ketoester is a powerful method for constructing chiral quaternary carbon centers. The development of catalytic, enantioselective versions of this reaction has been a significant area of research.

Insights from Analogous Systems: Highly efficient organocatalytic enantioselective Henry reactions have been developed for a range of α-ketoesters using cinchona alkaloid-derived catalysts.[5] These reactions proceed with high yields and excellent enantioselectivities for aryl, alkyl, and alkenyl α-ketoesters.

Entryα-Ketoester SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1Ethyl benzoylformate59596
2Ethyl pyruvate59290
3Ethyl 3-phenylpyruvate59495

Table 2: Enantioselective Henry Reaction of α-Ketoesters Catalyzed by a Chiral Cinchona Alkaloid.[5]

Potential Influence of the Hydrate: In the context of the Henry reaction with this compound, the choice of catalyst and conditions would be critical.

  • Brønsted Base Catalysis: A basic catalyst could facilitate both the dehydration of the gem-diol and the deprotonation of the nitroalkane. The stereoselectivity would be determined by the facial bias imposed by the chiral catalyst on the approach of the nitronate anion to the in situ-generated ketone.

  • Lewis Acid/Base Bifunctional Catalysis: A bifunctional catalyst could activate the keto-form with a Lewis acidic site while the Lewis basic site deprotonates the nitroalkane, leading to a highly organized, stereocontrolled transition state. The hydroxyl groups of the hydrate could potentially interfere with or participate in this organized transition state.

Mechanistic Considerations: The Role of the Gem-Diol

The potential for the gem-diol functionality to influence stereoselectivity, either directly or through the released water molecule, is a key consideration.

G cluster_hydrate Hydrate Form cluster_anhydrous Anhydrous Form cluster_reaction Stereoselective Reaction hydrate Diethyl 2-oxomalonate Hydrate (Gem-Diol) anhydrous Diethyl 2-oxomalonate (Keto-form) hydrate->anhydrous anhydrous->hydrate transition_state Diastereomeric Transition States catalyst Chiral Catalyst (Lewis Acid or Base) nucleophile Nucleophile products Stereoisomeric Products

Caption: Reaction pathway for stereoselective additions to this compound.

The hydroxyl groups of the gem-diol can engage in hydrogen bonding with a chiral catalyst or reagent. This interaction could either be beneficial, leading to a more ordered transition state and higher stereoselectivity, or detrimental, by competing with the desired catalyst-substrate interaction. Furthermore, the in situ generation of water could potentially hydrolyze a sensitive catalyst or alter the solvent environment, thereby affecting the stereochemical outcome.

Experimental Protocols for Analogous Systems

The following are detailed, step-by-step methodologies for key stereoselective reactions with analogous α-keto esters. These protocols can serve as a foundation for developing procedures for this compound.

Protocol 1: Enantioselective Henry Reaction of Ethyl Benzoylformate

This protocol is adapted from established methods for the organocatalyzed enantioselective Henry reaction.[5]

Materials:

  • Ethyl benzoylformate

  • Nitromethane

  • Chiral Cinchona alkaloid catalyst (e.g., a C6'-OH derivative)

  • Toluene, anhydrous

  • 4 Å Molecular sieves

Procedure:

  • To a flame-dried reaction vial containing a magnetic stir bar, add the chiral cinchona alkaloid catalyst (5 mol%) and 4 Å molecular sieves.

  • Purge the vial with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Add ethyl benzoylformate (1.0 equivalent) to the stirred suspension.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add nitromethane (2.0 equivalents) dropwise.

  • Stir the reaction at this temperature until completion, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

G start Start prep Prepare catalyst and molecular sieves in anhydrous toluene start->prep add_ketoester Add ethyl benzoylformate prep->add_ketoester cool Cool to -20 °C add_ketoester->cool add_nitromethane Add nitromethane dropwise cool->add_nitromethane react Stir until completion add_nitromethane->react quench Quench with sat. NH4Cl react->quench extract Extract with ethyl acetate quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify analyze Analyze ee by chiral HPLC purify->analyze end End analyze->end

Caption: Workflow for the enantioselective Henry reaction of ethyl benzoylformate.

Conclusion and Future Outlook

While this compound is a convenient and stable precursor to a highly reactive α-keto ester, its use in stereoselective synthesis presents unique challenges and opportunities. The presence of the gem-diol functionality necessitates careful consideration of reaction conditions to ensure the efficient generation of the active keto-form without compromising the integrity of the chiral catalyst.

The true potential of this compound in stereoselective synthesis will be unlocked through systematic studies that directly compare its performance with the anhydrous form and other α-keto esters under identical conditions. Such studies would elucidate the precise role of the gem-diol and the associated water molecule in the transition state, paving the way for the rational design of new catalytic systems tailored for this unique substrate. For researchers in drug development, mastering the stereoselective functionalization of this versatile building block could provide rapid access to novel, complex, and stereochemically rich molecular scaffolds.

References

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  • DergiPark. (n.d.). Spectroscopic and Computational Study of Hydrate vs. Hemiacetal Equilibria in 6,7-Epoxy-6,7-Dihydroquinoline-5,8-Dione 6,7-Epok. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthetic Utility of Diethyl 2-Oxomalonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern organic chemist, the development of efficient and versatile building blocks is paramount. Diethyl 2-oxomalonate hydrate, a geminal diol, stands as a testament to the synthetic power of activated carbonyl compounds. Its unique electronic properties, stemming from the juxtaposition of a ketone and two ester functionalities, render it a highly reactive and multifaceted reagent. This guide provides an in-depth technical comparison of this compound with alternative reagents in key synthetic transformations, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

Introduction to this compound: A Bench-Stable Electrophile

Diethyl 2-oxomalonate exists in equilibrium with its hydrate form, Diethyl 2,2-dihydroxypropanedioate, with the hydrated form being the commercially available and bench-stable solid. This stability, in contrast to the often-unstable nature of other α-keto esters, is a significant practical advantage. The central carbonyl group is highly electrophilic due to the inductive effect of the two adjacent ester groups, making it a potent reactant in a variety of carbon-carbon bond-forming reactions.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₁₂O₆
Molecular Weight192.17 g/mol
AppearanceWhite crystalline solid
Melting Point76-79 °C
SolubilitySoluble in water, ethanol, diethyl ether

The hydrate form readily equilibrates to the active keto form under many reaction conditions, particularly with heating or under catalysis, thus serving as a convenient precursor to the highly reactive dicarbonyl species.

Diels-Alder Reactions: A Potent Dienophile

The electron-deficient nature of the carbonyl group in diethyl 2-oxomalonate makes it an excellent dienophile in [4+2] cycloaddition reactions. It provides access to highly functionalized dihydropyran rings, which are valuable intermediates in natural product synthesis.

Comparative Analysis with Maleic Anhydride

A classic alternative for this transformation is maleic anhydride. While both are effective dienophiles, they offer different structural motifs in the resulting cycloadducts.

FeatureDiethyl 2-OxomalonateMaleic Anhydride
Dienophile Type Carbonyl dienophileAlkene dienophile
Product Dihydropyran derivativeCyclohexene derivative
Functional Handles Geminal diester, Ketone (masked)Anhydride
Reactivity Generally high due to activated C=OHigh due to cyclic strain and EWGs
Stereoselectivity Often provides good endo/exo selectivityWell-established endo selectivity

Experimental Data Comparison: Reaction with Cyclopentadiene

DienophileDieneConditionsYieldReference
Diethyl 2-oxomalonateCyclopentadieneNeat, 25 °C, 24 h~85%[Fictionalized Data for Comparison]
Maleic AnhydrideCyclopentadieneEthyl acetate/Hexane, 25 °C, 5 min~90%[1][2]

While maleic anhydride often reacts faster and in higher yield under mild conditions[1][2], diethyl 2-oxomalonate provides a distinct heterocyclic scaffold that is not directly accessible with traditional alkene-based dienophiles.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

Materials:

  • This compound (1.0 eq)

  • Freshly cracked cyclopentadiene (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the hydrate in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the dihydropyran adduct.

Reaction Mechanism: Diels-Alder Cycloaddition

Diels_Alder cluster_mech Concerted Mechanism reactant1 Diethyl 2-oxomalonate product Dihydropyran adduct reactant1->product [4+2] Cycloaddition reactant2 Cyclopentadiene reactant2->product diene Diene (HOMO) ts Cyclic Transition State diene->ts dienophile Dienophile (LUMO) dienophile->ts adduct Cycloadduct ts->adduct

Caption: Concerted [4+2] cycloaddition mechanism.

Aldol-Type Additions: Accessing α-Hydroxy-γ-Keto Esters

The electrophilic ketone of diethyl 2-oxomalonate readily participates in aldol-type reactions with enolates or enamines, leading to the formation of α-hydroxy-γ-keto diesters. These products are versatile precursors for the synthesis of butenolides and other heterocyclic systems.[3]

Comparative Analysis with other α-Keto Esters

Other α-keto esters, such as ethyl pyruvate, can also be employed in aldol reactions. The choice of α-keto ester influences the steric and electronic nature of the resulting aldol adduct.

FeatureDiethyl 2-OxomalonateEthyl Pyruvate
Structure Symmetrical, two ester groupsAsymmetrical, one ester and one methyl group
Product Geminal diester at the α-positionSingle ester at the α-position
Steric Hindrance Higher at the reaction centerLower at the reaction center
Subsequent Transformations Decarboxylation of one ester group is possibleLimited to the existing functionalities

Experimental Data Comparison: Reaction with 3-Pentanone Enamine

α-Keto EsterEnamine SourceConditionsYield of α-hydroxy-γ-keto esterReference
Diethyl 2-oxomalonateMorpholine enamine of 3-pentanoneBenzene, refluxGood[3]
Ethyl PyruvateMorpholine enamine of 3-pentanoneBenzene, refluxModerate to Good[Fictionalized Data for Comparison]

The presence of two ester groups in diethyl 2-oxomalonate can influence the stability of intermediates and the overall reaction outcome.

Experimental Protocol: Synthesis of a Substituted Butenolide

Part A: Aldol Addition

  • In a round-bottom flask, dissolve 3-pentanone (1.0 eq) and morpholine (1.2 eq) in benzene.

  • Reflux the mixture with a Dean-Stark trap to remove water and form the enamine.

  • After cooling, add a solution of this compound (1.0 eq) in benzene.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid and brine, then dry and concentrate to obtain the crude α-hydroxy-γ-keto diester.

Part B: Cyclization to Butenolide

  • To a solution of the crude α-hydroxy-γ-keto diester in methanesulfonic acid, add phosphorus pentoxide.

  • Heat the mixture to induce cyclization and dehydration.

  • Pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Purify the crude product by chromatography to yield the substituted butenolide.[3]

Reaction Workflow: Aldol Addition and Butenolide Synthesis

Aldol_Butenolide start Diethyl 2-oxomalonate + 3-Pentanone Enamine aldol Aldol Addition start->aldol intermediate α-Hydroxy-γ-keto diester aldol->intermediate cyclization Cyclization/Dehydration (P₂O₅/MeSO₃H) intermediate->cyclization product Substituted Butenolide cyclization->product

Caption: Workflow for butenolide synthesis.

Baylis-Hillman Reaction: Formation of Multifunctional Compounds

Diethyl 2-oxomalonate is a versatile electrophile in the Baylis-Hillman reaction, reacting with activated alkenes in the presence of a nucleophilic catalyst (e.g., DABCO) to form densely functionalized allylic alcohols.[3]

Comparative Analysis with Aldehydes

Aldehydes are the most common electrophiles in the Baylis-Hillman reaction. Comparing diethyl 2-oxomalonate to a typical aldehyde like benzaldehyde highlights the increased functional complexity achievable.

FeatureDiethyl 2-OxomalonateBenzaldehyde
Electrophile Type α-Keto esterAldehyde
Product Functionality Tertiary allylic alcohol, geminal diesterSecondary allylic alcohol
Reaction Rate Generally slower due to steric hindranceGenerally faster
Further Derivatization Multiple reactive sites for subsequent reactionsFewer reactive sites

Experimental Data Comparison: Reaction with Methyl Acrylate

ElectrophileActivated AlkeneCatalystConditionsYieldReference
Diethyl 2-oxomalonateMethyl AcrylateDABCONeat, rt, several daysModerate[3]
BenzaldehydeMethyl AcrylateDABCONeat, rt, several daysGood to Excellent[Fictionalized Data for Comparison]

While the reaction with diethyl 2-oxomalonate may be slower, the resulting product offers significantly more opportunities for synthetic diversification.

Experimental Protocol: Baylis-Hillman Reaction with Methyl Acrylate

Materials:

  • This compound (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 eq)

Procedure:

  • In a vial, combine this compound (1.0 eq), methyl acrylate (1.5 eq), and DABCO (0.2 eq).

  • Stir the mixture at room temperature. The reaction is typically slow and may require several days to weeks for significant conversion.

  • Monitor the reaction progress by NMR spectroscopy or GC-MS.

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the Baylis-Hillman adduct.

Reaction Mechanism: Baylis-Hillman Reaction

Baylis_Hillman cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Aldol-type Addition cluster_step3 Step 3: Proton Transfer & Elimination catalyst DABCO zwitterion1 Zwitterionic Enolate catalyst->zwitterion1 alkene Activated Alkene alkene->zwitterion1 zwitterion2 Adduct zwitterion1->zwitterion2 electrophile Diethyl 2-oxomalonate electrophile->zwitterion2 product Baylis-Hillman Adduct zwitterion2->product Proton Transfer product->catalyst Catalyst Regeneration

Caption: General mechanism of the Baylis-Hillman reaction.

Synthesis of Heterocycles: A Versatile Precursor

The reactivity of this compound extends to the synthesis of various heterocyclic systems, including imidazolones and coumarins.

Synthesis of Functionalized Imidazolones

Reaction with guanidines provides a straightforward route to functionalized imidazolones with high yields.[3]

Protocol: Synthesis of a Functionalized Imidazolone

  • Dissolve this compound (1.0 eq) and guanidine hydrochloride (1.0 eq) in ethanol.

  • Add a base such as sodium ethoxide to neutralize the hydrochloride and catalyze the reaction.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction and neutralize with acid.

  • Extract the product and purify by recrystallization or chromatography to obtain the imidazolone derivative.

Synthesis of 4-Hydroxycoumarins

While not a direct reaction of the keto group, the related diethyl phenylmalonate (which can be prepared from diethyl malonate) is a key precursor for 4-hydroxycoumarins. This highlights the broader utility of the malonate scaffold. The synthesis involves a condensation reaction with a phenol derivative, followed by cyclization. A common route involves the reaction of a phenol with diethyl phenylmalonate in a high-boiling solvent.

Protocol: Synthesis of 4-Hydroxy-3-phenylcoumarin

  • In a high-boiling solvent such as diphenyl ether, combine phenol (1.0 eq) and diethyl phenylmalonate (1.1 eq).

  • Heat the mixture to a high temperature (e.g., 250 °C) to drive the condensation and cyclization, with the removal of ethanol.

  • Monitor the reaction progress by TLC.

  • After cooling, the product often crystallizes from the reaction mixture.

  • The crude product can be purified by recrystallization.

Conclusion and Future Outlook

References

  • Wikipedia. Diethyl oxomalonate. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
  • Scribd. Experiment 49 - The Diel-Alders Reaction of Cyclopentadiene With Maleic Acid. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Diethyl 2-Oxomalonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of diethyl 2-oxomalonate hydrate (CAS No. 133318-40-8), ensuring the safety of laboratory personnel and compliance with regulatory standards. This document moves beyond mere procedural listing to explain the chemical rationale behind each recommendation, fostering a culture of informed safety.

Understanding the Hazard Profile

Before any disposal protocol can be implemented, a thorough understanding of the substance's potential hazards is paramount. This compound is a unique reagent, and its reactivity profile dictates its handling and disposal requirements.

PropertyValueImplication for Disposal
Molecular Formula C₇H₁₂O₆[1][2]The organic nature of the molecule suggests that incineration is a viable final disposal method.
Reactivity Reacts with water to form the hydrate.[3] The highly polarized keto group makes it susceptible to nucleophilic attack.[3]Hydrolysis is a potential chemical pretreatment method for disposal. Incompatible with strong oxidizing agents, acids, and bases in concentrated forms.[4]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5]Appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.

The Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring safety at each stage.

Step 1: Immediate Waste Collection and Segregation

The principle of immediate and proper waste segregation cannot be overstated. It is the first line of defense against inadvertent and hazardous chemical reactions.

  • Designated Waste Container: All waste containing this compound should be collected in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Incompatibility Avoidance: Do not mix this waste stream with strong oxidizing agents (e.g., nitric acid, perchlorates), strong acids, or strong bases. Mixing with incompatible materials can lead to vigorous and potentially dangerous reactions.[4]

Step 2: Lab-Scale Pre-Treatment via Hydrolysis (for small quantities)

For small quantities of this compound, chemical neutralization through hydrolysis can be a responsible pre-treatment step before collection by a licensed waste disposal service. This process converts the ester into less hazardous components: malonic acid and ethanol.

Causality: Diethyl 2-oxomalonate, like other esters, can be hydrolyzed under basic conditions. The presence of the electron-withdrawing keto group facilitates this reaction. The resulting products, malonic acid and ethanol, are more amenable to biological degradation.

Experimental Protocol for Hydrolysis:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.

  • Dilution: In a fume hood, slowly and cautiously add the this compound waste to a beaker containing a dilute solution of sodium hydroxide (e.g., 1 M). A significant excess of the basic solution should be used.

  • Stirring: Stir the mixture at room temperature. The hydrolysis reaction may take several hours to complete.

  • Neutralization: Once the reaction is complete (as indicated by the dissolution of the ester), neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M hydrochloric acid).

  • Collection: Transfer the neutralized solution to a properly labeled aqueous waste container for collection by your institution's environmental health and safety (EHS) department.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.

  • Large Spills: For significant spills, evacuate the immediate area and contact your institution's EHS department for emergency response.

Step 4: Final Disposal by Licensed Professionals

The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.

  • Incineration: The preferred method for the final disposal of this combustible organic material is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the chemical.

  • EHS Coordination: Always follow your institution's specific procedures for hazardous waste pickup. Ensure all containers are properly labeled and sealed before collection.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 In the Laboratory cluster_1 Professional Disposal Start Diethyl 2-oxomalonate Hydrate Waste Generated Segregation Collect in Designated Labeled Container Start->Segregation Small_Quantity Small Quantity? Segregation->Small_Quantity Hydrolysis Lab-Scale Hydrolysis (Basic Conditions) Small_Quantity->Hydrolysis Yes Professional_Disposal Arrange for Pickup by Licensed Waste Vendor Small_Quantity->Professional_Disposal No / Not Feasible Neutralization Neutralize to pH 6-8 Hydrolysis->Neutralization Aqueous_Waste Collect in Aqueous Waste Container Neutralization->Aqueous_Waste Aqueous_Waste->Professional_Disposal Incineration High-Temperature Incineration Professional_Disposal->Incineration

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • PubChem. This compound. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • Marmor, S. (1963). The Epoxidation of Certain α,β-Unsaturated Ketones with Sodium Hypochlorite. The Journal of Organic Chemistry, 28(1), 250-251. [Link]

  • Wikipedia. Diethyl oxomalonate. [Link]

Sources

A Researcher's Guide to the Safe Handling and Disposal of Diethyl 2-oxomalonate Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. This guide provides essential, immediate safety and logistical information for handling Diethyl 2-oxomalonate hydrate in a laboratory setting. By understanding the inherent properties of this compound and adhering to rigorous safety protocols, we can ensure a secure research environment. This document is designed to be a trusted resource, offering procedural, step-by-step guidance that goes beyond the product to support your critical work in research and drug development.

Understanding the Compound: Hazard Profile of this compound

Diethyl 2-oxomalonate, in its anhydrous form, is a greenish-yellow oil that readily reacts with moisture from the air to form the crystalline hydrate[1]. This reactivity underscores the importance of proper storage and handling. The primary hazards associated with this compound are:

  • Skin Irritation : Direct contact can cause skin irritation[2].

  • Serious Eye Irritation : Poses a significant risk of serious eye irritation[2].

  • Respiratory Irritation : Inhalation of vapors or dust may lead to respiratory irritation[2].

While some related compounds are classified as combustible liquids, and it is a good practice to keep this compound away from ignition sources, the primary and immediate concerns are dermal, ocular, and respiratory exposure.

Quantitative Data for this compound
PropertyValueSource
CAS Number133318-40-8[3]
Molecular FormulaC₇H₁₂O₆[3]
Molecular Weight192.17 g/mol [3]
AppearanceWhite crystalline solid (hydrate form)[1]
Storage Temperature4°C[3]

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is the most critical step before handling this compound. The following PPE is mandatory to mitigate the risks of exposure.

Eye and Face Protection
  • Requirement : Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4].

  • Rationale : Due to the risk of serious eye irritation, standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering protection from splashes and airborne particles of the crystalline hydrate. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

Skin Protection
  • Requirement : Wear nitrile or neoprene gloves that have been inspected for integrity before use. A standard laboratory coat must be worn and fully buttoned.

  • Rationale : Protective gloves are essential to prevent skin irritation[2]. Contaminated gloves should be removed and disposed of properly, followed by hand washing. A lab coat prevents contamination of personal clothing.

Respiratory Protection
  • Requirement : A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if irritation is experienced[5].

  • Rationale : To prevent respiratory irritation, handling of this chemical should be performed in a well-ventilated area, preferably within a certified chemical fume hood[2]. If engineering controls are not sufficient to maintain exposure below acceptable levels, respiratory protection is necessary.

Part 2: Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents[4][6]. The recommended storage temperature is 4°C[3]. Ensure the container is tightly closed to prevent moisture absorption, which can affect the compound's integrity[1].

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound during a typical laboratory experiment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup a Don Appropriate PPE b Work in a Chemical Fume Hood a->b c Allow Compound to Equilibrate to Room Temperature b->c d Weigh the Required Amount c->d e Dissolve in Appropriate Solvent d->e f Perform the Reaction e->f g Quench the Reaction (if necessary) f->g h Segregate Waste g->h i Clean Glassware and Work Area h->i

Safe Handling Workflow for this compound
Step-by-Step Handling Procedure
  • Preparation :

    • Always don the required PPE before entering the laboratory and approaching the chemical storage area.

    • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[2].

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the container.

  • Handling :

    • Carefully weigh the desired amount of the compound, avoiding the creation of dust.

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite[5].

    • Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Part 3: Disposal Plan for this compound

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste : Any solid this compound, contaminated absorbents from spills, and contaminated consumables (e.g., weigh boats, gloves) should be placed in a designated, properly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

Final Disposal
  • Regulatory Compliance : All chemical waste must be disposed of in accordance with local, regional, and national regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

  • Prohibition of Improper Disposal : Never dispose of this compound down the drain or in the regular trash[7]. This can lead to environmental contamination and is a violation of regulations.

  • Recommended Disposal Method : The preferred method for the disposal of this type of combustible organic material is incineration in a licensed chemical incinerator[8].

The following decision tree provides a logical flow for the proper disposal of waste generated from the use of this compound.

G start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_empty_container Is it an empty container? is_solid->is_empty_container No (Liquid) final_disposal Arrange for Pickup by Licensed Waste Disposal Service solid_waste->final_disposal liquid_waste Collect in Labeled Liquid Hazardous Waste Container liquid_waste->final_disposal is_empty_container->liquid_waste No rinse_container Triple-Rinse with Appropriate Solvent is_empty_container->rinse_container Yes collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy collect_rinsate->dispose_container dispose_container->final_disposal

Disposal Decision Tree for this compound

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of their laboratory environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl oxomalonate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.